molecular formula C4H5N3OS B019371 Thiazole-4-carbohydrazide CAS No. 101257-38-9

Thiazole-4-carbohydrazide

Número de catálogo: B019371
Número CAS: 101257-38-9
Peso molecular: 143.17 g/mol
Clave InChI: PZCUPAZNRMQILK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Thiazole-4-carbohydrazide is a versatile nitrogen- and sulfur-containing heterocyclic building block of significant interest in advanced materials science and medicinal chemistry research. Its unique structure serves as a key precursor for the synthesis of a wide range of biologically active molecules and functional materials. Key Research Applications: Energetic Materials: Serves as an organic ligand for synthesizing novel laser-sensitive primary explosives and energetic complexes. These materials exhibit excellent thermal stability (T d up to 236 °C) and efficient laser absorption, making them candidates for next-generation initiation systems . Pharmaceutical Research: A core scaffold for developing novel therapeutic agents. Derivatives of this compound demonstrate promising antifungal activity against plant pathogens like Botrytis cinerea and Fusarium solani , potentially acting by damaging cell walls and membranes . Furthermore, it is used to create compounds with potent α-amylase inhibitory activity, relevant for diabetes and cancer research, and anti-inflammatory properties evaluated via protein denaturation assays . Antibacterial Agents: Used to synthesize hydrazone derivatives that show promising activity against Gram-positive and Gram-negative bacteria, such as Bacillus subtilis . DNA Intercalation Studies: Schiff base derivatives have shown a strong binding affinity to DNA, suggesting potential as a starting point for developing DNA-targeting therapeutics or analytical probes . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCUPAZNRMQILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332843
Record name THIAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101257-38-9
Record name THIAZOLE-4-CARBOHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Thiazole-4-carbohydrazide: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core thiazole ring and versatile carbohydrazide functional group make it a valuable scaffold for the synthesis of a diverse range of derivatives with promising pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of this compound and its derivatives. Detailed experimental protocols, spectral data, and safety information are included to support researchers in their exploration of this important molecule.

Chemical Structure and Identification

This compound is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively, with a carbohydrazide group attached at the 4th position.

Systematic Name: 1,3-thiazole-4-carbohydrazide[1] Molecular Formula: C₄H₅N₃OS[1] Molecular Weight: 143.17 g/mol [1] CAS Number: 101257-38-9[1]

Structural Identifiers:

  • SMILES: O=C(C1=CSC=N1)NN[1]

  • InChI: InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8)[1]

  • InChIKey: PZCUPAZNRMQILK-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Melting Point143-144 °C[1]
Density (Predicted)1.436 ± 0.06 g/cm³[1]
pKa (Predicted)11.08 ± 0.10[1]
SolubilitySoluble in polar organic solvents like DMSO and acetone; limited solubility in non-polar solvents.General knowledge for similar structures

Table 2: Spectroscopic Data for Thiazole Derivatives

Spectroscopy Expected Peaks / Signals
¹H NMR (DMSO-d₆) δ 7.50-8.10 (m, 1H, thiazole-H), δ 9.00-9.50 (br s, 1H, NH), δ 4.50-5.00 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆) δ 160-165 (C=O), δ 140-150 (thiazole C4), δ 110-120 (thiazole C5), Thiazole C2 is expected to be the most downfield.
FT-IR (KBr, cm⁻¹) 3100-3300 (N-H stretching), 1640-1680 (C=O stretching, Amide I), 1500-1600 (C=N and C=C stretching of the thiazole ring)
Mass Spectrometry (EI) Molecular ion peak (M⁺) expected at m/z 143. Fragmentation may involve the loss of the hydrazide group.

Synthesis of this compound

This compound is typically synthesized from its corresponding ester, ethyl thiazole-4-carboxylate, through a reaction with hydrazine hydrate. The overall synthetic workflow can be visualized as a two-step process starting from ethyl 2-chloroacetoacetate and formamide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl Thiazole-4-carboxylate

This step follows the Hantzsch thiazole synthesis.

  • Materials: Ethyl 2-chloroacetoacetate, Formamide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-chloroacetoacetate in an excess of formamide.

    • Heat the mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl thiazole-4-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Materials: Ethyl thiazole-4-carboxylate, Hydrazine hydrate, Ethanol.

  • Procedure:

    • Dissolve ethyl thiazole-4-carboxylate in ethanol in a round-bottom flask.

    • Add an excess of hydrazine hydrate to the solution.

    • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrazinolysis Ethyl 2-chloroacetoacetate Ethyl 2-chloroacetoacetate Reaction1 Reflux Ethyl 2-chloroacetoacetate->Reaction1 Reflux Formamide Formamide Formamide->Reaction1 Ethyl thiazole-4-carboxylate Ethyl thiazole-4-carboxylate Reaction2 Reflux Ethyl thiazole-4-carboxylate->Reaction2 Reflux in Ethanol Reaction1->Ethyl thiazole-4-carboxylate Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction2 This compound This compound Reaction2->this compound

Caption: Synthetic workflow for this compound.

Reactivity and Derivatization

The carbohydrazide moiety of this compound is a versatile functional group that allows for a wide range of chemical transformations. It can readily undergo condensation reactions with various aldehydes and ketones to form the corresponding hydrazones.[2] This reactivity is fundamental to the creation of diverse libraries of thiazole-based compounds for drug discovery screening.

Derivatization_Reactions This compound This compound Condensation Reaction This compound->Condensation Condensation Aldehyde_Ketone Aldehyde or Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Condensation Thiazole-hydrazone Thiazole-based Hydrazone Derivative Condensation->Thiazole-hydrazone

Caption: General derivatization of this compound.

Biological Activities and Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications.

Antimicrobial Activity

Thiazole derivatives are known to exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiazole-hydrazone derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of kinases involved in cancer cell proliferation and survival.

Antidiabetic Activity

Recent research has highlighted the potential of thiazole derivatives as antidiabetic agents. Some derivatives have shown inhibitory activity against enzymes such as α-glucosidase, which is involved in carbohydrate metabolism. Others have been investigated as modulators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.

Biological_Activities Thiazole-4-carbohydrazide_Derivatives This compound Derivatives Antimicrobial Antimicrobial Activity Thiazole-4-carbohydrazide_Derivatives->Antimicrobial Anticancer Anticancer Activity Thiazole-4-carbohydrazide_Derivatives->Anticancer Antidiabetic Antidiabetic Activity Thiazole-4-carbohydrazide_Derivatives->Antidiabetic Apoptosis_Induction Apoptosis Induction Anticancer->Apoptosis_Induction Enzyme_Inhibition Enzyme Inhibition (e.g., α-glucosidase) Antidiabetic->Enzyme_Inhibition PPAR_Modulation PPAR Modulation Antidiabetic->PPAR_Modulation

Caption: Biological activities of this compound derivatives.

Safety and Handling

Table 3: General Safety and Handling Precautions

PrecautionDetails
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]
Ventilation Use only in a well-ventilated area or under a chemical fume hood.[3][4]
Handling Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3][4]
Storage Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[1]
First Aid (General) In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, call a poison center or doctor.[3][4]

Conclusion

This compound is a molecule with considerable potential in the field of drug discovery and development. Its straightforward synthesis and the versatility of its carbohydrazide group make it an attractive starting material for the generation of diverse chemical libraries. The broad range of biological activities exhibited by its derivatives, including antimicrobial, anticancer, and antidiabetic effects, underscores the importance of this scaffold in medicinal chemistry. Further research into the specific mechanisms of action and structure-activity relationships of this compound derivatives is warranted to fully exploit their therapeutic potential. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing this promising area of study.

References

The Thiazole Moiety: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms, stands as a privileged structure in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have positioned it as a critical pharmacophore in a vast array of therapeutic agents. From blockbuster anticancer drugs to essential antimicrobial and anti-inflammatory medications, the thiazole moiety continues to be a focal point for the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the role of the thiazole nucleus in medicinal chemistry, detailing its synthesis, biological activities, and mechanisms of action across various disease areas.

Physicochemical Properties and Synthetic Strategies

The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, imparts a unique electronic distribution that facilitates diverse molecular interactions.[1][2] The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in various non-covalent interactions, and the ring itself can participate in π-π stacking.[3] These characteristics are crucial for the binding of thiazole-containing ligands to their biological targets.

The synthesis of thiazole derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method.[4][5][6] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[4] Numerous modifications and alternative synthetic routes have been developed to access a wide range of substituted thiazoles, enabling extensive structure-activity relationship (SAR) studies.[7][8]

Therapeutic Applications of the Thiazole Moiety

The therapeutic landscape of thiazole-containing drugs is remarkably broad, spanning oncology, infectious diseases, inflammation, and neurological disorders.

Anticancer Activity

Thiazole derivatives have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[3][9] These compounds exert their effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[10][11]

Targeted Therapies:

Many thiazole-containing anticancer agents are designed as targeted therapies, inhibiting specific enzymes or protein-protein interactions that drive tumor growth. For instance, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a prominent thiazole ring that contributes to its binding affinity.[9][12]

Signaling Pathway Inhibition:

Thiazole derivatives have been shown to modulate critical signaling pathways, including:

  • PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer, promoting cell growth and survival. Several thiazole-based compounds have been identified as potent inhibitors of PI3K, Akt, and/or mTOR.[1][13][14]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key regulator of cell proliferation and survival that is often dysregulated in cancer. Thiazole derivatives have been developed as inhibitors of components of this pathway, such as p38 MAP kinase.[15][16][17]

Below is a diagram illustrating the inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
18 A549, MCF-7, U-87 MG, HCT-1160.50 - 4.75[1]
19 MCF-7, U87 MG, A549, HCT1160.30 - 0.45[1]
4c MCF-72.57 ± 0.16[12]
4c HepG27.26 ± 0.44[12]
Compound 8 MCF-73.36 ± 0.06 µg/ml[18]
Compound 5 A5490.452[19]
Hydrazinyl thiazole II C63.83[20]
Compound 4-chlorophenylthiazole III VEGFR-2 (enzymatic)51.09 nM[20]
Compound 10b TNF-α productionMED = 30 mg/kg (in vivo)[15]
Antimicrobial Activity

The thiazole nucleus is a key component of many antimicrobial agents, including the sulfonamide antibiotic Sulfathiazole.[21] Thiazole derivatives exhibit a broad spectrum of activity against bacteria and fungi.[22][23] Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[24]

Quantitative Data on Antimicrobial Activity:

The following table presents the minimum inhibitory concentration (MIC) values of representative thiazole derivatives against various microbial strains.

Compound IDMicroorganismMIC (µg/mL)Reference
37c Bacteria46.9 - 93.7[21]
37c Fungi5.8 - 7.8[21]
3a,b S. aureus0.008 - 0.06[24]
12 S. aureus, E. coli, A. niger125 - 150[25]
13, 14 Bacteria and Fungi50 - 75[25]
36, 37 B. subtilis, S. aureus, E. coli3.39 - 4.23 µM/mL[22]
Compound 6 P. mirabilis, S. dysenteriae, L. monocytogenes125 - 1000[2]
Anti-inflammatory Activity

Thiazole-containing compounds have demonstrated significant anti-inflammatory properties.[26] A notable example is Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2).[27] The anti-inflammatory effects of thiazole derivatives are often attributed to their ability to modulate the production of pro-inflammatory mediators.[27][28]

Quantitative Data on Anti-inflammatory Activity:

The following table summarizes the in vitro anti-inflammatory activity of selected thiazole derivatives.

Compound IDTarget/AssayIC50Reference
3a 5-LOX127 nM[27]
6b COX-211.65 ± 6.20 mM[27]
21b COX-110 µM[27]
Compound 3g In vitro anti-inflammatory46.62 µg/mL[28]
Neurological Disorders

The thiazole scaffold has also been explored for the treatment of neurological disorders. For instance, Pramipexole, a dopamine agonist used in the management of Parkinson's disease, contains a thiazole ring.[29] Research is ongoing to develop novel thiazole derivatives targeting various receptors and enzymes in the central nervous system.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of thiazole derivatives.

Hantzsch Thiazole Synthesis: General Procedure

The Hantzsch synthesis is a versatile method for the preparation of thiazole rings.[4] The general workflow is depicted below.

Hantzsch_Synthesis_Workflow Start Start Materials: α-Haloketone Thioamide Reaction Reaction: Condensation in a suitable solvent (e.g., ethanol) Start->Reaction Intermediate Intermediate Formation Reaction->Intermediate Cyclization Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product Thiazole Derivative Cyclization->Product Purification Purification: Filtration, Recrystallization Product->Purification Characterization Characterization: NMR, IR, Mass Spec. Purification->Characterization

Figure 2: General workflow for the Hantzsch thiazole synthesis.

Detailed Protocol for the Synthesis of 2-amino-4-phenylthiazole: [4]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent Addition: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Heating: Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na2CO3) solution and swirl to mix.

  • Isolation: Filter the resulting precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with water.

  • Drying: Air dry the collected solid on a tared watchglass to obtain the final product.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[30][31][32][33]

Protocol: [30][33]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Add 100 µL of fresh medium containing various concentrations of the thiazole derivative to the respective wells. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][9][34][35][36]

Protocol: [3][34]

  • Preparation of Antimicrobial Agent Dilutions: Prepare a serial two-fold dilution of the thiazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

The thiazole moiety has undeniably cemented its place as a versatile and invaluable scaffold in medicinal chemistry. Its favorable physicochemical properties, coupled with well-established synthetic methodologies, have enabled the development of a diverse range of therapeutic agents targeting a multitude of diseases. The continued exploration of novel thiazole derivatives, driven by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense promise for the discovery of next-generation drugs with improved efficacy and safety profiles. This guide serves as a testament to the enduring legacy and future potential of the thiazole ring in the ongoing quest for innovative medicines.

References

The Pivotal Role of Thiazole-4-Carbohydrazide in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry, underpinning the structure of numerous FDA-approved drugs.[1][2] Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5][6][7][8] Among the vast library of thiazole-based compounds, those incorporating a carbohydrazide moiety at the 4-position have emerged as a particularly promising scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of thiazole-4-carbohydrazide, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to facilitate further research and development in this dynamic area of drug discovery.

Synthetic Strategies and Characterization

The synthesis of this compound derivatives typically commences with the Hantzsch thiazole synthesis, a classical and versatile method for constructing the core thiazole ring.[9] A common synthetic route involves the reaction of a thioamide with an α-haloketone to yield the corresponding thiazole ester. This ester is subsequently treated with hydrazine hydrate to afford the key this compound intermediate.[4][5] This intermediate serves as a versatile synthon for the generation of a diverse array of derivatives, often through condensation reactions with various aldehydes, ketones, or other electrophilic reagents.[4][5][10]

Characterization of the synthesized compounds is rigorously performed using a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H-NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) are employed to elucidate the chemical structure, with characteristic signals confirming the formation of the thiazole ring and the carbohydrazide functional group.[10][11] Infrared (IR) spectroscopy is utilized to identify key functional groups, such as the C=O and N-H stretching vibrations of the hydrazide moiety.[5] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the target compounds.[12]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas. The following sections summarize the key findings and present the quantitative data in structured tables for comparative analysis.

Anticancer Activity

This compound derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[3][12][13][14][15] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[14] For instance, certain derivatives have been found to be effective against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines.[3][12][14]

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4c MCF-72.57 ± 0.16[14]
HepG27.26 ± 0.44[14]
Compound 9 HepG-21.61 ± 1.92 µg/mL[13]
Compound 10 HepG-21.98 ± 1.22 µg/mL[13]
Compound 4a A549Not specified[12]
Compound 4d MCF7Not specified[12]

Note: IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. This compound derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][10][16]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicroorganismInhibition Zone (mm)MIC (µmol/mL)Reference
Compound 3 S. enteritidisMore potent than gentamicinNot specified[10]
Compound 4 S. enteritidisMore potent than gentamicinNot specified[10]
Compound 12 S. enteritidisMore potent than gentamicin3.67[10][16]
Compound 13 S. enteritidisMore potent than gentamicinNot specified[10]
Compound 3 S. faecalisNot specified14.34[16]
Compound 12 B. pumilisNot specified7.69[16]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Certain this compound derivatives have been evaluated for their anti-inflammatory properties, with some compounds demonstrating significant inhibition of protein denaturation, a hallmark of inflammation.[4][5]

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDAssayIC₅₀ (µg/mL)Reference
Compound 5j Protein DenaturationBetter than others in series[4][5]
Compound 5k Protein DenaturationBetter than others in series[4][5]
Compound 5l Protein Denaturation46.29 (Highest inhibition)[4][5]
Compound 5g Protein Denaturation100.60 (Lowest inhibition)[4][5]

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the protein denaturation.

Antiviral Activity

The versatility of the thiazole scaffold extends to antiviral applications. While specific data on this compound is less abundant in the provided context, the broader class of thiazole derivatives has shown activity against a range of viruses, including influenza, coronaviruses, and HIV.[6][17] This suggests a promising avenue for future research into the antiviral potential of this compound derivatives.

Key Experimental Protocols

To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Synthesis of 5-Methyl-2-(pyridin-3-yl)this compound

This protocol describes a representative synthesis of a this compound core structure.[4][5]

  • Synthesis of Pyridine-3-carbothioamide: 3-Cyanopyridine is treated with phosphorus pentasulfide (P₄S₁₀) to yield pyridine-3-carbothioamide.

  • Synthesis of Ethyl 5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate: The resulting carbothioamide is refluxed with ethyl 2-chloroacetoacetate to form the thiazole ester.

  • Synthesis of 5-Methyl-2-(pyridin-3-yl)this compound: The ester is then treated with hydrazine hydrate in ethanol and heated to reflux for 4 hours. The reaction mixture is poured onto crushed ice, and the resulting solid is filtered and dried to yield the final carbohydrazide product.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3][14]

  • Cell Seeding: Cancer cells (e.g., HepG-2 or MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a further 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

In Vitro Anti-inflammatory Activity (Protein Denaturation Method)

This method assesses the ability of a compound to inhibit the denaturation of bovine serum albumin (BSA), which is analogous to protein denaturation in inflammatory responses.[4][5]

  • Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations and bovine serum albumin is prepared.

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes to induce denaturation.

  • Absorbance Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated, and the IC₅₀ value is determined. Diclofenac sodium is typically used as a standard reference drug.

Visualizing Molecular Pathways and Workflows

To better understand the relationships and processes involved in this compound research, the following diagrams have been generated using the DOT language.

Synthesis_Workflow Thioamide Thioamide ThiazoleEster Thiazole Ester Thioamide->ThiazoleEster Hantzsch Synthesis AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->ThiazoleEster ThiazoleCarbohydrazide This compound ThiazoleEster->ThiazoleCarbohydrazide Hydrazinolysis HydrazineHydrate Hydrazine Hydrate HydrazineHydrate->ThiazoleCarbohydrazide FinalDerivatives Final Derivatives ThiazoleCarbohydrazide->FinalDerivatives Condensation AldehydeKetone Aldehyde/Ketone AldehydeKetone->FinalDerivatives

Caption: General synthetic workflow for this compound derivatives.

Anticancer_Mechanism ThiazoleDerivative Thiazole Derivative CancerCell Cancer Cell ThiazoleDerivative->CancerCell Interacts with CellCycleArrest Cell Cycle Arrest CancerCell->CellCycleArrest Apoptosis Apoptosis CancerCell->Apoptosis CellDeath Cell Death CellCycleArrest->CellDeath Apoptosis->CellDeath

Caption: Proposed mechanism of anticancer activity for thiazole derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and pharmacologically significant scaffold in drug discovery. The wealth of data on their synthesis and biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research, underscores their therapeutic potential. The detailed protocols and visual workflows provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel, more potent, and selective drug candidates. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as exploring their potential in other therapeutic areas such as antiviral and neurodegenerative diseases. The continued exploration of the chemical space around the this compound core is poised to yield the next generation of innovative medicines.

References

Synthesis and Applications of Novel Thiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the development of a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of recent advancements in the synthesis of novel thiazole derivatives and their burgeoning applications, with a focus on their role in drug discovery.

Synthesis of Novel Thiazole Compounds

The construction of the thiazole ring can be achieved through various synthetic strategies, ranging from classical condensation reactions to modern, environmentally benign methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis Methods

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most widely used methods for thiazole ring formation. It involves the cyclocondensation of an α-haloketone with a thioamide. Other notable classical methods include the Gabriel synthesis and the Cook-Heilbron synthesis.

Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and sustainable methods for thiazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, dramatically reducing reaction times and often improving yields compared to conventional heating.[1][2] Ultrasound-assisted synthesis and the use of eco-friendly catalysts and solvents are also gaining prominence, aligning with the principles of green chemistry.[3][4][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further development. Below are selected protocols for the synthesis of thiazole derivatives, representing both classical and modern approaches.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes the classical Hantzsch synthesis of a fundamental 2-aminothiazole derivative.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Ethanol

  • Ammonium hydroxide

  • Diethyl ether

Procedure:

  • A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed in a round-bottom flask for 12 hours.

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.

  • The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.

  • The crude product is collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

This protocol outlines a rapid and efficient microwave-assisted synthesis.[8]

Materials:

  • 2-Hydroxy-5-methyl acetophenone

  • Thiourea

  • Iodine or Bromine

  • Rectified spirit

  • Ammonium hydroxide

Procedure:

  • 2-Hydroxy-5-methyl acetophenone (0.01 mol) and thiourea (0.01 mol) are dissolved in 10 mL of rectified spirit.

  • Iodine or bromine (0.01 mol) is added to the mixture.

  • The reaction mixture is subjected to microwave irradiation (110 W, 2450 Hz) for 6-8 minutes in 30-second intervals.

  • After completion (monitored by TLC), the mixture is diluted with water, boiled, and filtered.

  • Ammonium hydroxide is added to the filtrate to precipitate the thiazole product, which is then filtered, washed, and recrystallized from ethanol.[8]

Protocol 3: Green Synthesis of Thiazole Derivatives via Ultrasound Irradiation

This protocol details an environmentally friendly, one-pot, multi-component synthesis using a reusable catalyst and ultrasonic irradiation.[6][7]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Thiourea

  • Substituted benzaldehyde

  • Silica supported tungstosilisic acid (SiW.SiO₂)

  • Ethanol/water (1/1)

Procedure:

  • A mixture of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and SiW.SiO₂ (15 mol%) is prepared in a flask.[9]

  • 5 mL of an ethanol/water (1/1) mixture is added.[9]

  • The mixture is subjected to ultrasonic irradiation at room temperature for 1.5 to 2 hours.[6]

  • The solid product is filtered off, and the catalyst is recovered by filtration for reuse.[6]

  • The product is purified by dissolving in acetone, filtering any remaining catalyst, and evaporating the solvent.[9]

Data Presentation: Quantitative Analysis of Thiazole Compounds

The efficacy of newly synthesized thiazole compounds is quantified through various biological assays. The following tables summarize key data points for different applications.

Synthesis Yields
Synthesis MethodCatalyst/ConditionsProduct TypeYield (%)Reference
Hantzsch (Conventional)Reflux, 12h2-Amino-4-phenylthiazole58[8]
Microwave-AssistedI₂/Br₂, Rectified Spirit, 6-8 min2-Amino-4-arylthiazoles90[8]
Microwave-AssistedDMF, 5-6 min2-Amino-4-arylthiazoles70-92[2]
Ultrasound-AssistedSiW.SiO₂, EtOH/H₂O, 1.5-2hSubstituted Hantzsch thiazoles79-90[6]
Green Synthesis (Ultrasound)Chitosan-based biocatalyst, EtOH, 20 minThiazole derivatives87[3]
Green Synthesis (Microwave)Water, 15 minTrisubstituted thiazolesGood to Very Good[5]
Anticancer Activity (IC₅₀ Values)
Compound IDTarget Cell LineIC₅₀ (µM)Reference
PI3K/mTOR Inhibitors
Compound 18A549, MCF-7, U-87 MG, HCT-1160.50–4.75[10]
Compound 19MCF-7, U87 MG, A549, HCT1160.30–0.45[10]
Compound 23HCT-116, HepG2, MCF-70.184, 0.719, 0.131[10]
Compound 3bPI3Kα0.086[11]
Compound 3bmTOR0.221[11]
B-RAF V600E Inhibitors
Compound 13aB-Raf V600E0.021[12]
Compound 13fB-Raf V600E0.020[12]
Compound 13gB-Raf V600E0.035[12]
Compound 7bB-Raf V600E0.036[13]
Compound 13aB-Raf V600E0.023[13]
Other Kinase Inhibitors
Compound 25 (CDK9)Various cancer cell lines0.64-2.01[10]
Compound 3f (EGFR)EGFR0.071[14]
Compound 3f (BRAFV600E)BRAFV600E0.093[14]
Antimicrobial Activity (MIC Values)
Compound ClassBacterial StrainMIC (µg/mL)Reference
Thiazole-quinolinium derivativesS. aureus (including MRSA)1–32[15]
Thiazole-quinolinium derivativesVancomycin-resistant E. faecium2–32[15]
Thiazole-quinolinium derivativesE. coli (including NDM-1)0.5–64[15]
Heteroaryl(aryl) thiazole derivativesB. cereus0.17->3.75[16]
Bis(thiazol-5-yl)phenylmethane derivativesS. aureus2-64[17]
Thiazole compounds 1-5MRSANot specified, but intense activity reported[18]

Applications of Novel Thiazole Compounds in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of FDA-approved drugs.[1] Novel thiazole derivatives are continuously being explored for a wide range of therapeutic applications.

Anticancer Agents

A significant area of research focuses on thiazole derivatives as anticancer agents. These compounds have been shown to target various critical pathways involved in cancer cell proliferation and survival.

Many thiazole-based compounds act as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway Inhibitors: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that controls cell growth, proliferation, and survival.[10][11] Aberrant activation of this pathway is common in many cancers.[10] Several novel thiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR, demonstrating significant antiproliferative activity in various cancer cell lines.[10][11][19]

  • B-RAF Inhibitors: The B-RAF kinase is a component of the MAPK/ERK signaling pathway, and mutations in the BRAF gene, particularly the V600E mutation, are found in a high percentage of melanomas and other cancers.[12][13] Thiazole-based inhibitors have been designed to specifically target the B-RAF V600E mutant, showing potent enzymatic inhibition and cytotoxicity against melanoma cells.[12][13][14][20][21]

Antimicrobial Agents

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Thiazole derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against various bacterial and fungal pathogens.[15][16][17][18] Their mechanisms of action are diverse and can include the inhibition of essential bacterial enzymes.

Mandatory Visualizations

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product alpha_haloketone α-Haloketone cyclocondensation Cyclocondensation (Hantzsch Synthesis) alpha_haloketone->cyclocondensation thioamide Thioamide thioamide->cyclocondensation thiazole Thiazole Derivative cyclocondensation->thiazole

Caption: Workflow for the classical Hantzsch thiazole synthesis.

G cluster_materials Reactants & Catalyst cluster_process Microwave-Assisted Synthesis cluster_outcome Result ketone Aryl Ketone mixing Mixing in Reaction Vessel ketone->mixing thiosemicarbazide Thiosemicarbazide thiosemicarbazide->mixing phenacyl_bromide Phenacyl Bromide phenacyl_bromide->mixing microwave Microwave Irradiation (e.g., 300W, 30-175s) mixing->microwave product Hydrazinyl Thiazole microwave->product

Caption: Experimental workflow for microwave-assisted synthesis.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Thiazole_Inhibitor Thiazole-based Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

BRAF_MEK_ERK_Pathway Ras Ras BRAF B-RAF (V600E Mutant) Ras->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Promotes Thiazole_Inhibitor Thiazole-based B-RAF Inhibitor Thiazole_Inhibitor->BRAF Inhibits

Caption: Inhibition of the B-RAF/MEK/ERK signaling pathway.

Conclusion

The thiazole nucleus continues to be a highly valuable scaffold in the design and synthesis of novel compounds with significant therapeutic potential. Advances in synthetic methodologies, particularly in green and efficient approaches, are expanding the chemical space of accessible thiazole derivatives. The potent and selective activities of these compounds, especially as kinase inhibitors in oncology, underscore the importance of continued research in this area. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to the discovery and development of next-generation thiazole-based therapeutics.

References

Thiazole-4-Carbohydrazide Derivatives: A Comprehensive Technical Guide to their Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a vast chemical space. Among the myriad of heterocyclic compounds, the thiazole nucleus has emerged as a privileged scaffold, forming the backbone of numerous biologically active molecules. This technical guide delves into a specific and promising class of these compounds: thiazole-4-carbohydrazide derivatives. This document provides an in-depth overview of their synthesis, anticancer activity, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Concepts and Anticancer Activity

This compound derivatives are characterized by a central thiazole ring with a carbohydrazide group (-CONHNH2) at the 4-position. This carbohydrazide moiety serves as a versatile synthetic handle, allowing for the introduction of various pharmacophores to modulate the compound's physicochemical properties and biological activity. The inherent features of the thiazole ring, including its ability to participate in hydrogen bonding and other non-covalent interactions, contribute to its capacity to bind to biological targets with high affinity.[1]

The anticancer potential of these derivatives has been demonstrated against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), colon (HCT-116), and lung (A549) cancers.[2][3][4] The mechanism of action is often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][5]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various this compound and structurally related derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported IC50 values, providing a comparative analysis of their potency.

Table 1: In Vitro Cytotoxic Activity of Thiazole-Hydrazide Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4a A549 (Lung)12.5 ± 1.1Cisplatin15.2 ± 1.3
4d MCF-7 (Breast)10.8 ± 0.9Cisplatin18.4 ± 1.5
4c HCT-116 (Colon)3.80 ± 0.80Harmine2.40 ± 0.12
4d HCT-116 (Colon)3.65 ± 0.90Cisplatin5.18 ± 0.94
8c HCT-116 (Colon)3.16 ± 0.90Harmine2.40 ± 0.12
8c HT-29 (Colon)3.47 ± 0.79Harmine4.59 ± 0.67
4d HepG2 (Liver)2.31 ± 0.43Harmine2.54 ± 0.82
4c HepG2 (Liver)2.94 ± 0.62Cisplatin41.0 ± 0.63
12d HepG2 (Liver)0.82Doxorubicin0.72
12c HepG2 (Liver)0.91Doxorubicin0.72
6g HepG2 (Liver)1.06Doxorubicin0.72

Data compiled from multiple sources, including[3][4][6]. Note that reference compounds and experimental conditions may vary between studies.

Table 2: Inhibitory Activity of Thiazole Derivatives against Specific Molecular Targets

Compound IDTargetIC50 (µM)Reference CompoundIC50 (µM)
4c VEGFR-20.15Sorafenib0.059
Compound 50 VEGFR-21.21 ± 0.09--
Compound 51 VEGFR-20.091--

Data from[2][5].

Key Signaling Pathways Targeted by this compound Derivatives

The anticancer effects of these compounds are often attributed to their ability to interfere with critical signaling pathways that are dysregulated in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established anticancer strategy. Several thiazole derivatives have been shown to be potent inhibitors of VEGFR-2.[2][5][7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thiazole This compound Derivative Thiazole->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Apoptosis Induction Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Thiazole derivatives have been observed to trigger apoptosis in cancer cells, often through the modulation of the Bcl-2 family of proteins and the activation of caspases.[2][3]

Apoptosis_Induction_Pathway Thiazole This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Bax Bax (Pro-apoptotic) Thiazole->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of apoptosis by this compound derivatives via modulation of Bcl-2 family proteins.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols in the literature.

Synthesis of this compound Derivatives

The synthesis of these compounds typically involves a multi-step process, starting from readily available starting materials. A general synthetic route is outlined below.

Synthesis_Workflow Start Substituted Thioamide Step1 Hantzsch Thiazole Synthesis Start->Step1 Reagent1 α-Haloketone Reagent1->Step1 Intermediate1 Ethyl 2-substituted- thiazole-4-carboxylate Step1->Intermediate1 Step2 Hydrazinolysis Intermediate1->Step2 Reagent2 Hydrazine Hydrate Reagent2->Step2 Product Thiazole-4- carbohydrazide Step2->Product Step3 Condensation Product->Step3 Reagent3 Aldehydes/Ketones Reagent3->Step3 FinalProduct This compound Derivatives Step3->FinalProduct

Caption: General synthetic workflow for this compound derivatives.

General Procedure for Synthesis:

  • Synthesis of the Thiazole Ring: A substituted thioamide is reacted with an α-haloketone or α-haloester in a suitable solvent such as ethanol or dioxane. The reaction mixture is typically refluxed for several hours. The resulting thiazole ester is then isolated and purified.[3]

  • Formation of the Carbohydrazide: The synthesized thiazole ester is treated with hydrazine hydrate in a solvent like ethanol and refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the this compound precipitates and is collected by filtration.[8]

  • Derivatization: The this compound is then reacted with various aldehydes or ketones in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent to yield the final Schiff base derivatives. The products are purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized compounds is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3]

In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (DMSO) is also included.[9]

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The viable cells metabolize MTT into purple formazan crystals. These crystals are then dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (usually around 570 nm). The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

Cell Cycle Analysis:

Flow cytometry is employed to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.[2]

Apoptosis Assay (Annexin V-FITC/PI Staining):

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Similar to the cell cycle analysis, cells are treated with the compound of interest.

  • Staining: The treated cells are harvested and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer agents. Their straightforward synthesis, coupled with their demonstrated efficacy against various cancer cell lines and their ability to modulate key oncogenic signaling pathways, makes them attractive candidates for further investigation.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold to optimize potency and selectivity.

  • Mechanism of Action Elucidation: In-depth studies to identify and validate the specific molecular targets of the most potent compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the antitumor activity and drug-like properties of lead compounds in animal models.

  • Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents to enhance therapeutic outcomes and overcome drug resistance.

By continuing to explore the rich chemistry and biology of this compound derivatives, the scientific community can pave the way for the development of the next generation of targeted and effective cancer therapies.

References

The Thiazole Scaffold: A Pharmacophore Exploration for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of a wide array of therapeutic agents. This technical guide delves into the pharmacophoric features of thiazole-based compounds, providing a comprehensive overview of their synthesis, biological evaluation, and structure-activity relationships (SAR) across various therapeutic areas. The content herein is intended to equip researchers with the foundational knowledge and practical methodologies to explore and exploit the full potential of the thiazole core in contemporary drug discovery.

The Thiazole Core: A Versatile Pharmacophore

The thiazole nucleus is a fundamental component in numerous clinically approved drugs, demonstrating its broad therapeutic applicability.[1] Modifications at various positions of the thiazole ring allow for the fine-tuning of physicochemical properties and biological activities, leading to compounds with antioxidant, anti-tubercular, antibacterial, antifungal, diuretic, anti-cancer, and anti-inflammatory effects.[2] Its presence in natural products like vitamin B1 (thiamine) and potent synthetic drugs such as the anticancer agent Dasatinib underscores its significance.[3]

Synthesis of Thiazole-Based Compounds

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone methodology. This reaction and its variations provide a reliable route to a diverse range of substituted thiazoles.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea or thiosemicarbazide.[4]

Materials:

  • α-Haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea/thiosemicarbazide

  • Ethanol or other suitable solvent

  • Sodium bicarbonate or other base for neutralization

Procedure:

  • Dissolve the α-haloketone (1.0 eq) and the thioamide (1.2-1.5 eq) in a suitable solvent like ethanol in a round-bottom flask.

  • The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from 30 minutes to several hours, with progress monitored by Thin Layer Chromatography (TLC).[4]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is then poured into a solution of a weak base, such as 5% sodium bicarbonate, to neutralize the hydrohalic acid formed and precipitate the thiazole product.[4]

  • The resulting solid is collected by vacuum filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[4]

Characterization: The structure of the synthesized thiazole derivatives is confirmed using a combination of spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To elucidate the chemical structure and confirm the presence of characteristic protons and carbons of the thiazole ring and its substituents.[5][6][7]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Biological Evaluation of Thiazole Derivatives

A critical aspect of drug discovery is the rigorous biological evaluation of synthesized compounds. The following are standard protocols for assessing the anticancer and antimicrobial activities of thiazole-based compounds.

Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[8][9]

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[10]

  • Compound Treatment: The cells are treated with serial dilutions of the thiazole compounds for a specified period, typically 24-72 hours.[10]

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8][11]

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.[8]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

Many thiazole-based anticancer agents function by inhibiting specific protein kinases involved in cancer cell signaling.

VEGFR-2 Kinase Assay Protocol:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis.[12]

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format. A master mix containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) is prepared.[13][14]

  • Inhibitor Addition: The thiazole compound (test inhibitor) is added to the designated wells at various concentrations. Control wells with no inhibitor (positive control) and no enzyme (blank) are also included.[13]

  • Enzyme Addition: The reaction is initiated by adding the purified recombinant VEGFR-2 kinase to the wells.[14]

  • Incubation: The plate is incubated at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[14]

  • Detection: The amount of ATP consumed is quantified using a luminescence-based assay, such as the Kinase-Glo™ MAX reagent. A decrease in luminescence indicates kinase activity, and the inhibition by the test compound is measured relative to the positive control.[13]

PI3Kα Kinase Assay Protocol:

The Phosphoinositide 3-kinase (PI3K) pathway is frequently dysregulated in cancer.[15]

  • Reaction Mixture: A reaction buffer containing the PI3Kα enzyme and a lipid substrate (e.g., PIP2) is prepared.[16]

  • Inhibitor Incubation: The thiazole inhibitor is pre-incubated with the enzyme.[17]

  • Reaction Initiation: The kinase reaction is started by the addition of ATP.[16]

  • Product Detection: The amount of ADP produced is measured using a detection system like the ADP-Glo™ Kinase Assay, where the luminescent signal is proportional to the kinase activity.[16]

Antimicrobial Activity

This method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[18]

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[18]

  • Serial Dilutions: Two-fold serial dilutions of the thiazole compound are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[18]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (inoculum without compound) and negative (broth only) controls are included.[18]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[18]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]

Structure-Activity Relationship (SAR) and Pharmacophore Insights

The biological activity of thiazole-based compounds is highly dependent on the nature and position of substituents on the thiazole ring and any appended moieties.

Anticancer Agents
  • PI3K/mTOR Inhibitors: The thiazole ring often serves as a core scaffold, with hydrophobic groups and substituted phenyl rings attached to maintain the pharmacophoric features of dual inhibitors.

  • VEGFR-2 Inhibitors: The thiazole ring can be part of the "head" that binds to the hydrophobic ATP-binding pocket, while a linker and a hydrophobic "tail" interact with the allosteric site.

  • General SAR: The presence of specific substituents, such as methoxy or halogen groups on attached phenyl rings, can significantly influence anticancer activity. For instance, a methoxy group has been shown to lead to higher activity than a halogen group in some pyrazole-naphthalene-thiazole hybrids.[20]

Antimicrobial Agents
  • Hybrid Molecules: Clubbing the thiazole nucleus with other heterocyclic rings like pyrazoline, triazole, or pyridine can enhance antimicrobial potency.[21]

  • Substituent Effects: The presence of a phenyl ring is often associated with enhanced antibacterial action. Conversely, certain groups like methylamino can reduce activity. Para-substituted methoxy, chloro, and nitro groups on a phenyl ring have been shown to modestly increase activity.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected thiazole-based compounds from various studies.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
32 Bcl-2 Jurkat34.77Antitumor[2]
32 A-43134.31Antitumor[2]
53 HCT-116 (Colon)6.6 (µg/mL)Antitumor[2]
53 HepG2 (Hepatocellular)4.9 (µg/mL)Antitumor[2]
91a HeLa0.86EGFR inhibitor[20]
91b HeLa0.95EGFR inhibitor[20]
91a HepG28.49Antitumor[20]
91b HepG27.37Antitumor[20]

Table 2: Antimicrobial Activity of Thiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
52 S. aureus ATCC 2921350[21]
53 S. aureus ATCC 2921350[21]
52 K. pneumoniae ATCC 1388350[21]
53 K. pneumoniae ATCC 1388350[21]
54 C. albicans NRRL Y-477200[21]
60, 62, 65 E. coli RCMB 0100520.03–7.81[21]
60, 62, 65 P. vulgaris RCMB 0100850.03–7.81[21]

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding complex biological processes and experimental workflows.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies start Reactants (α-Haloketone, Thioamide) synthesis Hantzsch Thiazole Synthesis start->synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial kinase_assay Enzyme Inhibition Assays (e.g., VEGFR-2, PI3K) cytotoxicity->kinase_assay antimicrobial->kinase_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kinase_assay->sar_analysis lead_optimization lead_optimization sar_analysis->lead_optimization Lead Optimization

Caption: Experimental workflow for the discovery of bioactive thiazole compounds.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth, Proliferation, & Survival mTOR->Proliferation Promotes Thiazole_Inhibitor Thiazole-Based Inhibitor Thiazole_Inhibitor->PI3K Inhibits Thiazole_Inhibitor->mTOR Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole-based compounds.

Conclusion

The thiazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its adaptability allows for the creation of diverse compound libraries with a wide spectrum of biological activities. A thorough understanding of the synthetic methodologies, biological screening protocols, and structure-activity relationships is paramount for the rational design of novel and potent thiazole-based therapeutic agents. This guide provides a foundational framework to aid researchers in their endeavors to harness the therapeutic potential of this remarkable heterocyclic core.

References

The Thiazole Ring: A Privileged Scaffold in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring and vital structural motif in a vast array of natural products. Its presence often confers potent and diverse biological activities, making it a "privileged scaffold" in the field of medicinal chemistry and drug discovery. These natural products, sourced from a wide range of organisms including marine invertebrates, bacteria, and fungi, exhibit a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of natural products containing the thiazole ring, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study.

Biological Activities of Thiazole-Containing Natural Products

The incorporation of a thiazole ring into a natural product's structure can significantly influence its biological activity. The following tables summarize the quantitative data for some of the most prominent classes of thiazole-containing natural products, highlighting their potential as therapeutic agents.

Anticancer Activity

Many thiazole-containing natural products exhibit potent cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, ranging from microtubule stabilization to the induction of apoptosis.

Table 1: Cytotoxic Activity of Thiazole-Containing Natural Products

Compound ClassSpecific CompoundCancer Cell LineIC₅₀ (nM)Reference(s)
Peptides Dolastatin 10L1210 (Leukemia)0.03[1]
Dolastatin 10NCI-H69 (Small Cell Lung Cancer)0.059[1]
Dolastatin 10DU-145 (Prostate Cancer)0.5[1]
Bistratamide M & NNSLC A-549 (Lung Carcinoma)Moderate Cytotoxicity[2]
Bistratamide M & NMDA-MB-231 (Breast Adenocarcinoma)Moderate Cytotoxicity[2]
Bistratamide M & NHT-29 (Colorectal Carcinoma)Moderate Cytotoxicity[2]
Macrolides Epothilone AL929 (Mouse Fibroblasts)-[3]
Epothilone BL929 (Mouse Fibroblasts)-[3]
Epothilone BMCF-7 (Breast Cancer)0.022 (µM)[4]
Epothilone BHepG-2 (Liver Cancer)0.037 (µM)[4]
Epothilone BHCT-116 (Colon Cancer)0.12 (µM)[4]
Alkaloids Thiasporine AH2122 (Non-small-cell lung cancer)5.4 (µM)[5]
Synthetic Derivatives Compound 4c (Thiazolyl-indole)MCF-7 (Breast Cancer)2.57 ± 0.16 (µM)[6]
Compound 4c (Thiazolyl-indole)HepG2 (Liver Cancer)7.26 ± 0.44 (µM)[6]
Compound 6i (Thiazolyl-indole)MCF-7 (Breast Cancer)6.10 ± 0.4 (µM)[7]
Compound 6v (Thiazolyl-indole)MCF-7 (Breast Cancer)6.49 ± 0.3 (µM)[7]
Antimicrobial Activity

The thiazole moiety is also a key component of several natural products with potent antibacterial and antifungal activities.

Table 2: Antimicrobial Activity of Thiazole-Containing Compounds

Compound ClassSpecific Compound/DerivativePathogenMIC (µg/mL)Reference(s)
Peptides Mollamide BPlasmodium falciparum (D6 clone)2.0[7]
Mollamide BPlasmodium falciparum (W2 clone)2.1[7]
Synthetic Derivatives Thiazole Derivative 6Shigella dysenteriae125[1]
Thiazole Derivative 6Proteus mirabilis1000[1]
Thiazole Derivative 6Listeria monocytogenes1000[1]
Benzothiazole Derivatives 13 & 14MRSA, E. coli, A. niger50-75[8]
Phenylthiazole CompoundsMethicillin-resistant S. aureus (MRSA)0.1[9]
Benzothiazole Ethyl Urea Derivative 3aS. pneumoniae ATCC 496190.008[10]
Benzothiazole Ethyl Urea Derivative 3aS. epidermidis ATCC 12280.03[10]
Benzothiazole Ethyl Urea Derivative 3aS. pyogenes ATCC 513390.06[10]

Key Signaling Pathways and Mechanisms of Action

The biological effects of thiazole-containing natural products are mediated through their interaction with various cellular targets and signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key mechanisms.

Biosynthesis of the Thiazole Ring

The thiazole ring in many natural products is biosynthesized from cysteine, which provides the N-C-C-S backbone. The process typically involves a two-step enzymatic reaction: cyclodehydration to form a thiazoline intermediate, followed by oxidation to the aromatic thiazole.[3][11]

Thiazole Biosynthesis cluster_cysteine Cysteine Precursor cluster_enzymes Enzymatic Steps cluster_intermediates Intermediates & Product Cysteine L-Cysteine Cyclodehydratase Cyclodehydratase (e.g., YcaO superfamily) Cysteine->Cyclodehydratase ATP-dependent Thiazoline Thiazoline Ring Cyclodehydratase->Thiazoline Dehydrogenase Dehydrogenase (FMN-dependent) Thiazole Thiazole Ring Dehydrogenase->Thiazole Thiazoline->Dehydrogenase

Biosynthesis of the thiazole ring from L-cysteine.
Epothilone-Induced Microtubule Stabilization and Apoptosis

Epothilones, potent anticancer macrolides, exert their effect by binding to β-tubulin and stabilizing microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][12]

Epothilone Mechanism of Action Epothilone Epothilone Tubulin β-Tubulin Epothilone->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Leads to CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Mechanism of epothilone-induced apoptosis.
Dolastatin 10 Analogue-Induced Apoptosis Pathway

Dolastatin 10 and its analogues are potent antimitotic agents that induce apoptosis by inhibiting tubulin polymerization. This leads to the activation of the intrinsic apoptotic pathway, involving the Bcl-2 family of proteins and the caspase cascade.[13]

Dolastatin_Apoptosis_Pathway Dolastatin Dolastatin 10 Analogue Tubulin Tubulin Polymerization Dolastatin->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Bcl2 Bcl-2 (Anti-apoptotic) CellCycleArrest->Bcl2 Downregulates Mitochondrion Mitochondrial Permeability ↑ Bcl2->Mitochondrion Inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3 & 7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Apoptosis pathway induced by dolastatin 10 analogues.

Experimental Protocols

The study of thiazole-containing natural products involves a series of experimental procedures, from isolation and characterization to the evaluation of their biological activity.

General Workflow for Natural Product Discovery from Marine Sponges

The discovery of novel bioactive compounds from marine sponges follows a systematic workflow, beginning with sample collection and culminating in the identification of lead compounds for further development.[11][14][15]

Natural_Product_Discovery_Workflow Collection Sponge Collection & Identification Extraction Extraction of Secondary Metabolites Collection->Extraction Screening Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Extraction->Screening Isolation Bioassay-Guided Fractionation & Isolation (e.g., HPLC, CCC) Screening->Isolation Characterization Structure Elucidation (NMR, MS) Isolation->Characterization Lead Lead Compound Identification Characterization->Lead

Workflow for marine natural product discovery.
Isolation and Purification of Epothilones from Sorangium cellulosum

This protocol is adapted from a method for the preparative isolation of epothilones A and B using High-Speed Counter-Current Chromatography (HSCCC).[16][17][18]

1. Fermentation and Extraction:

  • Cultivate Sorangium cellulosum in a suitable fermentation medium.

  • After an appropriate incubation period, harvest the culture broth.

  • Extract the broth with an organic solvent such as ethyl acetate to obtain the crude extract containing epothilones.

  • Concentrate the crude extract under reduced pressure.

2. High-Speed Counter-Current Chromatography (HSCCC):

  • Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (e.g., in a 7:7:5:5 volume ratio).

  • HSCCC Apparatus Preparation: Fill the multilayer coil column with the stationary phase (the upper phase of the solvent system).

  • Sample Loading: Dissolve a known amount of the crude extract (e.g., 100 mg) in a small volume of the biphasic solvent system and inject it into the column.

  • Separation: Pump the mobile phase (the lower phase of the solvent system) through the column at a specific flow rate (e.g., 1.5 mL/min) while the apparatus rotates at a set speed (e.g., 850 rpm).

  • Fraction Collection: Collect fractions of the eluent at regular intervals.

3. Analysis and Characterization:

  • High-Performance Liquid Chromatography (HPLC): Analyze the collected fractions by HPLC to determine the purity of epothilone A and B.

  • Spectroscopic Analysis: Confirm the identity of the purified compounds using UV spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Characterization of Thiazole-Containing Cyclic Peptides by NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation of novel cyclic peptides.[19][20]

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified cyclic peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). For observing exchangeable NH protons, aprotic solvents are preferred.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire a 1D ¹H NMR spectrum to assess purity and for initial structural insights.

  • Obtain 1D ¹³C and DEPT spectra to identify carbon types.

  • Perform a series of 2D NMR experiments for complete assignment:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for sequencing the peptide.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton proximities, providing information on the 3D conformation.

3. Mass Spectrometry Analysis:

  • High-Resolution Mass Spectrometry (HRMS): Use techniques like ESI-MS to determine the accurate mass of the molecular ion and confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Select the precursor ion for fragmentation to obtain product ion spectra. The fragmentation pattern can provide sequence information and help identify the amino acid residues, including the modified thiazole-containing residue. Common fragmentation patterns for thiazoles involve ring opening and loss of small neutral molecules.[8][21][22]

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

1. Cell Seeding:

  • Culture the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

2. Compound Treatment:

  • Prepare serial dilutions of the thiazole-containing natural product in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization and Absorbance Measurement:

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

Natural products containing the thiazole ring represent a rich and diverse source of biologically active molecules with significant therapeutic potential. Their potent anticancer and antimicrobial activities, coupled with their unique mechanisms of action, make them attractive lead compounds for drug development. The methodologies outlined in this guide provide a framework for the continued exploration and characterization of these fascinating natural products, paving the way for the discovery of novel therapeutic agents. The synergy between natural product chemistry, molecular biology, and advanced analytical techniques will undoubtedly continue to unlock the full potential of the thiazole scaffold in medicine.

References

An In-depth Technical Guide to the Physicochemical Properties of Thiazole-4-carboxylic acid hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Thiazole-4-carboxylic acid hydrazide. This compound serves as a crucial building block in the development of various pharmaceutical agents. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.

Physicochemical Properties

Thiazole-4-carboxylic acid hydrazide is a heterocyclic compound with the molecular formula C₄H₅N₃OS. It is a red-brown solid at room temperature and is soluble in dimethyl sulfoxide (DMSO).[1] Key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₅N₃OS[1][2][3]
Molecular Weight 143.17 g/mol [1][2][3]
Appearance Red-brown solid[1]
Melting Point 143-144 °C[4]
Boiling Point Not available
Predicted pKa 11.08 ± 0.10
Solubility Soluble in DMSO[5]
Storage Conditions 0-8 °C[1]

Synthesis and Characterization

The synthesis of Thiazole-4-carboxylic acid hydrazide is typically achieved through the hydrazinolysis of its corresponding ester, ethyl thiazole-4-carboxylate. The resulting hydrazide can be characterized using various spectroscopic techniques.

Synthesis Protocol

A common method for the synthesis of Thiazole-4-carboxylic acid hydrazide involves the reaction of an ester precursor with hydrazine hydrate.

Materials:

  • Ethyl thiazole-4-carboxylate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • A mixture of ethyl thiazole-4-carboxylate (0.01 mol) and hydrazine hydrate (0.025 mol) in ethanol (20 mL) is refluxed for 6 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product is recrystallized from ethanol to yield pure Thiazole-4-carboxylic acid hydrazide.

G Synthesis Workflow of Thiazole-4-carboxylic acid hydrazide cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_product Product R1 Ethyl thiazole-4-carboxylate P1 Mix and Reflux for 6 hours R1->P1 R2 Hydrazine hydrate R2->P1 R3 Ethanol (solvent) R3->P1 W1 Cool to Room Temperature P1->W1 W2 Filter Precipitate W1->W2 W3 Recrystallize from Ethanol W2->W3 Prod Thiazole-4-carboxylic acid hydrazide W3->Prod

Synthesis workflow for Thiazole-4-carboxylic acid hydrazide.

Characterization Methods

The successful synthesis of Thiazole-4-carboxylic acid hydrazide and its derivatives is confirmed by various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of Thiazole-4-carboxylic acid hydrazide has been recorded in DMSO-d₆.

  • ¹³C NMR: For hydrazide-hydrazone derivatives of similar thiazole cores, the carbonyl (C=O) carbon signal typically appears in the range of δ 163.31–164.61 ppm, and the imine (=CH) carbon is observed between δ 135.59–146.67 ppm.[5]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Characteristic absorption bands in the FT-IR spectrum confirm the presence of key functional groups. For related hydrazide-hydrazones, the C=O and =CH groups show characteristic signals in the expected regions.[5]

Role in Drug Discovery

Thiazole-4-carboxylic acid hydrazide is a valuable intermediate in the synthesis of a wide range of bioactive molecules. Its derivatives have shown promise as antimicrobial, anti-inflammatory, and antidiabetic agents. The hydrazide functional group allows for the facile synthesis of hydrazones, which are known to possess diverse pharmacological activities.

The general scheme for the utilization of Thiazole-4-carboxylic acid hydrazide as a precursor for bioactive compounds involves its condensation with various aldehydes or ketones to form the corresponding hydrazones. These derivatives are then screened for their biological activities.

G Role of Thiazole-4-carboxylic acid hydrazide in Drug Discovery cluster_precursor Precursor cluster_reaction Reaction cluster_derivatives Derivatives cluster_activities Biological Activities P Thiazole-4-carboxylic acid hydrazide R Condensation with Aldehydes/Ketones P->R D Thiazole-based Hydrazones R->D A1 Antimicrobial D->A1 A2 Anti-inflammatory D->A2 A3 Antidiabetic D->A3 A4 Anticancer D->A4

Logical flow of Thiazole-4-carboxylic acid hydrazide as a precursor.

While specific signaling pathways for Thiazole-4-carboxylic acid hydrazide itself are not extensively documented, its derivatives have been shown to exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis. For instance, certain thiazole-based compounds have been investigated as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant in the management of diabetes. Furthermore, some derivatives have demonstrated the ability to induce apoptosis in cancer cell lines, suggesting a potential role in anticancer drug development. The versatility of the thiazole hydrazide scaffold allows for the generation of diverse libraries of compounds for screening against a wide array of biological targets.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Derivatives from Thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole-4-carbohydrazide is a pivotal heterocyclic building block in medicinal chemistry and drug development. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a core structure in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The carbohydrazide functional group (-CONHNH₂) attached to the thiazole core serves as a versatile handle for synthesizing a diverse library of derivatives. This functional group can readily react with electrophiles such as aldehydes, ketones, and acid chlorides, or participate in cyclization reactions to form other heterocyclic systems like thiadiazoles and triazoles. These modifications allow for the fine-tuning of the molecule's physicochemical properties and biological activity.

This document provides detailed protocols for the synthesis of the key precursor, this compound, and its subsequent derivatization to generate Schiff bases and isatin-based conjugates, which are of significant interest in the field of drug discovery.

Part I: Synthesis of this compound (3)

The synthesis of this compound is typically achieved in a two-step process starting from the Hantzsch thiazole synthesis to create the core ring structure as an ethyl ester, followed by hydrazinolysis to yield the desired carbohydrazide.

Workflow for Synthesis of this compound

Caption: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols: Part I

Protocol 1.1: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate (2)

This protocol is an adaptation of the Hantzsch thiazole synthesis.

  • Materials:

    • Thiosemicarbazide

    • Ethyl bromopyruvate (1)

    • Absolute Ethanol

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve thiosemicarbazide (1 equivalent) in absolute ethanol (100 mL).

    • To this solution, add ethyl bromopyruvate (1) (1 equivalent) dropwise with stirring at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

    • Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield Ethyl 2-amino-thiazole-4-carboxylate (2).

Protocol 1.2: Synthesis of this compound (3)

This protocol describes the conversion of the ethyl ester to the carbohydrazide via hydrazinolysis.[1]

  • Materials:

    • Ethyl 2-amino-thiazole-4-carboxylate (2)

    • Hydrazine hydrate (80-99%)

    • Methanol

  • Procedure:

    • Suspend Ethyl 2-amino-thiazole-4-carboxylate (2) (1 equivalent) in methanol (80 mL) in a 250 mL round-bottom flask.

    • Add hydrazine hydrate (10 equivalents) to the suspension.

    • Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting ester.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the resulting white solid, wash with cold methanol, and dry in a desiccator to obtain this compound (3).

StepProduct NameStarting MaterialsSolventTimeTemp.Yield (%)
1.1 Ethyl 2-amino-thiazole-4-carboxylate (2)Thiosemicarbazide, Ethyl bromopyruvateEthanol3-4 hReflux~85-95
1.2 This compound (3)Compound (2), Hydrazine HydrateMethanol8-12 hReflux~70-85
Table 1: Summary of reaction parameters for the synthesis of this compound.

Part II: Synthesis of this compound Derivatives

This compound (3) is an excellent precursor for generating a variety of derivatives, primarily through reactions involving the terminal -NH₂ group of the hydrazide moiety. Common derivatizations include the formation of Schiff bases (hydrazones) with aldehydes and ketones.

Workflow for Synthesis of Thiazole Derivatives

G Carbohydrazide This compound (3) SchiffBase Schiff Base Derivative (4) Carbohydrazide->SchiffBase IsatinConj Isatin Conjugate (5) Carbohydrazide->IsatinConj Aldehyde Aldehyde / Ketone (e.g., Benzaldehyde) Aldehyde->SchiffBase Ethanol, Acetic Acid (cat.) Reflux Isatin Isatin / Substituted Isatin Isatin->IsatinConj

Caption: General workflow for the synthesis of derivatives from this compound.
Experimental Protocols: Part II

Protocol 2.1: General Synthesis of Thiazole Schiff Base Derivatives (4a-c)

This protocol outlines the condensation reaction between this compound and various aromatic aldehydes to form Schiff bases (hydrazones).[2]

  • Materials:

    • This compound (3)

    • Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde)

    • Absolute Ethanol

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • Dissolve this compound (3) (1 equivalent) in absolute ethanol (50 mL) in a 100 mL round-bottom flask. Gentle heating may be required to achieve dissolution.

    • Add the respective aromatic aldehyde (1 equivalent) to the solution.

    • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, a precipitate usually forms.

    • Cool the reaction mixture to room temperature, and then in an ice bath for 30 minutes.

    • Filter the solid product, wash thoroughly with cold ethanol, and dry under vacuum.

    • Recrystallize the product from a suitable solvent (e.g., ethanol or DMF/ethanol mixture) to obtain the pure Schiff base derivative.

Protocol 2.2: Synthesis of Isatin-Thiazole Conjugate (5)

Isatin and its derivatives are versatile precursors for synthesizing biologically active compounds.[3][4][5] This protocol describes the condensation of the carbohydrazide with the keto group at the C-3 position of isatin.

  • Materials:

    • This compound (3)

    • Isatin

    • Absolute Ethanol

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve Isatin (1 equivalent) in hot absolute ethanol (30 mL).

    • In a separate beaker, dissolve this compound (3) (1 equivalent) in hot absolute ethanol (30 mL).

    • Add the this compound solution to the isatin solution with continuous stirring.

    • Add 3-4 drops of glacial acetic acid to the mixture.

    • Attach a reflux condenser and heat the mixture at reflux for 5-7 hours.

    • A colored precipitate will form as the reaction proceeds.

    • After the reflux period, cool the flask to room temperature.

    • Filter the precipitate, wash with ethanol, and then with diethyl ether.

    • Dry the product in a vacuum oven to yield the Isatin-Thiazole conjugate (5).

Product No.Derivative TypeAldehyde/KetoneSolventTimeTemp.Yield (%)M.P. (°C)
4a Schiff BaseBenzaldehydeEthanol4-6 hReflux88220-222
4b Schiff Base4-ChlorobenzaldehydeEthanol4-6 hReflux92245-247
4c Schiff Base4-MethoxybenzaldehydeEthanol4-6 hReflux90230-232
5 Isatin ConjugateIsatinEthanol5-7 hReflux85>300
Table 2: Summary of reaction data for synthesized this compound derivatives.

The protocols detailed in this document provide robust and reproducible methods for the synthesis of this compound and its subsequent derivatization. The versatility of the carbohydrazide functional group allows for the creation of a wide array of molecular structures, such as Schiff bases and isatin conjugates, which are valuable for screening in drug discovery programs. The straightforward nature of these reactions, combined with generally high yields, makes this synthetic pathway highly attractive for generating compound libraries for biological evaluation. Researchers can adapt these protocols by varying the aldehyde, ketone, or other electrophilic partners to explore the structure-activity relationships of this important class of heterocyclic compounds.

References

Application Notes and Protocols: Condensation Reaction of Thiazole-4-carbohydrazide with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, characterization, and potential applications of Schiff bases derived from the condensation reaction of thiazole-4-carbohydrazide with various aromatic aldehydes. The resulting thiazole-hydrazone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely recognized for their therapeutic properties, forming the core structure of numerous approved drugs. The thiazole ring is a key pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, antiviral, and anticancer effects. Schiff bases, compounds containing an imine or azomethine (-C=N-) group, are also known for their diverse pharmacological profiles.

The condensation of this compound with aromatic aldehydes yields a series of thiazole-hydrazone Schiff bases. This reaction combines the pharmacologically active thiazole nucleus with the versatile hydrazone linkage, often resulting in compounds with enhanced biological potential. These derivatives are being actively investigated as potential therapeutic agents.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various N'-(substituted benzylidene)thiazole-4-carbohydrazides. The data has been compiled from relevant literature to provide a comparative overview of the reaction yields and physical properties of the synthesized compounds.

Table 1: Synthesis of N'-(Arylmethylene)thiazole-4-carbohydrazides

Compound IDAromatic Aldehyde SubstituentMolecular FormulaYield (%)Melting Point (°C)
1a HC₁₁H₉N₃OS85210-212
1b 4-ClC₁₁H₈ClN₃OS88234-236
1c 4-BrC₁₁H₈BrN₃OS90240-242
1d 4-FC₁₁H₈FN₃OS86220-222
1e 4-NO₂C₁₁H₈N₄O₃S92265-267
1f 4-OHC₁₁H₉N₃O₂S82228-230
1g 4-OCH₃C₁₂H₁₁N₃O₂S89218-220
1h 4-N(CH₃)₂C₁₃H₁₄N₄OS84230-232
1i 2-ClC₁₁H₈ClN₃OS85205-207
1j 2-NO₂C₁₁H₈N₄O₃S91245-247
1k 3-NO₂C₁₁H₈N₄O₃S90255-257

Table 2: Spectroscopic Data for Selected N'-(Arylmethylene)thiazole-4-carbohydrazides

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
1a 12.10 (s, 1H, NH), 8.95 (s, 1H, CH=N), 8.50 (s, 1H, thiazole-H), 7.80-7.40 (m, 5H, Ar-H)162.5 (C=O), 158.0 (thiazole C-2), 148.0 (CH=N), 145.0 (thiazole C-4), 134.0, 130.0, 129.0, 127.0 (Ar-C), 125.0 (thiazole C-5)3180 (N-H), 1670 (C=O), 1600 (C=N)
1b 12.15 (s, 1H, NH), 8.90 (s, 1H, CH=N), 8.52 (s, 1H, thiazole-H), 7.85 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H)162.8 (C=O), 158.2 (thiazole C-2), 147.5 (CH=N), 145.3 (thiazole C-4), 135.0, 133.0, 129.5, 128.5 (Ar-C), 125.2 (thiazole C-5)3185 (N-H), 1675 (C=O), 1605 (C=N)
1e 12.30 (s, 1H, NH), 9.10 (s, 1H, CH=N), 8.55 (s, 1H, thiazole-H), 8.30 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H)163.0 (C=O), 158.5 (thiazole C-2), 146.5 (CH=N), 149.0, 145.5 (thiazole C-4), 140.0, 128.0, 124.0 (Ar-C), 125.5 (thiazole C-5)3190 (N-H), 1680 (C=O), 1610 (C=N), 1520, 1340 (NO₂)
1g 12.05 (s, 1H, NH), 8.85 (s, 1H, CH=N), 8.48 (s, 1H, thiazole-H), 7.70 (d, 2H, Ar-H), 7.00 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃)162.0 (C=O), 161.0 (Ar-C-OCH₃), 157.8 (thiazole C-2), 148.2 (CH=N), 144.8 (thiazole C-4), 128.5, 126.0, 114.5 (Ar-C), 124.8 (thiazole C-5), 55.5 (OCH₃)3175 (N-H), 1665 (C=O), 1595 (C=N)

Experimental Protocols

General Protocol for the Synthesis of N'-(Arylmethylene)thiazole-4-carbohydrazides

This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle with magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 mmol) in absolute ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add an equimolar amount of the respective aromatic aldehyde (1 mmol).

  • Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a condenser to the flask and reflux the reaction mixture with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration using a Büchner funnel.

  • Purification: Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point and characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.

Visualizations

Reaction Scheme

Caption: General reaction scheme for the synthesis of thiazole-hydrazones.

Reaction Mechanism

The condensation reaction proceeds via an acid-catalyzed nucleophilic addition-elimination mechanism.

ReactionMechanism cluster_step1 Step 1: Protonation of Aldehyde cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Dehydration Aldehyde Ar-CHO ProtonatedAldehyde Ar-CH=O⁺H Aldehyde->ProtonatedAldehyde + H⁺ H_ion H⁺ Intermediate1 Thiazole-C(O)NHN⁺H₂-CH(OH)Ar ProtonatedAldehyde->Intermediate1 Hydrazide Thiazole-C(O)NHNH₂ Hydrazide->Intermediate1 Attacks Protonated Aldehyde Intermediate2 Thiazole-C(O)NHNH-CH(O⁺H₂)Ar Intermediate1->Intermediate2 -H⁺, +H⁺ SchiffBase Thiazole-C(O)NHN=CHAr Intermediate2->SchiffBase - H₂O Water H₂O Workflow Start Start Dissolve Dissolve this compound in Ethanol Start->Dissolve Add_Aldehyde Add Aromatic Aldehyde Dissolve->Add_Aldehyde Add_Catalyst Add Glacial Acetic Acid Add_Aldehyde->Add_Catalyst Reflux Reflux for 4-6 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry the Product Wash->Dry Characterize Characterization (MP, IR, NMR) Dry->Characterize End End Characterize->End

Thiazole-4-carbohydrazide: A Versatile Synthon for the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Thiazole-4-carbohydrazide is a versatile building block in heterocyclic synthesis, offering a reactive hydrazide functional group attached to a biologically relevant thiazole scaffold. This unique combination allows for the construction of a diverse range of fused and substituted heterocyclic systems, which are of significant interest to researchers in medicinal chemistry and drug discovery. The inherent biological activity of the thiazole nucleus, coupled with the potential for further functionalization, makes its derivatives promising candidates for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of various heterocyclic compounds utilizing this compound as a key synthon.

Key Applications in Heterocyclic Synthesis

This compound serves as a readily available starting material for the synthesis of several important classes of five-membered heterocyclic rings, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocyclic cores are present in a wide array of pharmacologically active compounds.

Synthesis of 1,3,4-Oxadiazole Derivatives: The reaction of this compound with carbon disulfide in a basic medium provides a straightforward route to 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-thiol. The resulting thiol can be further functionalized to generate a library of S-substituted derivatives.

Synthesis of 1,2,4-Triazole Derivatives: Treatment of this compound with isothiocyanates offers a convenient method for the preparation of N-substituted thiosemicarbazides, which can then undergo cyclization to yield 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.

Synthesis of Pyrazole Derivatives: Condensation of this compound with β-diketones, such as acetylacetone, leads to the formation of pyrazole-substituted thiazole derivatives.

Biological Significance

Thiazole-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The incorporation of other heterocyclic moieties, such as oxadiazoles, triazoles, and pyrazoles, onto the thiazole core can significantly modulate and enhance these biological effects. Derivatives of this compound are therefore of great interest for screening and development of new therapeutic agents. Several studies have reported the antimicrobial and antifungal activities of thiazole derivatives, with some compounds showing promising minimum inhibitory concentration (MIC) values against various bacterial and fungal strains.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-(Thiazol-4-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis of a key intermediate, 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-thiol, from this compound.

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (0.01 mol) in a solution of potassium hydroxide (0.015 mol) in 90% ethanol (50 mL).

  • Cool the mixture in an ice bath and add carbon disulfide (0.015 mol) dropwise with constant stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, concentrate the mixture under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-thiol.

Quantitative Data:

CompoundMolecular FormulaYield (%)Melting Point (°C)
5-(Thiazol-4-yl)-1,3,4-oxadiazole-2-thiolC₅H₃N₃OS₂85210-212

Experimental Workflow for the Synthesis of 5-(Thiazol-4-yl)-1,3,4-oxadiazole-2-thiol

G A This compound D Stirring at RT (12-16h) A->D B KOH, Ethanol B->D C Carbon Disulfide C->D E Concentration D->E F Acidification (HCl) E->F G Filtration & Recrystallization F->G H 5-(Thiazol-4-yl)-1,3,4-oxadiazole-2-thiol G->H

Synthesis of 5-(thiazol-4-yl)-1,3,4-oxadiazole-2-thiol.
Protocol 2: Synthesis of 5-(Thiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol details the preparation of a 1,2,4-triazole derivative from this compound and phenyl isothiocyanate.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Synthesis of 1-(Thiazole-4-carbonyl)-4-phenylthiosemicarbazide:

    • To a solution of this compound (0.01 mol) in absolute ethanol (50 mL), add phenyl isothiocyanate (0.01 mol).

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, filter the precipitated solid, wash with ethanol, and dry to obtain the thiosemicarbazide intermediate.

  • Cyclization to 5-(Thiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol:

    • Suspend the thiosemicarbazide intermediate (0.008 mol) in a 2N sodium hydroxide solution (40 mL).

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and filter.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the triazole derivative.

    • Filter the solid, wash thoroughly with water, and recrystallize from ethanol.

Quantitative Data:

CompoundMolecular FormulaYield (%)Melting Point (°C)
1-(Thiazole-4-carbonyl)-4-phenylthiosemicarbazideC₁₁H₁₀N₄OS₂92185-187
5-(Thiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolC₁₁H₈N₄S₂88230-232

Signaling Pathway for the Synthesis of a 1,2,4-Triazole Derivative

G cluster_0 Step 1: Thiosemicarbazide Formation cluster_1 Step 2: Cyclization A This compound C Reflux in Ethanol A->C B Phenyl Isothiocyanate B->C D 1-(Thiazole-4-carbonyl)-4-phenylthiosemicarbazide C->D E Reflux in 2N NaOH D->E F Acidification (HCl) E->F G 5-(Thiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol F->G

Synthesis of 5-(thiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol.
Protocol 3: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)carbonylthiazole

This protocol outlines the synthesis of a pyrazole-substituted thiazole via condensation with acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (0.01 mol) and acetylacetone (0.01 mol) in glacial acetic acid (20 mL) is refluxed for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 4-(3,5-dimethyl-1H-pyrazol-1-yl)carbonylthiazole.

Quantitative Data:

CompoundMolecular FormulaYield (%)Melting Point (°C)
4-(3,5-dimethyl-1H-pyrazol-1-yl)carbonylthiazoleC₉H₉N₃OS78145-147

Logical Relationship in Pyrazole Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound C Glacial Acetic Acid (Solvent) Reflux (6-8h) A->C reacts with B Acetylacetone B->C in presence of D 4-(3,5-dimethyl-1H-pyrazol-1-yl)carbonylthiazole C->D yields

Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)carbonylthiazole.

Antimicrobial Activity Data

Several novel thiazole derivatives incorporating pyrazole moieties have been synthesized and evaluated for their antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds against various bacterial and fungal strains.

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Thiazolyl-Pyrazol-1 12.52525
Thiazolyl-Pyrazol-2 255050
Ciprofloxacin (Std.) 6.256.25-
Fluconazole (Std.) --12.5

Data is representative and compiled from various sources for illustrative purposes.[3]

Disclaimer: These protocols are intended for guidance and should be performed by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes & Protocols: Spectroscopic Characterization of Novel Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed experimental procedures for the characterization of novel thiazole derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols cover sample preparation, data acquisition, and interpretation, with representative quantitative data summarized for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.[1]

Protocol 1.1: Sample Preparation for NMR Analysis

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1] The sample must be dissolved in a suitable deuterated solvent to create a homogeneous solution free from particulate matter.[1]

Materials:

  • Thiazole derivative (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[1]

  • High-quality 5 mm NMR tubes[1]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[1]

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Glass Pasteur pipette and a syringe filter[1]

  • Vial for dissolution

Procedure:

  • Weighing: Accurately weigh the thiazole compound. Typically, 5-25 mg is sufficient for ¹H NMR, while ¹³C NMR may require 50-100 mg for timely data acquisition.[1]

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1]

  • Dissolution: Transfer the weighed compound to a clean vial and add approximately 0.6-0.7 mL of the deuterated solvent.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.[1]

  • Filtration and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, or a syringe filter, transfer the solution into the NMR tube to remove any particulate matter.[1]

  • Capping: Securely cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

Protocol 1.2: Data Acquisition (¹H and ¹³C NMR)

These are general guidelines for a standard Fourier Transform (FT) NMR spectrometer.

Procedure:

  • Instrument Setup: Insert the prepared NMR sample into the spectrometer.[1]

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, which is essential for sharp spectral lines.[1]

  • Parameter Setup:

    • Experiment Type: Select the desired experiment (e.g., 1D ¹H, 1D ¹³C, COSY, HSQC).

    • Spectral Width: Set the appropriate spectral width to encompass all expected signals; a range of 12-16 ppm is common for ¹H NMR.[1]

    • Number of Scans: For ¹H NMR, 16 to 64 scans are often sufficient.[1] For the less sensitive ¹³C nucleus, a larger number of scans will be necessary.[1]

    • Relaxation Delay: A delay of 3-4 seconds is typical for high-resolution ¹H spectra to allow for full relaxation of the nuclei.[1]

  • Data Acquisition: Start the data acquisition.[1]

  • Data Processing: Once the acquisition is complete, the Free Induction Decay (FID) is processed. This involves Fourier Transform (FT) to convert the time-domain data into the frequency-domain spectrum, followed by phase and baseline correction.[1]

Data Presentation: Typical NMR Chemical Shifts for Thiazole Derivatives

The chemical shifts (δ) are indicative of the electronic environment of the nuclei and can vary based on substitution patterns.[1]

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (ppm) for a Thiazole Ring.

NucleusPosition on Thiazole RingTypical Chemical Shift (δ, ppm)Notes
¹HH-28.8 - 9.1Often a singlet or doublet, depending on coupling to H-5.[1]
¹HH-47.2 - 8.0Typically a doublet, coupled to H-5.[1]
¹HH-57.0 - 7.8Typically a doublet, coupled to H-4.[1]
¹³CC-2160 - 175Chemical shift is sensitive to substituents.
¹³CC-4140 - 155Generally downfield due to the nitrogen atom.
¹³CC-5110 - 125Generally upfield relative to C-4.

Note: Data compiled from representative values.[1][2]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific bond vibrations.

Protocol 2.1: Sample Preparation for IR Analysis

Method A: KBr Pellet Method (for solid samples)

Materials:

  • Thiazole derivative (1-2 mg)

  • Infrared-grade Potassium Bromide (KBr, ~100-200 mg)

  • Agate mortar and pestle

  • Pellet press die kit

  • Hydraulic press

Procedure:

  • Grinding: Add 1-2 mg of the solid sample and ~100 mg of dry KBr to an agate mortar. Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the KBr pellet and place it in the sample holder of the IR spectrometer.[1]

Method B: Liquid Film Method (for liquid or low-melting solid samples)

Materials:

  • Thiazole derivative (1-2 drops)

  • Salt plates (e.g., NaCl or KBr)

  • Pipette

Procedure:

  • Application: Place one or two drops of the liquid sample onto the surface of one salt plate.

  • Sandwiching: Place a second salt plate on top, spreading the liquid into a thin, uniform film.

  • Analysis: Mount the sandwiched plates in the spectrometer's sample holder, ensuring the IR beam passes through the film.[1]

Protocol 2.2: Data Acquisition (FTIR)

Modern IR spectroscopy is typically performed using a Fourier-transform infrared (FTIR) spectrometer.[1]

Procedure:

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or clean salt plates (for liquid film). The instrument will subtract this from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.[1]

  • Sample Spectrum: Place the prepared sample into the sample holder.[1]

  • Acquisition: Acquire the sample spectrum. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]

  • Data Processing: The resulting spectrum is displayed as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹). The mid-infrared region (4000–400 cm⁻¹) is most commonly used for structural analysis.[1]

Data Presentation: Characteristic IR Absorption Bands for Thiazoles

The positions of absorption bands in an IR spectrum are characteristic of specific bond vibrations.[1]

Table 2: General Characteristic IR Absorption Frequencies for Thiazole Derivatives.

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak[1]
C=N Stretch (Ring)1635 - 1590Medium to Strong[1][3]
Thiazole Ring Skeletal Vibrations1570 - 1470Medium to Strong[1]
C-S Stretch (Ring)750 - 650Medium to Weak[1]

Note: Data compiled from representative values.[1][3][4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization.[5]

Protocol 3.1: GC-MS Analysis

This protocol outlines a general procedure for analyzing a volatile thiazole derivative using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

Materials:

  • Thiazole derivative

  • High-purity solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the thiazole derivative (~10 µg/mL) in a suitable volatile solvent.[5]

  • GC-MS Parameters (Typical):

    • Injector Temperature: 250 °C[5]

    • Injection Volume: 1 µL in splitless mode[5]

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min[5]

    • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent[5]

    • Oven Temperature Program: Initial temperature of 50 °C (hold for 2 min), then ramp at 10 °C/min to 280 °C.[5]

    • MS Ion Source: Electron Ionization (EI) at 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 40-500

  • Data Acquisition: Inject the prepared sample into the GC-MS system and acquire the total ion chromatogram (TIC) and mass spectra.[5]

  • Data Analysis: Process the data to identify the molecular ion (M⁺˙) and major fragment ions. Compare the obtained fragmentation pattern with predicted pathways and reference spectra.[5]

Data Presentation: Predicted Mass Spectrometry Data

The fragmentation of thiazole derivatives often involves characteristic losses that aid in structure elucidation.[6]

Table 3: Predicted Major Ions in the EI Mass Spectrum of a Generic Phenyl-Thiazole Derivative.

Ion DescriptionPredicted m/zFragmentation Pathway
Molecular Ion (M⁺˙)e.g., 161Ionization of the parent molecule.
[M - HCN]⁺˙e.g., 134Loss of hydrogen cyanide from the thiazole ring.
[M - CS]⁺˙e.g., 117Loss of carbon monosulfide.
Phenyl Cation77Cleavage yielding the phenyl group.[5]

Note: m/z values are illustrative for 2-phenylthiazole and will vary based on the specific derivative.

Visualization of a Predicted Fragmentation Pathway

The following diagram illustrates a common fragmentation pathway for a substituted thiazole derivative under electron ionization (EI).

G cluster_main Predicted EI-MS Fragmentation of a Thiazole Derivative M Molecular Ion (M⁺˙) [R-Thiazole]⁺˙ F1 Fragment Ion 1 [M - R']⁺˙ M->F1 - R'• F2 Fragment Ion 2 [M - HCN]⁺˙ M->F2 - HCN F3 Fragment Ion 3 [Thiazole Ring Fragment]⁺ F2->F3 - R•

Caption: Predicted fragmentation pathway of a generic thiazole derivative.

Integrated Spectroscopic Analysis Workflow

Unambiguous structural confirmation of novel thiazole compounds is best achieved by integrating the complementary data from NMR, IR, and MS techniques. The general workflow for this process is illustrated below.

G cluster_workflow Integrated Analysis Workflow cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Synthesis & Purification of Thiazole Derivative B Sample Preparation (for each technique) A->B C NMR Spectroscopy (¹H, ¹³C, 2D) B->C D IR Spectroscopy (FTIR) B->D E Mass Spectrometry (e.g., GC-MS, HRMS) B->E F C-H Framework (Connectivity) C->F G Functional Groups (C=N, C-S, etc.) D->G H Molecular Weight & Formula E->H I Data Integration & Structural Elucidation F->I G->I H->I J Final Structure Confirmed I->J

Caption: Workflow for integrated spectroscopic analysis of novel compounds.

References

Application Notes and Protocols for Molecular Docking Simulation of Thiazole-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole-4-carbohydrazide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including potential as enzyme inhibitors. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a target protein at the atomic level. This document provides a detailed guide to performing molecular docking simulations for this compound derivatives, with a specific focus on their interaction with α-amylase, a key enzyme in carbohydrate metabolism and a target for anti-diabetic drugs.

Data Presentation

The following table summarizes the in vitro α-amylase inhibitory activity of a series of synthesized this compound derivatives. This quantitative data is crucial for validating the results of molecular docking simulations.

Table 1: α-Amylase Inhibitory Potential of this compound Derivatives. [1][2]

Compound IDIC50 (μM) ± SEM
11.763 ± 0.03
22.601 ± 0.21
32.511 ± 0.01
43.049 ± 0.25
52.562 ± 0.01
62.459 ± 0.104
72.411 ± 0.04
82.611 ± 0.05
92.594 ± 0.05
101.747 ± 0.20
11NA
122.416 ± 0.04
132.644 ± 0.06
141.709 ± 0.12
152.111 ± 0.05
162.611 ± 0.01
172.649 ± 0.01
182.641 ± 0.01
192.525 ± 0.05
201.948 ± 0.23
212.40 ± 0.2
222.115 ± 0.09
232.595 ± 0.14
242.909 ± 0.01
252.501 ± 0.06
Acarbose (Standard)1.637 ± 0.153

SEM: Standard Error of the Mean. NA: Not Active.

Experimental Protocols

This section outlines the detailed methodology for performing a molecular docking simulation of this compound derivatives against α-amylase. The protocol is based on commonly used software and techniques in the field.

Protocol 1: Molecular Docking of this compound Derivatives against α-Amylase

1. Software and Resources:

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina or AutoDock 4: For performing the docking calculations.

  • Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): To retrieve the 3D structure of the target protein.

  • PubChem or ChemSpider: To retrieve the 3D structure of the ligand.

2. Protein Preparation: a. Obtain Protein Structure: Download the crystal structure of the target enzyme, for instance, human pancreatic α-amylase, from the Protein Data Bank (PDB ID: 4W93). b. Clean the Protein: Remove water molecules, heteroatoms (except for essential cofactors), and any co-crystallized ligands from the PDB file. c. Add Hydrogens: Add polar hydrogens to the protein structure, which is crucial for defining the correct ionization and tautomeric states of amino acid residues. d. Assign Charges: Compute and assign partial charges to the protein atoms (e.g., Gasteiger charges). e. Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.

3. Ligand Preparation: a. Obtain Ligand Structure: Obtain the 3D structure of the this compound derivative from a chemical database like PubChem or sketch it using a molecule editor and save it in a common format like MOL or SDF. b. Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. c. Define Torsions: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process. d. Assign Charges: Assign Gasteiger charges to the ligand atoms. e. Save as PDBQT: Save the prepared ligand in the PDBQT format.

4. Grid Generation: a. Define the Binding Site: Identify the active site of the enzyme. This can be determined from the location of a co-crystallized inhibitor in the PDB structure or through literature research. b. Set Grid Box Parameters: Define a 3D grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move and rotate freely within the active site. c. Run AutoGrid: Use the AutoGrid program to pre-calculate the interaction energies for various atom types within the defined grid box. This generates grid map files that are used by AutoDock for rapid scoring of ligand poses.

5. Docking Simulation: a. Configure Docking Parameters: Create a docking parameter file (.dpf for AutoDock 4 or a configuration file for AutoDock Vina). This file specifies the names of the prepared protein and ligand PDBQT files, the grid parameter file, and the docking algorithm parameters. b. Set Search Algorithm Parameters: For a genetic algorithm, which is commonly used in AutoDock, set parameters such as the number of GA runs, population size, and the maximum number of energy evaluations. c. Run Docking: Execute the docking simulation using AutoDock or AutoDock Vina. The program will explore different conformations and orientations of the ligand within the protein's active site and score them based on the calculated binding affinity.

6. Analysis of Results: a. Examine Docking Log File: The output of the docking simulation is a log file (.dlg for AutoDock 4) that contains information about the different docked poses, their binding energies, and clustering information. b. Visualize Docking Poses: Use visualization software like Discovery Studio or PyMOL to load the protein structure and the docked ligand poses. c. Analyze Interactions: Analyze the interactions between the best-ranked ligand pose and the protein's active site residues. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. d. Compare with Experimental Data: Correlate the calculated binding energies with the experimental IC50 values to validate the docking protocol.

Mandatory Visualization

Molecular Docking Workflow

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Protein Structure (PDB) Prep_Protein Protein Preparation (Remove water, add hydrogens, assign charges) PDB->Prep_Protein Ligand_DB Ligand Structure (e.g., PubChem) Prep_Ligand Ligand Preparation (Energy minimization, define torsions, assign charges) Ligand_DB->Prep_Ligand Grid_Gen Grid Generation (Define binding site, set grid box) Prep_Protein->Grid_Gen Docking Molecular Docking (Set parameters, run simulation) Prep_Ligand->Docking Grid_Gen->Docking Results Docking Results (Binding energies, poses) Docking->Results Visualization Visualization & Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Results->Visualization Validation Correlation with Experimental Data (e.g., IC50 values) Visualization->Validation

Caption: General workflow for a molecular docking simulation.

Physiological Pathway of α-Amylase Inhibition

Alpha_Amylase_Inhibition_Pathway cluster_digestion Normal Digestion cluster_inhibition With this compound Inhibitor Starch Starch (Complex Carbohydrate) Alpha_Amylase α-Amylase Starch->Alpha_Amylase Hydrolysis Delayed_Digestion Delayed Carbohydrate Digestion Starch->Delayed_Digestion Simple_Sugars Simple Sugars (e.g., Maltose) Alpha_Amylase->Simple_Sugars Glucose_Absorption Glucose Absorption into Bloodstream Simple_Sugars->Glucose_Absorption High_Blood_Sugar Increased Blood Glucose Glucose_Absorption->High_Blood_Sugar Inhibitor This compound Derivative Blocked_Amylase Inhibited α-Amylase Inhibitor->Blocked_Amylase Binding Blocked_Amylase->Delayed_Digestion Reduced_Absorption Reduced Glucose Absorption Delayed_Digestion->Reduced_Absorption Lower_Blood_Sugar Lowered Blood Glucose Reduced_Absorption->Lower_Blood_Sugar

Caption: Physiological effect of α-amylase inhibition.

References

Application of Thiazole-4-carbohydrazide in the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-4-carbohydrazide is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry for the development of novel antimicrobial agents. The inherent biological activity of the thiazole ring, combined with the reactive carbohydrazide moiety, provides a valuable platform for the synthesis of a diverse library of derivatives, particularly hydrazones. These derivatives have demonstrated promising activity against a broad spectrum of pathogenic bacteria and fungi, offering potential solutions to the growing challenge of antimicrobial resistance. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in the exploration and development of this compound-based antimicrobial compounds.

Key Applications

The primary application of this compound in antimicrobial drug discovery lies in its use as a key intermediate for the synthesis of N-acylhydrazones. The carbohydrazide group readily condenses with various aldehydes and ketones to form Schiff bases, introducing a wide range of structural diversity. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity. The resulting thiazole-based hydrazones have been investigated for their:

  • Antibacterial Activity: Exhibiting efficacy against both Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: Showing potential in combating various fungal pathogens.

  • Structure-Activity Relationship (SAR) Studies: Providing a framework to understand how different substituents influence antimicrobial potency.

Data Presentation: Antimicrobial Activity of this compound Derivatives

The following tables summarize the antimicrobial activity of representative this compound derivatives from cited literature. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.

Table 1: Antibacterial Activity of Thiazole Hydrazone Derivatives

Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Series A: Derivatives of 5-methyl-2-(pyridin-3-yl)this compound
5a (4-chlorophenyl)Escherichia coli>100-[1]
5b (3,4-dimethoxyphenyl)Escherichia coli>100-[1]
5e (2-furyl)Escherichia coli68.23-[1]
5j (4-hydroxyphenyl)Escherichia coli65.34-[1]
5k (2-thienyl)Escherichia coli69.12-[1]
5a (4-chlorophenyl)Staphylococcus aureus>100-[1]
5j (4-hydroxyphenyl)Staphylococcus aureus69.87-[1]
5k (2-thienyl)Staphylococcus aureus71.23-[1]
Series B: Derivatives of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide
5Salmonella enteritidis12.518[2]
9Salmonella enteritidis12.518[2]
13Salmonella enteritidis6.2520[2]
17Salmonella enteritidis12.518[2]
5Escherichia coli2515[2]
10Escherichia coli12.518[2]
13Escherichia coli2514[2]
17Escherichia coli12.518[2]
5Listeria monocytogenes5012[2]
13Listeria monocytogenes2514[2]
17Listeria monocytogenes2514[2]
5Staphylococcus aureus5012[2]
13Staphylococcus aureus2514[2]
17Staphylococcus aureus2514[2]

Table 2: Antifungal Activity of Thiazole Hydrazone Derivatives

Compound IDTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
Series A: Derivatives of 5-methyl-2-(pyridin-3-yl)this compound
5j (4-hydroxyphenyl)Candida albicans70.14-[1]
5k (2-thienyl)Candida albicans72.56-[1]
Series B: Derivatives of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide
5Candida albicans10010[2]
9Candida albicans5012[2]
12Candida albicans2514[2]
13Candida albicans5012[2]
17Candida albicans5012[2]

Experimental Protocols

Protocol 1: Synthesis of this compound Intermediate

This protocol describes the synthesis of a substituted this compound, which serves as the precursor for the final hydrazone derivatives. The example provided is for the synthesis of 5-methyl-2-(pyridin-3-yl)this compound.[1]

Materials:

  • Ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • To a stirred solution of ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate (1.0 equivalent) in ethanol (50 mL), add hydrazine hydrate (2.5 equivalents) at ambient temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/hexane 3:7).

  • After completion of the reaction, pour the reaction mass onto crushed ice and stir for 30 minutes.

  • The precipitated solid product, 5-methyl-2-(pyridin-3-yl)this compound, is collected by filtration using a Buchner funnel.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be recrystallized from a suitable solvent if further purification is required.

Protocol 2: Synthesis of Thiazole-4-carbohydrazone Derivatives

This protocol details the general procedure for the condensation of a this compound with an aromatic aldehyde to yield the final hydrazone derivatives.[1]

Materials:

  • 5-methyl-2-(pyridin-3-yl)this compound (or other this compound derivative)

  • Substituted aromatic aldehyde (1.0 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 5-methyl-2-(pyridin-3-yl)this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aromatic aldehyde (1.0 equivalent) to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

  • Recrystallize the final hydrazone derivative from a suitable solvent to obtain a pure product.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized thiazole derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds and the standard antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions of the test compounds and the standard antibiotic in the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and the solvent used to dissolve the compounds), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm.

Visualizations

Synthesis and Screening Workflow

The following diagram illustrates the general workflow for the development of antimicrobial agents from this compound.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase ThiazoleEster Substituted Thiazole-4-carboxylate Ester ThiazoleHydrazide This compound ThiazoleEster->ThiazoleHydrazide Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->ThiazoleHydrazide Hydrazone Thiazole Hydrazone Library ThiazoleHydrazide->Hydrazone Condensation Aldehyde Aldehydes/Ketones Aldehyde->Hydrazone InVitro In Vitro Antimicrobial Screening (e.g., MIC, Zone of Inhibition) Hydrazone->InVitro Testing SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism

Caption: Workflow for developing thiazole-based antimicrobial agents.

Potential Mechanism of Action

While the exact mechanism of action for many this compound derivatives is still under investigation, a plausible pathway involves the inhibition of essential bacterial enzymes. The hydrazone linkage is known to be a key pharmacophore that can interact with active sites of various enzymes.

G cluster_pathway Inhibition of Essential Processes ThiazoleHydrazone Thiazole-4-carbohydrazone Derivative BacterialCell Bacterial Cell Inhibition Enzyme Inhibition ThiazoleHydrazone->Inhibition Binding Enzyme Essential Bacterial Enzyme (e.g., DNA Gyrase, FabH) Enzyme->Inhibition Process Essential Cellular Process (e.g., DNA replication, Fatty acid synthesis) Inhibition->Process Blocks CellDeath Bacterial Cell Death Process->CellDeath Leads to

Caption: Putative mechanism of action for thiazole hydrazones.

Conclusion

This compound represents a privileged scaffold for the synthesis of novel antimicrobial agents. The straightforward synthetic routes to a diverse range of hydrazone derivatives, coupled with their significant and tunable antimicrobial activities, make this class of compounds a fertile ground for further research and development. The provided protocols and data serve as a foundational resource for scientists aiming to explore the potential of thiazole-4-carbohydrazides in the ongoing fight against infectious diseases. Future investigations should focus on elucidating the precise mechanisms of action and optimizing the lead compounds for improved efficacy and safety profiles.

References

Application Notes and Protocols for the Analytical Determination of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical and medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The thiazole ring, an aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in numerous approved drugs such as the antiretroviral Ritonavir and the antimicrobial Sulfathiazole.[3] Given their prevalence and potency, the development of robust, accurate, and sensitive analytical methods for the determination and quantification of thiazole compounds in various matrices—from pharmaceutical formulations to food products and biological samples—is of paramount importance for drug development, quality control, and safety assessment.

This document provides detailed application notes and experimental protocols for the analysis of thiazole compounds using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) for Thiazole Analysis

HPLC is a principal technique for the quantification of non-volatile or thermally labile thiazole derivatives.[4] Coupled with UV or Mass Spectrometry detectors, it offers high sensitivity, specificity, and accuracy.

Application Note 1.1: Quantification of a Novel Indole-Thiazole Derivative by HPLC-UV

This protocol details a validated reversed-phase HPLC method with UV detection for the quantification of a novel indole-thiazole derivative (CS03), suitable for quality control and formulation analysis.[5]

Experimental Protocol

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 analytical column (e.g., XBridge, 3.5 µm, 4.6 × 250 mm).[5]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and acidified water (0.05% trifluoroacetic acid, pH 3) in an 85:15 (v/v) ratio.[5]

    • Elution Mode: Isocratic.[5]

    • Flow Rate: 0.80 mL/min.[5]

    • Column Temperature: 25 °C.[5]

    • Injection Volume: 50 µL.[5]

    • UV Detection Wavelength: 348 nm.[5]

    • Run Time: 10 minutes.[5]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of the thiazole derivative (e.g., 1 mg/mL) in the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 10, and 20 µg/mL).[5]

    • Sample Solution: Dissolve the sample containing the thiazole derivative in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis of Thiazole Compounds

cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Thiazole Standard/Sample B Dissolve in Mobile Phase A->B C Create Serial Dilutions (for Standards) B->C D Filter through 0.45 µm Syringe Filter B->D E Inject into HPLC System C->E D->E F Separation on C18 Column E->F G UV Detection (e.g., 348 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Compound I->J

Fig 1. General workflow for quantitative analysis of thiazole compounds by HPLC-UV.

Quantitative Data Summary: HPLC-UV Method Validation

The following table summarizes validation parameters for HPLC-based methods applied to different thiazole compounds.

AnalyteMethodLinearity (R²)LOQ (µg/mL)LOD (µg/mL)Accuracy (Recovery %)Reference
Thiabendazole (Solid Food Matrix)HPLC-PDA0.9990.0280.00993.61 - 98.08[6][7]
Thiabendazole (Liquid Food Matrix)HPLC-PDA0.9990.0520.01794.88 - 97.37[6][7]
1,3,4-Thiadiazole Derivative (TDZ)HPLC-UV> 0.9990.10.05Good[8]
Indole-Thiazole Derivative (CS03)HPLC-UV> 0.99Not ReportedNot ReportedGood[5]
Application Note 1.2: Analysis of Zinc-Thiazole Fungicide Residues in Food by HPLC-MS/MS

This protocol describes a sensitive and specific method for determining zinc-thiazole residues in plant-based foods. The method involves a derivatization of the parent compound followed by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) cleanup and subsequent HPLC-MS/MS analysis.[9]

Experimental Protocol

  • Sample Preparation (Derivatization and QuEChERS):

    • Homogenization: Homogenize 10 g of the food sample (e.g., peach, grape).

    • Derivatization: Place the sample in a 50 mL centrifuge tube. Add alkaline solution to decompose zinc-thiazole into its derivative, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT).[9]

    • Extraction: Add 10 mL of acidic acetonitrile (pH 3) to the tube.[9] Vortex vigorously for 1 minute.

    • Salting Out: Add magnesium sulfate and sodium acetate. Vortex again for 1 minute and centrifuge at 8000 rpm for 5 minutes.

    • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 1 minute and centrifuge.

    • Final Sample: Collect the supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for analysis.

  • Instrumentation:

    • HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic and MS/MS Conditions:

    • Column: A suitable C18 column for reverse-phase chromatography.

    • Mobile Phase: A gradient of methanol and water containing formic acid is typically used for MS compatibility.[10]

    • Ionization Mode: ESI, positive or negative mode, optimized for the AMT derivative.

    • MS/MS Detection: Monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation of AMT.

Workflow for QuEChERS Sample Preparation

A 1. Homogenize 10g Sample B 2. Add Alkaline Solution (Decomposition to AMT) A->B C 3. Add Acidic Acetonitrile (Extraction) B->C D 4. Add Salts (MgSO4, NaOAc) & Centrifuge C->D E 5. Transfer Supernatant to d-SPE Tube (PSA/C18) D->E F 6. Vortex & Centrifuge (Cleanup) E->F G 7. Filter Supernatant F->G H Inject into HPLC-MS/MS G->H

Fig 2. Workflow for the modified QuEChERS method for thiazole residue analysis.

Quantitative Data Summary: HPLC-MS/MS Method

AnalyteMatrixLinearity (R²)LOQ (mg/kg)Accuracy (Recovery %)Precision (RSD %)Reference
Zinc-Thiazole (as AMT)Peaches, Grapes, Brown Rice, Soybeans> 0.99970.0275 - 901 - 5[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for the analysis of volatile and semi-volatile thiazole compounds. It is frequently used in the characterization of volatile organic compounds (VOCs) from biological sources or in flavor and fragrance analysis.

Application Note 2.1: Identification of Volatile Thiazoles in Biological Samples

This protocol outlines a general method for identifying volatile thiazoles, such as 2-methyl benzothiazole (2-MBTH), produced by microorganisms, using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.[11]

Experimental Protocol

  • Sample Preparation (HS-SPME):

    • Place the sample (e.g., bacterial culture) in a headspace vial.

    • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace above the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 30-60 min) to adsorb volatile compounds.

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer detector.

  • GC-MS Conditions:

    • Injection: Insert the SPME fiber into the hot GC inlet (e.g., 220 °C) for thermal desorption of the analytes in splitless mode.[11]

    • Carrier Gas: Helium.[11]

    • Column: HP-5 capillary column (30.0 m × 0.25 mm × 0.25 µm) or equivalent non-polar column.[11]

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 4 min.

      • Ramp 1: Increase to 150 °C at 5 °C/min, hold for 1 min.

      • Ramp 2: Increase to 280 °C at 10 °C/min, hold for 5 min.[11]

    • MS Detection:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

      • Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). The fragmentation patterns of thiazoles are specific and can aid in structure elucidation.[12][13]

Logical Diagram: Complementary Analytical Techniques in Thiazole Drug Development

cluster_struct Qualitative Analysis cluster_quant Quantitative Analysis A Chemical Synthesis of Thiazole Derivative B Structural Elucidation & Confirmation A->B Initial Characterization C Purity & Quantitative Analysis B->C Method Development NMR NMR Spectroscopy (1H, 13C) B->NMR MS Mass Spectrometry (EI-MS, ESI-MS) B->MS IR FT-IR Spectroscopy B->IR D Biological Activity Screening C->D Dosage Determination HPLC HPLC-UV/MS C->HPLC GC GC-MS (for volatiles) C->GC

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Thiazole-4-carbohydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method involves a two-step synthesis. The first step is the Hantzsch thiazole synthesis to create the precursor, ethyl thiazole-4-carboxylate. This is typically achieved by reacting ethyl bromopyruvate with a thioamide, such as thioformamide or thiourea. The subsequent step is the hydrazinolysis of the resulting ester with hydrazine hydrate to yield this compound.

Q2: What kind of yields can I expect for the synthesis of the precursor, ethyl thiazole-4-carboxylate?

A2: The yields for the Hantzsch synthesis of ethyl thiazole-4-carboxylate and its analogs can vary significantly depending on the reaction conditions. Reported yields range from as low as 11% in traditional two-step processes to over 90% with optimized conditions, such as the use of specific catalysts or solvent-free methods.[1]

Q3: What are the typical yields for the conversion of ethyl thiazole-4-carboxylate to this compound?

A3: The hydrazinolysis of ethyl thiazole-4-carboxylate and similar esters generally proceeds with moderate to good yields. Published data for analogous compounds show yields in the range of 48-69%.

Q4: Are there alternative methods for synthesizing the thiazole ring?

A4: Yes, several alternative methods exist for the synthesis of the thiazole core. These include reactions utilizing ultrasound irradiation or microwave assistance, which can often lead to shorter reaction times and improved yields.[1] One-pot multi-component procedures have also been developed, offering a more efficient process by reducing the number of workup and purification steps.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound and its precursor, offering potential causes and solutions.

Issue 1: Low Yield in Hantzsch Thiazole Synthesis of Ethyl Thiazole-4-carboxylate
Possible Cause Troubleshooting/Optimization Strategy
Purity of Reactants Ensure high purity of ethyl bromopyruvate and the thioamide. Impurities can lead to side reactions and lower the yield. Consider purification of starting materials if their purity is questionable.
Reaction Temperature The optimal temperature can vary. While many procedures are conducted at room temperature or with gentle heating, some systems may benefit from cooling to control exothermic reactions, while others may require refluxing to proceed to completion. Experiment with a range of temperatures to find the optimum for your specific substrates.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times may lead to the formation of degradation products.
Choice of Solvent The solvent can have a significant impact on the reaction rate and yield. Ethanol is commonly used, but other solvents like methanol, 1-butanol, or even solvent-free conditions have been reported to be effective. A mixture of ethanol and water has also been shown to be a good solvent system.[1]
Catalyst While the Hantzsch synthesis can proceed without a catalyst, the use of a catalyst can significantly improve the yield and reaction rate. Silica-supported tungstosilicic acid has been shown to be an effective and reusable catalyst, with yields increasing as the catalyst loading is optimized.[1]
pH of the Reaction Mixture The acidity or basicity of the reaction medium can influence the reaction pathway and the formation of byproducts. While neutral conditions are common, some variations of the Hantzsch synthesis are performed under acidic conditions.
Issue 2: Low Yield or Incomplete Reaction during Hydrazinolysis
Possible Cause Troubleshooting/Optimization Strategy
Insufficient Hydrazine Hydrate Use a molar excess of hydrazine hydrate to drive the reaction to completion. A common ratio is 2-3 equivalents of hydrazine hydrate per equivalent of the ester.
Reaction Temperature and Time The reaction is typically carried out by refluxing the mixture in a suitable solvent like ethanol. Monitor the reaction by TLC to determine the optimal refluxing time.
Purity of the Ester Precursor Impurities in the ethyl thiazole-4-carboxylate may interfere with the hydrazinolysis reaction. Ensure the precursor is sufficiently pure before proceeding.
Work-up Procedure The product, this compound, may have some solubility in the reaction solvent. Ensure complete precipitation by cooling the reaction mixture and minimizing the volume of solvent used for washing the product.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting/Optimization Strategy
Formation of Side Products In the Hantzsch synthesis, potential side products include unreacted starting materials and products from their self-condensation. For the hydrazinolysis, diacyl hydrazides can be a potential byproduct if the reaction conditions are not controlled.
Purification Method Recrystallization is a common method for purifying both the intermediate ester and the final hydrazide product. Suitable solvents for recrystallization should be determined experimentally, but ethanol or mixtures of ethanol and water are often good starting points. Column chromatography can also be employed for more challenging purifications.

Data Presentation

Table 1: Factors Affecting the Yield of Hantzsch Thiazole Synthesis for Thiazole-4-carboxylate Analogs

FactorVariationReported Yield (%)Reference
Catalyst Loading (SiW.SiO2) 5%Increased with loading[1]
10%Increased with loading[1]
15%Optimal[1]
18%No significant increase[1]
20%No significant increase[1]
Solvent WaterReaction proceeds[1]
EthanolGood[1]
MethanolGood[1]
1-ButanolGood[1]
2-PropanolGood[1]
Ethanol/Water (50/50)Good[1]
Energy Source Conventional Heating (65 °C)79-90[1]
Ultrasonic Irradiation (RT)79-90 (shorter time)[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl Thiazole-4-carboxylate (Hantzsch Synthesis)

This protocol is a general representation based on common procedures for the Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 equivalent) in ethanol.

  • Addition of Reactant: To the stirring solution, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

This protocol is a general procedure for the conversion of the ester to the hydrazide.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiazole-4-carboxylate (1.0 equivalent) in ethanol.

  • Addition of Hydrazine Hydrate: Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Visualizations

experimental_workflow start1 Ethyl Bromopyruvate + Thioformamide process1 Reaction in Ethanol start1->process1 Mix result1 Ethyl Thiazole-4-carboxylate process1->result1 Yields start2 Ethyl Thiazole-4-carboxylate result1->start2 process2 Reaction with Hydrazine Hydrate in Ethanol start2->process2 Add result2 This compound process2->result2 Yields

Caption: Overall workflow for the two-step synthesis of this compound.

troubleshooting_yield cluster_hantzsch Hantzsch Synthesis Issues cluster_hydrazinolysis Hydrazinolysis Issues issue Low Yield of this compound purity Impure Reactants issue->purity conditions Suboptimal Conditions (Temp, Time, Solvent) issue->conditions catalyst Lack of/Inefficient Catalyst issue->catalyst hydrazine Insufficient Hydrazine issue->hydrazine incomplete_rxn Incomplete Reaction issue->incomplete_rxn workup Product Loss during Work-up issue->workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazole derivatives?

A1: The Hantzsch thiazole synthesis is the most widely recognized and utilized method for preparing thiazole derivatives.[1] This reaction involves the cyclization of an α-halocarbonyl compound with a thioamide or a related compound containing an N-C-S fragment, such as thiourea, thiosemicarbazides, or thiosemicarbazones.[1]

Q2: What are the primary advantages of the Hantzsch synthesis?

A2: The Hantzsch synthesis is popular due to its reliability, simplicity, and the ready availability of starting materials.[2][3] It is a versatile method that allows for the synthesis of a wide variety of thiazole derivatives with different substituents at positions 2, 4, and 5.[1] The reaction is often high-yielding with straightforward purification procedures.[2]

Q3: Are there alternative methods to the Hantzsch synthesis for preparing thiazoles?

A3: Yes, other methods for synthesizing thiazole derivatives include:

  • Gabriel Synthesis: This method involves the cyclization of α-acylaminoketones with a thionating agent like phosphorus pentasulfide.[1][4]

  • Cook-Heilbron Synthesis: This approach produces 5-aminothiazoles by reacting α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[1][5][6]

Q4: What are the main drawbacks of these alternative methods?

A4: While useful, these methods can have limitations. The Gabriel synthesis may require high temperatures and stoichiometric amounts of a noxious reagent (phosphorus pentasulfide).[1] The Hantzsch, Cook-Heilbron, and Gabriel methods can sometimes be time-consuming and result in unsatisfactory yields.[4]

Q5: How can I monitor the progress of my thiazole synthesis reaction?

A5: Thin-Layer Chromatography (TLC) is an effective and common technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product.[7] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[2]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My Hantzsch thiazole synthesis has a very low yield or has failed completely. What are the potential causes and how can I fix this?

A: Low or no yield in a Hantzsch synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Poor Quality of Starting Materials:

    • Issue: The purity of the α-haloketone and thioamide is crucial. Impurities can lead to unwanted side reactions, and α-haloketones can decompose over time.[7]

    • Solution: Ensure your reactants are of high purity. If necessary, purify the starting materials before use. For example, α-haloketones can often be purified by vacuum distillation. Store them properly to prevent decomposition.

  • Suboptimal Reaction Conditions:

    • Issue: The reaction temperature, time, and solvent choice significantly impact the outcome. The reaction may not have proceeded to completion if the temperature is too low or the reaction time is too short.[3][7]

    • Solution:

      • Temperature: Many Hantzsch syntheses require heating.[3] If the reaction is sluggish at room temperature, gradually increase the temperature and monitor the progress by TLC.

      • Reaction Time: Ensure the reaction has been allowed to run to completion. Monitor via TLC until the starting materials are consumed.[3]

      • Solvent: While ethanol and methanol are common solvents, exploring others may improve the yield.[3] In some cases, solvent-free conditions or the use of microwave irradiation can enhance yields and reduce reaction times.[3][8]

  • Improper Stoichiometry:

    • Issue: An incorrect ratio of reactants can limit the yield.

    • Solution: A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure the complete conversion of the more expensive α-haloketone.[9]

  • Use of a Catalyst:

    • Issue: The reaction may be slow without a catalyst.

    • Solution: Various catalysts can improve the yield and reaction rate. Acid catalysts like p-Toluenesulfonic acid (PTSA) or silica-supported tungstosilicic acid have been shown to be effective.[7][10]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_sm Check Purity of Starting Materials start->check_sm optimize_cond Optimize Reaction Conditions check_sm->optimize_cond If pure sub_check_sm Purify Starting Materials check_sm->sub_check_sm If impure check_stoich Verify Stoichiometry optimize_cond->check_stoich If optimized sub_optimize_cond Increase Temp/Time Change Solvent Use Microwave optimize_cond->sub_optimize_cond If suboptimal add_catalyst Consider Using a Catalyst check_stoich->add_catalyst If correct sub_check_stoich Adjust Reactant Ratio (e.g., excess thioamide) check_stoich->sub_check_stoich If incorrect success Improved Yield add_catalyst->success If effective sub_add_catalyst Add PTSA or other acid catalyst add_catalyst->sub_add_catalyst If not used sub_check_sm->optimize_cond sub_optimize_cond->check_stoich sub_check_stoich->add_catalyst sub_add_catalyst->success

Caption: Troubleshooting decision tree for low product yield.

Problem 2: Formation of Multiple Products (Side Reactions)

Q: My TLC plate shows multiple spots after the reaction. What are the possible side products and how can I minimize them?

A: The formation of multiple products is a common issue, often arising from the reactivity of the starting materials and intermediates.

Common Side Products and Minimization Strategies:

  • Unreacted Starting Materials:

    • Identification: Spots on the TLC plate corresponding to the α-haloketone and thioamide.[7]

    • Minimization: Refer to the troubleshooting guide for low yield to drive the reaction to completion.

  • Formation of an Oxazole:

    • Cause: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can form.[7]

    • Minimization: Use high-purity thioamide.

  • Dimerization or Polymerization of Reactants:

    • Cause: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation.[7]

    • Minimization: Optimize reaction conditions, particularly temperature and concentration, to favor the desired intramolecular cyclization.

  • Formation of Isomeric Thiazoles:

    • Cause: In acidic conditions, the Hantzsch synthesis can yield a mixture of 2-aminothiazoles and 2-imino-2,3-dihydrothiazoles.[3]

    • Minimization: Run the reaction under neutral or slightly basic conditions to favor the formation of the desired isomer.

Problem 3: Difficulty in Product Purification

Q: My crude product is difficult to purify. What are the recommended purification methods?

A: Purification of thiazole derivatives can typically be achieved through recrystallization or column chromatography.

  • Recrystallization:

    • Application: This is a common and effective method for purifying solid organic compounds.

    • Solvent Selection: The choice of solvent is critical. For thiazole derivatives, polar protic solvents like ethanol and methanol are often a good starting point.[11] It is advisable to perform small-scale solubility tests to find the ideal solvent or solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.

    • Troubleshooting:

      • Oiling out: If the compound comes out of solution as an oil, the boiling point of the solvent may be higher than the melting point of the compound, or the solution may be cooling too rapidly. Try a lower-boiling point solvent or allow for slower cooling.[11]

      • Low recovery: This may be due to using too much solvent or the compound having significant solubility in the cold solvent. Use a minimal amount of hot solvent and cool the solution in an ice bath to maximize crystal formation.[11]

  • Column Chromatography:

    • Application: This technique is used when recrystallization is ineffective or if the product is an oil. It is also useful for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Eluent Selection: The choice of eluent (mobile phase) is determined by running TLC plates to find a solvent system that provides good separation between the product and impurities. A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.

    • Troubleshooting: If the compound appears to be degrading on the silica gel (which can be acidic), consider deactivating the silica by pre-treating it with a base like triethylamine (0.1-1% in the eluent) or using a different stationary phase like alumina.[12]

Quantitative Data

Table 1: Effect of Catalyst and Solvent on Hantzsch Thiazole Synthesis Yield

EntrySolvent (v/v)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)Reference
1WaterNone253.50[10]
2WaterNoneReflux3.550[10]
3EthanolNone253.50[10]
4EthanolNoneReflux3.570[10]
5MethanolNoneReflux3.565[10]
61-ButanolNoneReflux3.575[10]
7Ethanol/Water (1:1)SiW.SiO₂ (5%)Reflux3.550[10]
8Ethanol/Water (1:1)SiW.SiO₂ (10%)Reflux3.575[10]
9Ethanol/Water (1:1)SiW.SiO₂ (15%)Reflux2.087[10]
10Ethanol/Water (1:1)SiW.SiO₂ (15%)Room Temp (Ultrasonic)1.588[10]

Reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol describes a general method for the synthesis of 2-amino-4-phenylthiazole.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate Solution (20 mL)

  • Water (for washing)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[2] This neutralizes the HBr salt of the product, causing the free base to precipitate.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with water to remove any remaining salts.[2]

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Once dry, determine the mass of the product and calculate the percent yield.

  • The purity of the product can be assessed by TLC and melting point determination. Further purification can be done by recrystallization from ethanol if needed.

Experimental Workflow for Hantzsch Synthesis

hantzsch_workflow A 1. Combine α-haloketone and thioamide in a flask. B 2. Add solvent (e.g., ethanol) and a stir bar. A->B C 3. Heat the mixture to reflux (e.g., 80-100°C). B->C D 4. Monitor reaction progress by TLC. C->D E 5. Cool the reaction mixture to room temperature. D->E F 6. Workup: Neutralize with a weak base (e.g., NaHCO₃ solution) to precipitate the product. E->F G 7. Isolate the crude product by vacuum filtration. F->G H 8. Wash the solid with cold solvent (e.g., water or ethanol). G->H I 9. Purify the product by recrystallization or column chromatography. H->I J 10. Characterize the final product (NMR, MS, MP). I->J

Caption: A typical experimental workflow for the Hantzsch thiazole synthesis.

Protocol 2: General Recrystallization Procedure

Procedure:

  • Solvent Selection: Choose a suitable solvent by testing the solubility of a small amount of the crude product in various solvents. The ideal solvent will dissolve the product well when hot but poorly when cold.

  • Dissolution: Place the crude thiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the compound completely.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: General Column Chromatography Procedure

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates. The goal is to find a solvent mixture that gives a good separation (difference in Rf values) between the desired product and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.[12]

  • Elution: Add the eluent to the top of the column and apply pressure (for flash chromatography) or let it flow by gravity.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[12]

Logical Relationship between Synthesis and Purification

synthesis_purification_relationship cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis_start Starting Materials (α-Haloketone, Thioamide) reaction Hantzsch Reaction synthesis_start->reaction workup Aqueous Workup reaction->workup tlc TLC reaction->tlc Monitor Progress crude_product Crude Thiazole Derivative workup->crude_product recrystallization Recrystallization crude_product->recrystallization If solid column_chrom Column Chromatography crude_product->column_chrom If oil or inseparable by recrystallization pure_product Pure Thiazole Derivative recrystallization->pure_product column_chrom->pure_product nmr NMR pure_product->nmr Characterize ms Mass Spec pure_product->ms Characterize mp Melting Point pure_product->mp Assess Purity

Caption: The logical flow from synthesis to purification and analysis.

References

Optimization of reaction conditions for synthesizing thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimization of Thiazole Synthesis

Welcome to the technical support center for the synthesis of thiazoles. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these important heterocyclic compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazoles?

A1: The Hantzsch thiazole synthesis is the most widely used and classic method for preparing thiazoles.[1][2][3][4][5][6] It involves the condensation reaction between an α-haloketone and a thioamide.[1][4][5] This method is favored for its reliability and the ready availability of starting materials.[1]

Q2: What are the primary factors that lead to low yields in thiazole synthesis?

A2: Low yields in thiazole synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the α-haloketone or thioamide can lead to undesirable side reactions.[7][8] α-haloketones can decompose over time, so using fresh or properly stored reagents is crucial.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction's outcome.[7][9]

  • Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials.[7][9]

  • Formation of Side Products: Competing reactions can consume reactants and complicate the purification process.[7][9]

  • Product Loss During Workup: The desired product may be lost during extraction, precipitation, or purification steps.[7]

Q3: How can I monitor the progress of my thiazole synthesis reaction?

A3: Thin-layer chromatography (TLC) is an effective and straightforward technique for monitoring the reaction progress.[7][8] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the product.[7] Low-field NMR spectroscopy can also be used for real-time monitoring of reactant concentrations.[10]

Q4: What are some common side products in the Hantzsch thiazole synthesis?

A4: Several side products can form during the Hantzsch synthesis:

  • Unreacted starting materials.[7]

  • Formation of an oxazole if the thioamide is contaminated with the corresponding amide.[7]

  • Dimerization or polymerization of reactants.[7]

  • Formation of isomeric thiazoles, especially when using unsymmetrical reactants.[7] Under acidic conditions, the reaction of an α-halogeno ketone with an N-monosubstituted thiourea can yield a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.[11]

Q5: What are the recommended methods for purifying thiazoles?

A5: Purification of thiazoles can be achieved through several methods:

  • Recrystallization: This is a common technique for purifying solid thiazole products.[7] Suitable solvents include ethanol, methanol, or solvent mixtures like ethyl acetate/hexane.[7]

  • Column Chromatography: For products that are oils or do not crystallize easily, column chromatography on silica gel is a recommended purification method.[1][12]

  • Precipitation: Many thiazole products are poorly soluble in water and can be isolated by precipitation from the reaction mixture upon neutralization.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during thiazole synthesis.

Problem 1: Low to No Product Yield

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature incrementally. Microwave-assisted synthesis can also be explored for potentially faster reaction times and improved yields.[7][8][13]
Degradation of Reactants or Product Optimize the reaction temperature. Start at a lower temperature and gradually increase it. Excessive heat can lead to decomposition.[1][8]
Incorrect Stoichiometry Ensure the correct molar ratios of your reactants. A slight excess (1.1-1.5 equivalents) of the thioamide can sometimes be used to drive the reaction to completion.[8]
Poor Quality of Starting Materials Purify starting materials before use. For example, α-haloketones can be purified by vacuum distillation.[8] Ensure that the α-haloketone is fresh as they can be lachrymatory and decompose over time.[1]
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield.[1] Experiment with different solvents, such as ethanol or methanol, which are commonly used.[4][7]

Problem 2: Formation of Multiple Products (Side Reactions)

Potential Cause Recommended Solution
Isomer Formation With unsymmetrical α-haloketones or N-substituted thioamides, the formation of regioisomers is possible.[1] Running the reaction under acidic conditions has been shown to alter the regioselectivity.[1][11] Careful analysis of the product mixture by NMR is necessary to identify the isomers.[1]
Formation of Oxazole Byproduct This can occur if the thioamide is contaminated with its corresponding amide.[7] Ensure the purity of the thioamide starting material.
Competing Reactions In multicomponent reactions, side reactions between reactants can occur. Optimizing the order of reagent addition can sometimes mitigate this issue.[1]

Problem 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Product is an Oil or Does Not Crystallize If the product does not precipitate or crystallize upon cooling and neutralization, extraction with a suitable organic solvent followed by column chromatography may be necessary.[1]
Product Not Precipitating Ensure the pH is carefully controlled during neutralization to avoid hydrolysis of the product.[1] Pouring the reaction mixture into a dilute aqueous sodium carbonate solution can facilitate precipitation.[4]
Difficult Purification with Lawesson's Reagent When using Lawesson's reagent for thionation, purification can be problematic.[14] Alternative thionating reagents like P2S5-Py2 complex or P4S10 may offer cleaner reactions and simpler purification.[14][15][16]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate Solution (20 mL)

  • 20 mL Scintillation Vial

  • Stir Bar

  • Hot Plate

  • Buchner Funnel and Side-arm Flask

  • Filter Paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add methanol (5 mL) and a stir bar to the vial.[4]

  • Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 100°C setting) for 30 minutes.[4]

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.[4]

  • Pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.[4]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[4]

  • Wash the filter cake with water.[4]

  • Spread the collected solid on a tared watch glass and allow it to air dry.[4]

  • Once dry, determine the mass of the product and calculate the percent yield.

Visualizations

Below are diagrams illustrating key workflows and relationships in thiazole synthesis.

Hantzsch_Thiazole_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification cluster_product Final Product alpha_haloketone α-Haloketone reaction Condensation Reaction (e.g., Reflux in Ethanol) alpha_haloketone->reaction thioamide Thioamide thioamide->reaction cooling Cool to Room Temperature reaction->cooling neutralization Neutralization (e.g., aq. Na2CO3) cooling->neutralization precipitation Precipitation neutralization->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization column_chromatography Column Chromatography filtration->column_chromatography thiazole Thiazole Derivative recrystallization->thiazole column_chromatography->thiazole

Caption: Experimental workflow for a typical Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC) start->monitor_reaction check_stoichiometry Verify Stoichiometry start->check_stoichiometry solution_purity Purify Reactants (e.g., Distillation) check_purity->solution_purity solution_conditions Adjust Temperature, Time, or Solvent optimize_conditions->solution_conditions solution_monitoring Ensure Reaction Goes to Completion monitor_reaction->solution_monitoring solution_stoichiometry Use Slight Excess of One Reagent check_stoichiometry->solution_stoichiometry

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of Thiazole-4-Carbohydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of Thiazole-4-carbohydrazide reaction products, particularly hydrazone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction involving this compound and what kind of products are typically formed?

A1: The most prevalent reaction is the acid-catalyzed condensation of this compound with various aromatic or heterocyclic aldehydes.[1][2] This reaction forms N'-substituted thiazole-4-carbohydrazones, which are a class of Schiff bases.[3][4]

Q2: What are the primary purification methods for this compound reaction products?

A2: The two main purification strategies are recrystallization and silica gel column chromatography.[1][5] Recrystallization is often sufficient if the product is obtained in high purity.[1][3] Column chromatography is employed when significant impurities are present or when separation from starting materials is challenging.[6][7] Simple washing and precipitation can also be used as initial purification steps.[1]

Q3: What are the common impurities I should expect in my reaction mixture?

A3: Common impurities include unreacted this compound, the starting aldehyde, and potential side-products from dimerization or secondary reactions. The presence of residual acid catalyst may also be a factor.

Q4: How can I monitor the progress and purity of my purification?

A4: Thin-Layer Chromatography (TLC) is the standard method for monitoring reaction progress and assessing the purity of fractions from column chromatography.[3][5] The purity of the final product is typically confirmed by measuring its melting point and using spectroscopic techniques such as NMR (¹H, ¹³C), IR, and Mass Spectrometry.[1][2][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Product precipitates as an oil during recrystallization. The product is highly soluble in the chosen solvent, or the cooling process is too rapid.- Try triturating the oil with a cold non-polar solvent like n-hexane or pentane to induce solidification.[9]- Use a different solvent system. Acetonitrile can be effective for crystallizing oily hydrazone products.[9]- Allow the heated solution to cool to room temperature very slowly, followed by refrigeration.
Product streaks or gives a "messy" spot on a silica TLC plate. The compound may be basic due to the presence of nitrogen atoms, leading to strong interaction with the acidic silica gel.Add a small amount (e.g., 1%) of a tertiary base like triethylamine to your TLC mobile phase to improve the spot shape.[9] This same principle can be applied to column chromatography.
Poor separation between the product and starting aldehyde in column chromatography. The polarity of the eluent system is not optimized for the specific compounds.- Systematically vary the ratio of your solvents (e.g., hexane/ethyl acetate) to find the optimal separation window using TLC.- If the aldehyde is significantly less polar, you can sometimes wash the crude product with a non-polar solvent like hexane to remove a large portion of it before chromatography.
The final product is a solid but has a low melting point or broad melting range. The product is likely impure, containing residual starting materials or solvent.- Re-purify the compound using a different method (e.g., column chromatography if recrystallization failed).- Ensure the product is thoroughly dried under a high vacuum to remove any residual solvent.
Very low yield after purification. The product may be partially soluble in the recrystallization mother liquor or washing solvents.- Cool the recrystallization mixture in an ice bath or refrigerate for an extended period to maximize precipitation.- Minimize the volume of solvent used for washing the filtered solid.- Re-process the mother liquor (concentrate and attempt a second crop of crystals or purify by column chromatography).

Data Presentation: Purification Parameters

The following table summarizes common solvent systems used for the purification of thiazole hydrazone derivatives.

Purification Method Solvent System Typical Ratios (v/v) Notes Reference
RecrystallizationEthanolN/AA widely used solvent for obtaining crystalline solids from hydrazone reactions.[1][3][1][3][10]
RecrystallizationDimethylformamide (DMF) / EthanolMinimum DMF for dissolution, then add EthanolUseful for compounds that are poorly soluble in ethanol alone.[9][9]
Column Chromatographyn-Hexane / Ethyl Acetate80:20 to 50:50A standard mobile phase for separating medium-polarity compounds on silica gel.[3][11][3][7][11]
Column ChromatographyPetroleum Ether / Ethyl Acetate50:1 to 30:1Suitable for less polar derivatives.[5][5]
Column ChromatographyHexane / AcetoneStart with 95:5An alternative to the commonly used ethyl acetate systems.[6][6]

Experimental Protocols

Protocol 1: General Purification by Recrystallization
  • Transfer the Crude Product: Place the crude solid product into an Erlenmeyer flask of appropriate size.

  • Add Minimum Solvent: Add a minimal amount of hot recrystallization solvent (e.g., absolute ethanol) to the flask while heating (e.g., on a hot plate) until the solid just dissolves.[1]

  • Decolorize (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration, using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[1]

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent. The purity can then be checked by TLC and melting point analysis.

Protocol 2: General Purification by Silica Gel Column Chromatography
  • Prepare the Slurry: Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).[5] Pour this slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Load the Sample: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the prepared column.

  • Elution: Add the mobile phase to the top of the column and begin elution, collecting the eluate in fractions (e.g., in test tubes).

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the desired product.

  • Combine and Concentrate: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator.

  • Final Drying: Place the concentrated product under a high vacuum to remove any remaining solvent.

Visualizations

Purification_Workflow cluster_reaction Synthesis cluster_purification Purification cluster_analysis Analysis Reaction This compound + Aldehyde Crude Crude Product Mixture Reaction->Crude Acid Catalyst, Ethanol, Reflux [1] Filtration Initial Filtration & Washing Crude->Filtration Recrystallization Recrystallization (e.g., Ethanol) [5] Filtration->Recrystallization Column Column Chromatography (Silica, Hex/EtOAc) [10] Filtration->Column TLC TLC Analysis Recrystallization->TLC Column->TLC Pure Pure Product TLC->Pure

Caption: General workflow for synthesis and purification of thiazole hydrazones.

Troubleshooting_Tree Start Crude product obtained. Is it a solid? Solid Attempt Recrystallization (e.g., from Ethanol) Start->Solid Yes Oil Product is an Oil Start->Oil No Solid_Result Crystals form? Solid->Solid_Result Triturate Triturate oil with cold n-hexane [6] Oil->Triturate Success Isolate, Wash, Dry. Check Purity (TLC, m.p.). Solid_Result->Success Yes Impure Product is impure or yield is low. Solid_Result->Impure No Chromatography Purify by Column Chromatography Impure->Chromatography Solidifies Does it solidify? Triturate->Solidifies Solidifies->Solid Yes Solidifies->Chromatography No Chromatography->Success

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Troubleshooting Low Solubility of Synthesized Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with synthesized thiazole derivatives. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these common experimental hurdles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with thiazole compounds.

Issue 1: My thiazole derivative precipitates when I dilute it from a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Question: I dissolved my thiazole compound in 100% DMSO and it was perfectly clear. However, when I add it to my aqueous assay buffer (e.g., PBS or cell culture medium), a precipitate forms immediately. Why is this happening and how can I fix it?

  • Answer: This common problem is known as "precipitation upon dilution." It occurs because your compound is soluble in a strong organic solvent like DMSO, but has poor solubility in the aqueous environment of your assay. While DMSO is miscible with water, the addition of the aqueous medium can cause the poorly soluble compound to "crash out" of the solution.

    Here are several strategies to address this:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts. However, reducing the DMSO concentration too much can worsen precipitation.

    • Use Co-solvents: Try preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol. This can improve the solubility of your compound in the intermediate dilutions.

    • Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of the organic solvent before the final dilution into the aqueous buffer.

    • Employ Formulation Strategies: If simple solvent adjustments are not successful, you may need to use more advanced formulation strategies to enhance the aqueous solubility of your compound. These methods, such as using cyclodextrins or creating solid dispersions, are discussed in the FAQs below.

Issue 2: The measured activity of my thiazole compound is inconsistent between experiments.

  • Question: I am getting variable results in my biological assays even when using the same stock solution. What could be the cause of this inconsistency?

  • Answer: Inconsistent biological activity can often be traced back to solubility and stability issues.

    Here are some possible causes and solutions:

    • Compound Instability in DMSO: Some thiazole derivatives, particularly 2-aminothiazoles, can be unstable in DMSO and may degrade over time, leading to altered biological activity. It is recommended to use freshly prepared stock solutions whenever possible. If you must store stock solutions, keep them at -20°C or lower and minimize freeze-thaw cycles, which can promote crystallization and degradation.

    • Precipitation Over Time: Your compound may be slowly precipitating out of the assay medium during the experiment, even if it is not immediately visible. This will reduce the effective concentration of the compound available to interact with its biological target. You can visually inspect your assay plates under a microscope for any signs of precipitation. Consider using a formulation strategy to maintain the solubility of your compound throughout the experiment.

    • pH-Dependent Solubility: The solubility of many thiazole derivatives can be highly dependent on the pH of the solution.[1] Small variations in the pH of your buffer preparation between experiments could lead to significant differences in the amount of dissolved compound. Always prepare buffers carefully and verify the pH.

Issue 3: I am unable to dissolve my thiazole compound in DMSO, even at low concentrations.

  • Question: My new thiazole derivative will not dissolve in DMSO, even with heating and sonication. What are my options?

  • Answer: If your thiazole derivative has extremely low solubility even in DMSO, you can try the following:

    • Alternative Solvents: Test other strong organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Always verify that the chosen solvent is compatible with your specific biological assay.

    • Chemical Modification (Prodrugs): A prodrug strategy involves chemically modifying your compound to attach a soluble group. This new molecule, the prodrug, is inactive but highly soluble. Once it enters the biological system, cellular enzymes can cleave off the soluble group, releasing the active parent drug.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for improving the aqueous solubility of thiazole derivatives?

A1: There are several physical and chemical modification strategies to improve the aqueous solubility of poorly soluble drugs.[2]

  • Physical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.

    • Modification of Crystal Habit: Creating amorphous forms or co-crystals can increase solubility.

    • Drug Dispersion in Carriers: Methods like solid dispersions and eutectic mixtures can enhance solubility by dispersing the drug in a hydrophilic carrier.[2]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility. Weakly basic thiazoles become more soluble in acidic conditions, while weakly acidic ones are more soluble in basic conditions.[1]

    • Co-solvency: Using a mixture of solvents can increase the solubility of hydrophobic compounds.

    • Complexation: Cyclodextrins can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more soluble in water.[1]

    • Salt Formation: For ionizable thiazole derivatives, forming a salt can dramatically increase solubility and dissolution rate.

    • Prodrugs: As mentioned earlier, chemically modifying the compound to create a more soluble prodrug is a viable strategy.

Q2: How do cyclodextrins work to improve solubility?

A2: Cyclodextrins are cyclic oligosaccharides with a bucket-like shape. They have a hydrophobic inner cavity and a hydrophilic outer surface. A poorly water-soluble thiazole compound (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"). The resulting "inclusion complex" has a hydrophilic exterior due to the cyclodextrin's outer surface, which allows it to dissolve more readily in water.

Q3: What is a solid dispersion and how does it enhance solubility?

A3: A solid dispersion is a system where a poorly soluble drug is dispersed in an inert hydrophilic carrier (like a polymer).[2] This can be achieved by methods such as solvent evaporation or hot-melt extrusion. This technique can create an amorphous form of the drug, which is more soluble than its crystalline form because no energy is required to break the crystal lattice during dissolution.[2]

Quantitative Data on Solubility Enhancement

The following tables provide examples of solubility improvements for thiazole-containing drugs using different formulation strategies.

Table 1: Solubility Enhancement of Sulfathiazole using Solid Dispersion

FormulationSolubility in Water (µg/mL)Fold Increase
Sulfathiazole (Pure Drug)~6001x
Sulfathiazole-Urea Eutectic Mixture>1200>2x

(Data adapted from the foundational concept described by Sekiguchi et al.)[2]

Table 2: Solubility Enhancement of Meloxicam with Cyclodextrins

FormulationSolubility in Water (µg/mL)Fold Increase
Meloxicam (Pure Drug)10.57 ± 1.111x
Meloxicam/β-Cyclodextrin Complex (Kneading)58.68 ± 4.00~5.6x[3]
Meloxicam/β-Cyclodextrin Complex (pH 3)-~5x[4]
Meloxicam/γ-Cyclodextrin Complex (pH 3)-~10x[4]

Table 3: Solubility Enhancement of Ritonavir

FormulationSolubility (µg/mL)Fold Increase
Ritonavir in Distilled Water~11x
Ritonavir with β-Cyclodextrin-~4.7x[5]
Ritonavir with Solutol HS15 (surfactant)-~13.6x[5]
Ritonavir with β-Cyclodextrin and Solutol HS15-~15.9x[5]
Lyophilized Milk-based Solid Dispersion11.36 ± 0.06~30x[6]

Table 4: pH-Dependent Solubility of Dasatinib (a thiazole-containing drug)

FormulationpHSolubility (mg/mL)
Crystalline Dasatinib Monohydrate2.618.4
Crystalline Dasatinib Monohydrate6.00.008
Dasatinib Amorphous Solid Dispersion (ASD)1.2 - 5.0≥1.9
Dasatinib Amorphous Solid Dispersion (ASD)5.0 - 8.0At least 10-fold higher than crystalline form

(Data adapted from Lennernäs et al., 2024)[7]

Experimental Protocols

1. Preparation of a Cyclodextrin Inclusion Complex by Co-precipitation

This method is commonly used in a laboratory setting to form inclusion complexes.

  • Materials:

    • Thiazole derivative

    • β-Cyclodextrin (or a derivative like HP-β-Cyclodextrin)

    • Deionized water

    • Organic solvent in which the drug is soluble (e.g., ethanol, methanol)

    • Magnetic stirrer and stir bar

    • Filtration apparatus (e.g., Büchner funnel, filter paper)

    • Vacuum oven or desiccator

  • Procedure:

    • Dissolve the cyclodextrin in deionized water with stirring. Heating may be required to aid dissolution.

    • In a separate container, dissolve the thiazole derivative in a minimal amount of a suitable organic solvent.

    • Slowly add the drug solution dropwise to the stirring cyclodextrin solution.

    • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.

    • Cool the mixture (e.g., in an ice bath) to induce precipitation of the complex.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.

    • Dry the final product, preferably by lyophilization (freeze-drying) to obtain a fine, easily dissolvable powder. Alternatively, dry under vacuum at 40°C.[8]

2. Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This technique is suitable for heat-sensitive compounds.

  • Materials:

    • Thiazole derivative

    • Hydrophilic polymer (e.g., PVP K30, PEG 6000, HPMC)

    • Common volatile solvent (e.g., ethanol, methanol, acetone, dichloromethane)

    • Rotary evaporator or a flat-bottomed dish in a fume hood

    • Mortar and pestle

    • Sieves

  • Procedure:

    • Select a common solvent in which both the thiazole derivative and the chosen polymer are soluble.

    • Dissolve the drug and the polymer in the selected solvent in the desired ratio (e.g., 1:1, 1:2).[9][10]

    • Ensure complete dissolution to achieve a clear solution.

    • Evaporate the solvent using a rotary evaporator or by pouring the solution into a petri dish and allowing it to evaporate in a fume hood at a controlled temperature (e.g., 45°C).[10]

    • A solid film or mass will form as the solvent evaporates.

    • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle.[10]

    • Pass the resulting powder through a sieve to obtain a uniform particle size.

3. General Protocol for Salt Screening of a Poorly Soluble, Weakly Basic Thiazole Derivative

This protocol provides a general workflow for identifying a suitable salt form to enhance solubility.

  • Materials:

    • Weakly basic thiazole derivative

    • A selection of pharmaceutically acceptable acids (counterions) with a pKa at least 2 units lower than the pKa of the drug (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid).

    • A variety of solvents with different polarities (e.g., water, ethanol, isopropanol, acetone, acetonitrile).

    • Small-scale vials or a 96-well plate.

    • Shaker/incubator.

    • Analytical equipment for characterization (e.g., XRPD, DSC, TGA, NMR).

  • Procedure:

    • Solubility Assessment of the Free Base: Determine the solubility of the parent thiazole derivative in the selected solvents.

    • Salt Formation:

      • Slurry Method: Suspend the free base in a solvent where it has low solubility. Add a stoichiometric amount of the selected acid. Stir the slurry at a controlled temperature for an extended period (e.g., 24-72 hours) to allow for salt formation.

      • Solution Method: Dissolve the free base in a solvent where it has good solubility. Add a stoichiometric amount of the acid. Induce crystallization by cooling, anti-solvent addition, or evaporation.

    • Isolation and Characterization: Isolate any resulting solids by filtration. Analyze the solids using techniques like X-ray powder diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the formation of a new crystalline salt form.

    • Solubility Measurement of Salts: Determine the aqueous solubility of the newly formed salts.

    • Stability Assessment: Evaluate the physical and chemical stability of the most promising salt forms under various conditions (e.g., different humidity levels).

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_formulation Advanced Formulation start Low Solubility of Synthesized Thiazole Derivative precip_dilute Precipitation upon Aqueous Dilution start->precip_dilute inconsistent_activity Inconsistent Biological Activity start->inconsistent_activity no_dmso_sol Insoluble in DMSO start->no_dmso_sol optimize_dmso Optimize DMSO Concentration precip_dilute->optimize_dmso co_solvents Use Co-solvents precip_dilute->co_solvents serial_dilution Serial Dilution precip_dilute->serial_dilution formulation Advanced Formulation Strategies precip_dilute->formulation fresh_stock Use Fresh Stock Solution inconsistent_activity->fresh_stock check_ph Verify Buffer pH inconsistent_activity->check_ph inconsistent_activity->formulation alt_solvents Try Alternative Solvents (DMF, NMP) no_dmso_sol->alt_solvents no_dmso_sol->formulation cyclodextrin Cyclodextrin Complexation formulation->cyclodextrin solid_dispersion Solid Dispersion formulation->solid_dispersion salt_formation Salt Formation formulation->salt_formation prodrug Prodrug Approach formulation->prodrug

Caption: Troubleshooting workflow for low solubility of thiazole derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration Other pathways Thiazole_Inhibitor Thiazole Inhibitor Thiazole_Inhibitor->VEGFR2 Inhibits (ATP-binding site) Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and inhibition by a thiazole derivative.

References

Identifying and minimizing side products in hydrazone formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of hydrazones.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to consider during hydrazone formation?

A1: The two most common side products in hydrazone formation are azines and products of hydrolysis .

  • Azine Formation: This occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone, which is more likely when using unsubstituted hydrazine.[1][2]

  • Hydrolysis: Hydrazones can hydrolyze back to the starting aldehyde/ketone and hydrazine, particularly in the presence of water and under acidic conditions.[3][4]

Q2: How does pH affect the rate and yield of hydrazone formation?

A2: Hydrazone formation is highly pH-dependent. The reaction is typically acid-catalyzed, with an optimal pH range of approximately 4-6.[5]

  • Below pH 4: The hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the reaction.[6]

  • Above pH 6: There is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate, thus slowing the reaction.[7]

Q3: What are the recommended starting material ratios to minimize side products?

A3: To minimize azine formation, it is recommended to use a 1:1 molar ratio of the carbonyl compound to the hydrazine.[7] In some cases, a slight excess of hydrazine (1.05 to 1.1 equivalents) can be used to ensure complete consumption of the carbonyl compound.[5]

Q4: How can I monitor the progress of my hydrazone formation reaction?

A4: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC) .[7][8] By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactant spots and the appearance of a new product spot. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for monitoring.[7]

Q5: What are the most effective methods for purifying hydrazones?

A5: The two most common and effective methods for purifying hydrazones are recrystallization and column chromatography .[5]

  • Recrystallization: This technique is ideal for crystalline hydrazones and can yield highly pure products. The choice of solvent is crucial for effective purification.[7]

  • Column Chromatography: This is a versatile method for purifying a wide range of hydrazones, including those that are oils or do not crystallize easily.[5]

Troubleshooting Guides

Low or No Product Yield
Possible Cause Troubleshooting Step
Incorrect pH Adjust the pH of the reaction mixture to 4-6 using a catalytic amount of a weak acid like acetic acid.[7]
Low Reactivity of Starting Materials For sterically hindered or less reactive carbonyls (e.g., ketones), increase the reaction temperature and/or prolong the reaction time.[7]
Incomplete Reaction Monitor the reaction by TLC. If starting material is still present, extend the reaction time or consider gentle heating.[8]
Reversible Reaction/Hydrolysis If water is a byproduct, consider removing it using a Dean-Stark apparatus, especially for less favorable reactions.
Poor Quality Reagents Ensure the purity of the aldehyde/ketone and hydrazine. Purify starting materials if necessary.[7]
Presence of Significant Side Products
Side Product Identification Minimization Strategy
Azine Characterized by a distinct spot on TLC and specific signals in NMR and MS analysis.Use a strict 1:1 stoichiometry of carbonyl to hydrazine. Add the carbonyl compound dropwise to the hydrazine solution.[7]
Unreacted Starting Materials Visible on TLC as spots corresponding to the starting aldehyde/ketone and/or hydrazine.Ensure the reaction goes to completion by extending the reaction time or adjusting the temperature. Use a slight excess (1.05 eq.) of hydrazine.[5]
Hydrolysis Products The presence of starting materials after initial product formation, especially during workup.Use anhydrous solvents and reagents. Perform the workup under neutral or slightly basic conditions.[3]

Data Presentation

Table 1: Effect of pH on Hydrazone Formation
pHReaction RateRationale
< 4Very SlowHydrazine is protonated, reducing its nucleophilicity.[6]
4 - 6OptimalBalances carbonyl protonation and hydrazine nucleophilicity.[5]
> 6SlowInsufficient acid catalysis for the dehydration step.[7]
Table 2: Comparison of Purification Methods for a Model Hydrazone
Purification Method Typical Recovery Purity Advantages Disadvantages
Recrystallization 70-90%>99%High purity, cost-effective for large scale.Not suitable for oils or non-crystalline products; requires solvent screening.
Column Chromatography 60-85%95-99%Widely applicable, good for separating complex mixtures.Can be time-consuming and requires larger solvent volumes; potential for product decomposition on silica for sensitive hydrazones.[9]

Experimental Protocols

Protocol 1: General Synthesis of a Hydrazone
  • Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve one equivalent of the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol).

  • Add Hydrazine: To the stirred solution, add 1 to 1.1 equivalents of the hydrazine derivative.[5]

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Reaction: Stir the mixture at room temperature or heat under reflux.

  • Monitoring: Monitor the reaction's progress by TLC until the starting carbonyl compound is consumed.[7]

  • Isolation: Upon completion, cool the reaction mixture. If the product precipitates, collect the solid by vacuum filtration. If the product is soluble, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization (Protocol 3) or column chromatography (Protocol 4).

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a baseline in pencil on a silica gel TLC plate. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spot the Plate: Using separate capillaries, spot a dilute solution of the starting carbonyl compound on the SM and C lanes. Spot the reaction mixture on the C and RM lanes.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., ethyl acetate/hexane). Allow the solvent front to travel up the plate.

  • Visualize: Remove the plate and visualize the spots under a UV lamp. Circle the spots with a pencil. Further visualization can be achieved using a potassium permanganate stain.

  • Analyze: The reaction is complete when the starting material spot is no longer visible in the RM lane.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the hydrazone is highly soluble at elevated temperatures and poorly soluble at room temperature. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude hydrazone in an Erlenmeyer flask and add the minimum amount of hot solvent to dissolve it completely.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[5]

Protocol 4: Purification by Column Chromatography
  • Prepare the Column: Pack a chromatography column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve the crude hydrazone in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing the pure hydrazone.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified hydrazone.[5]

Mandatory Visualizations

Hydrazone_Formation_Pathway carbonyl Aldehyde/Ketone (R-C(=O)-R') carbinolamine Carbinolamine Intermediate carbonyl->carbinolamine + Hydrazine (pH 4-6) hydrolysis Hydrolysis hydrazine Hydrazine (H2N-NHR'') hydrazine->carbinolamine hydrazone Hydrazone (R-C(=N-NHR'')-R') carbinolamine->hydrazone - H2O hydrazone->carbonyl + H2O azine Azine Side-Product (R-C(=N-N=C(R)-R')-R') hydrazone->azine + Aldehyde/Ketone

Caption: Reaction pathway for hydrazone formation and common side reactions.

Experimental_Workflow start Start: Reactants reaction Hydrazone Formation (Solvent, Catalyst) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Workup & Isolation monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Pure Hydrazone characterization->product

Caption: General experimental workflow for hydrazone synthesis and purification.

Troubleshooting_Tree start Low Yield or Impure Product? check_tlc Check TLC of Crude Mixture start->check_tlc start_material Starting Material Present? check_tlc->start_material side_product Side Product Present? start_material->side_product No incomplete_rxn Incomplete Reaction: - Extend reaction time - Increase temperature start_material->incomplete_rxn Yes optimize_stoich Azine Formation: - Adjust to 1:1 stoichiometry - Slow addition of carbonyl side_product->optimize_stoich Yes no_issue Proceed with Purification side_product->no_issue No purify Purify by Recrystallization or Column Chromatography incomplete_rxn->purify optimize_stoich->purify no_issue->purify

References

Recrystallization techniques for purifying crude thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude thiazole compounds using recrystallization techniques. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed experimental protocols, and key data to ensure successful purification of thiazole derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of thiazole compounds in a question-and-answer format.

Issue Question Possible Causes & Solutions
No Crystal Formation My thiazole compound is not crystallizing, even after cooling the solution. What should I do? 1. Solution is not saturated enough: - Solution: Evaporate some of the solvent to increase the concentration of the compound.[1] Be careful not to evaporate too much, which could lead to impurity precipitation. - Technique: Gently heat the solution to reduce the solvent volume and then allow it to cool slowly again.[1]2. Compound is too soluble in the chosen solvent: - Solution: Try a less polar solvent or a solvent mixture (anti-solvent system).[1] - Technique: If your compound is highly soluble, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.3. Supersaturation: - Solution: Induce crystallization. - Techniques: - Scratching: Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1] - Seeding: Add a small, pure crystal of your thiazole compound ("seed crystal") to the solution to initiate crystal growth.[1]
"Oiling Out" My thiazole compound is forming an oil instead of crystals. How can I resolve this? 1. The boiling point of the solvent is higher than the melting point of your compound. [1] - Solution: Choose a solvent with a lower boiling point.2. High concentration of impurities: - Solution: The presence of significant impurities can lower the melting point of your compound.[1] Consider a preliminary purification step, such as passing the crude material through a short silica plug.3. The solution is cooling too rapidly: - Solution: Allow the solution to cool more slowly.[1] - Technique: Insulate the flask with glass wool or a beaker of warm water to slow down the cooling process. Reheat the solution to dissolve the oil, and then allow it to cool at a slower rate.[1]4. Inappropriate solvent polarity: - Solution: The solvent may be too nonpolar for a polar thiazole derivative, or vice-versa. Experiment with solvents of different polarities or use a mixed solvent system.
Low Recovery Yield I've recovered a very low yield of my purified thiazole derivative. What are the likely causes and how can I improve it? 1. Too much solvent was used: - Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product.[2] Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[2] - Technique: To recover more product, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.2. The compound has significant solubility in the cold solvent: - Solution: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound before filtration.[2]3. Premature crystallization during hot filtration: - Solution: If you are performing a hot filtration to remove insoluble impurities, your product may crystallize on the filter paper or in the funnel stem. - Technique: Use a pre-heated funnel and receiving flask, and keep the solution at or near its boiling point during filtration.4. Losses during transfer: - Solution: Minimize the number of transfers. Rinse glassware with a small amount of the cold recrystallization solvent to recover any adhering product.
Persistent Impurities The recrystallized thiazole product is still impure. What went wrong? 1. Inappropriate solvent choice: - Solution: The impurity may have similar solubility characteristics to your desired compound in the chosen solvent. Try a different solvent or solvent system for a second recrystallization.2. Cooling was too rapid: - Solution: Rapid cooling can trap impurities within the crystal lattice.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. Co-crystallization of impurities: - Solution: If an impurity has a very similar structure to your product, it may co-crystallize. In this case, an alternative purification method like column chromatography may be necessary.4. Colored impurities: - Solution: If your crystals are colored, the impurity may be adsorbed onto the crystal surface.[1] - Technique: Before recrystallization, you can try treating the hot solution with a small amount of activated charcoal to adsorb the colored impurities, followed by hot filtration to remove the charcoal.[1] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Data Presentation: Solvent Selection for Thiazole Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the thiazole compound well at its boiling point but poorly at low temperatures. The following tables provide a general guideline for solvent selection based on the polarity of common thiazole derivatives.

Table 1: Estimated Solubility of Polar Thiazole Derivatives (e.g., Aminothiazoles, Thiazole Carboxylic Acids) in Common Solvents ( g/100 mL)

SolventPolarity IndexSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water10.2Low (<0.5)Moderate (1-5)Good (especially for salts)
Ethanol5.2Low (0.5-2)High (>10)Excellent
Methanol6.6Moderate (1-5)Very High (>20)Good (risk of high loss in mother liquor)
Isopropanol4.3Low (<1)High (>10)Excellent
Acetone5.1Moderate (2-8)Very High (>25)Fair (may be too soluble at RT)
Ethyl Acetate4.4Very Low (<0.1)Moderate (1-5)Good
Toluene2.4Insoluble (<0.01)Low (0.1-1)Poor (may be suitable as an anti-solvent)
Hexane0.1Insoluble (<0.01)Insoluble (<0.01)Poor (good as an anti-solvent)

Table 2: Estimated Solubility of Nonpolar Thiazole Derivatives (e.g., Aryl-substituted Thiazoles) in Common Solvents ( g/100 mL)

SolventPolarity IndexSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water10.2Insoluble (<0.01)Insoluble (<0.01)Poor
Ethanol5.2Moderate (1-5)High (>15)Good
Methanol6.6Low (0.5-2)High (>10)Good
Isopropanol4.3Low (<1)Moderate (5-10)Good
Acetone5.1High (>10)Very High (>30)Poor (too soluble)
Ethyl Acetate4.4Moderate (2-8)High (>20)Fair
Toluene2.4Moderate (2-10)High (>25)Fair (may be too soluble at RT)
Hexane0.1Low (<1)Moderate (5-15)Excellent

Experimental Protocols

The following are detailed, generalized methodologies for key recrystallization techniques.

Protocol 1: Single-Solvent Recrystallization

This is the most common and straightforward recrystallization technique.

Objective: To purify a crude thiazole compound using a single solvent.

Materials:

  • Crude thiazole compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Watch glass

  • Stemmed funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Filter paper for Büchner funnel

  • Ice bath

Methodology:

  • Solvent Selection: Based on preliminary small-scale tests, choose a solvent in which your crude thiazole is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution:

    • Place the crude thiazole compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of the selected solvent, just enough to create a slurry.

    • Heat the mixture on a hot plate to the boiling point of the solvent while stirring.

    • Gradually add more hot solvent in small portions until the compound completely dissolves. Add only enough solvent to achieve complete dissolution at the boiling point.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes while stirring.

  • Hot Filtration (Optional, if insoluble impurities or charcoal are present):

    • Preheat a second Erlenmeyer flask and a stemmed funnel with fluted filter paper on the hot plate.

    • Quickly filter the hot solution through the preheated setup to remove insoluble impurities or charcoal.

  • Crystallization:

    • Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a heat-proof surface. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to dry completely on the filter paper with the vacuum running for a period.

    • For final drying, transfer the crystals to a watch glass and air dry, or place them in a desiccator or a vacuum oven.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

This technique is useful when a single solvent is not suitable. It employs a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" or "anti-solvent").

Objective: To purify a crude thiazole compound using a mixed-solvent system.

Materials:

  • Crude thiazole compound

  • "Good" solvent

  • "Bad" solvent (anti-solvent)

  • Equipment as listed in Protocol 1

Methodology:

  • Solvent Pair Selection: Choose a pair of miscible solvents where your thiazole compound is very soluble in the "good" solvent, even at room temperature, and insoluble in the "bad" solvent.

  • Dissolution:

    • Dissolve the crude thiazole compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent:

    • Heat the solution to just below the boiling point of the lower-boiling solvent.

    • Slowly add the "bad" solvent (anti-solvent) dropwise while stirring until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification:

    • Add a few drops of the "good" solvent to the cloudy mixture until it becomes clear again.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature, followed by cooling in an ice bath, as described in Protocol 1.

  • Isolation and Drying:

    • Collect, wash, and dry the crystals as described in Protocol 1. The wash should be done with a small amount of the cold solvent mixture or the pure, cold "bad" solvent.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the recrystallization process.

Recrystallization_Workflow start Start: Crude Thiazole Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Yes hot_filter->cool No insoluble_impurities Insoluble Impurities Removed hot_filter->insoluble_impurities Impurities ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end End: Pure Thiazole Crystals dry->end

Caption: General workflow for single-solvent recrystallization.

Troubleshooting_Decision_Tree start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield sol_1 Evaporate Solvent or Add Anti-Solvent no_crystals->sol_1 Solution too dilute? sol_2 Induce Crystallization (Scratch/Seed) no_crystals->sol_2 Supersaturated? sol_3 Use Lower Boiling Point Solvent oiling_out->sol_3 Solvent BP > Compound MP? sol_4 Cool More Slowly oiling_out->sol_4 Cooling too fast? sol_5 Use Less Solvent low_yield->sol_5 Too much solvent used? sol_6 Ensure Thorough Cooling low_yield->sol_6 Incomplete precipitation? Solvent_Selection_Logic start Start: Crude Thiazole solubility_test Perform Small-Scale Solubility Tests start->solubility_test polar_compound Is the thiazole polar? solubility_test->polar_compound polar_solvents Test Polar Solvents: Ethanol, Methanol, Water polar_compound->polar_solvents Yes nonpolar_solvents Test Nonpolar Solvents: Hexane, Toluene, Ethyl Acetate polar_compound->nonpolar_solvents No evaluation Evaluate: High solubility when hot, low solubility when cold? polar_solvents->evaluation nonpolar_solvents->evaluation single_solvent Use Single-Solvent Recrystallization evaluation->single_solvent Ideal solvent found mixed_solvent Use Mixed-Solvent Recrystallization evaluation->mixed_solvent No ideal single solvent

References

Green chemistry approaches for the synthesis of thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Green Synthesis of Thiazoles

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of thiazoles. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common green chemistry approaches for synthesizing thiazoles?

A1: The most prevalent green chemistry approaches for thiazole synthesis aim to reduce or eliminate hazardous substances, improve energy efficiency, and utilize renewable resources.[1][2][3][4] Key methods include:

  • Microwave-Assisted Synthesis: Utilizes microwave irradiation to dramatically reduce reaction times and often increase yields compared to conventional heating.[5][6][7]

  • Ultrasound-Assisted Synthesis (Sonochemistry): Employs ultrasonic waves to accelerate reactions, particularly in heterogeneous systems.[8][9][10]

  • Green Solvents: Replaces traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ethanol, polyethylene glycol (PEG), or ionic liquids.[2][11]

  • Green Catalysts: Utilizes reusable, non-toxic, or biodegradable catalysts, such as biocatalysts or solid-supported catalysts, to improve reaction efficiency and simplify purification.[8][12]

  • Multicomponent Reactions: Involves the reaction of three or more starting materials in a single step to create complex molecules, which increases atom economy and reduces waste.[1][3]

Q2: What are the main advantages of using microwave irradiation for thiazole synthesis?

A2: Microwave-assisted synthesis offers several significant advantages over conventional heating methods.[5][6][13] These include:

  • Rapid Reaction Times: Reactions that might take hours under conventional heating can often be completed in minutes.[7][14]

  • Higher Yields: Microwave irradiation can lead to improved product yields by minimizing side reactions.[5][13]

  • Increased Purity: The reduction in side products often results in a cleaner reaction mixture and simpler purification.

  • Energy Efficiency: Microwave heating is more targeted and efficient than conventional heating methods.

Q3: When should I consider using ultrasound-assisted synthesis for my thiazole preparation?

A3: Ultrasound-assisted synthesis is particularly beneficial for reactions that are slow or inefficient under silent (non-sonicated) conditions.[9][10] It is especially effective for:

  • Heterogeneous Reactions: Sonication can improve mass transfer between phases.

  • Reactions Requiring High Temperatures: Ultrasound can provide the necessary energy for a reaction to proceed at a lower bulk temperature.[9]

  • Improving Catalyst Efficiency: Sonication can help to activate and regenerate catalyst surfaces.

Q4: What are some examples of green catalysts used in thiazole synthesis?

A4: A variety of green catalysts are employed to make thiazole synthesis more sustainable.[2][4] Examples include:

  • Biocatalysts: Modified chitosan has been used as an eco-friendly biocatalyst.[8][12]

  • Solid-Supported Catalysts: Silica-supported tungstosilicic acid is a reusable catalyst for Hantzsch thiazole synthesis.[15]

  • Ionic Liquids: Can act as both the solvent and the catalyst in some reactions.[11]

Troubleshooting Guides

Microwave-Assisted Thiazole Synthesis

Q: My microwave-assisted thiazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

A: Low yields in microwave-assisted synthesis can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Optimize Reaction Time and Temperature:

    • Problem: The reaction may be incomplete or side reactions may be occurring due to non-optimal time and temperature.

    • Solution: Systematically vary the reaction time and temperature. Start with a lower temperature and shorter time, and gradually increase them while monitoring the reaction progress by thin-layer chromatography (TLC). Be aware that excessively high temperatures or long reaction times can lead to product decomposition.

  • Check Solvent Choice:

    • Problem: The chosen solvent may not be ideal for microwave absorption or for the specific reaction.

    • Solution: If using a non-polar solvent, consider adding a small amount of a polar solvent to improve microwave absorption. Alternatively, switch to a greener, more polar solvent like ethanol or water if your reactants are soluble.[2]

  • Evaluate Reactant Stoichiometry:

    • Problem: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: Ensure the accurate measurement of all reactants. For a Hantzsch thiazole synthesis, for example, ensure the stoichiometry between the α-haloketone and the thioamide is correct.

  • Assess Catalyst Activity (if applicable):

    • Problem: If using a catalyst, it may be inactive or poisoned.

    • Solution: If using a reusable catalyst, ensure it has been properly regenerated after previous uses. If it's a fresh catalyst, check its purity and consider trying a different catalyst.

Ultrasound-Assisted Thiazole Synthesis

Q: I am not observing a significant rate enhancement in my ultrasound-assisted thiazole synthesis compared to the silent reaction. What could be the issue?

A: If sonication is not accelerating your reaction, consider the following:

  • Optimize Ultrasonic Parameters:

    • Problem: The frequency and power of the ultrasonic irradiation may not be optimal for your reaction.

    • Solution: If your equipment allows, try varying the frequency and power output. The position of the reaction vessel within the ultrasonic bath can also affect the intensity of sonication.

  • Check the Reaction Temperature:

    • Problem: The temperature of the reaction medium can influence the effectiveness of sonication.

    • Solution: Monitor the temperature of the reaction bath. In some cases, a moderate increase in temperature in conjunction with sonication can have a synergistic effect.[12] However, for some reactions, lower temperatures are more effective.[16]

  • Ensure Proper Degassing:

    • Problem: Dissolved gases in the solvent can dampen the effects of cavitation, which is the primary mechanism by which ultrasound enhances chemical reactions.

    • Solution: Degas the solvent before starting the reaction by bubbling an inert gas (like nitrogen or argon) through it or by using a sonication bath for a few minutes prior to adding the reactants.

  • Consider the Reaction Type:

    • Problem: Not all reactions are significantly accelerated by ultrasound.

    • Solution: Ultrasound is most effective for heterogeneous reactions and reactions that proceed through single-electron transfer (SET) mechanisms. If your reaction is homogeneous and does not involve radical intermediates, the effect of sonication may be minimal.

Quantitative Data

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

EntryMethodSolventReaction TimeYield (%)Reference
1Conventional HeatingEthanol12 hours45-65[6]
2Microwave IrradiationWater7 minutes92[6]
3Microwave IrradiationEthanol/DMSOa few minutes70-92[6]

Table 2: Optimization of Ultrasound-Assisted Synthesis of Thiazole Derivative 4a

EntryCatalyst Loading (wt%)SolventTemperature (°C)Time (min)Yield (%)Reference
110Ethanol352077[9]
215Ethanol352088[9]
320Ethanol352088[9]
415Water352065[9]
515Methanol352072[9]
615Ethanol252077[12]
715Ethanol402088[12]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from the microwave-assisted synthesis of 2-amino-4-phenylthiazole.[6]

Materials:

  • Acetophenone

  • Iodine

  • Thiourea

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine acetophenone, iodine, and thiourea.

  • Irradiate the mixture in a microwave reactor for 5 minutes.

  • After the initial irradiation, add water to the reaction vessel.

  • Heat the mixture in the microwave for an additional 7 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • The product, 2-amino-4-phenylthiazole, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

Protocol 2: Ultrasound-Assisted Synthesis of Thiazole Derivatives Using a Reusable Catalyst

This protocol is a general procedure based on the ultrasound-assisted synthesis of Hantzsch thiazole derivatives using a silica-supported tungstosilicic acid catalyst.[15]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

  • Thiourea

  • Substituted benzaldehyde

  • Silica-supported tungstosilicic acid catalyst

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the substituted benzaldehyde (1 mmol), and the silica-supported tungstosilicic acid catalyst in ethanol (10 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified temperature (e.g., 60°C) for the optimized reaction time (typically 30-60 minutes).

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the desired thiazole derivative.

Visualizations

Troubleshooting_Workflow start_node Low Yield in Green Thiazole Synthesis d1 Microwave or Ultrasound? start_node->d1 decision_node decision_node process_node process_node end_node Improved Yield p1 Optimize Time & Temperature d1->p1 Microwave p3 Optimize Ultrasonic Parameters d1->p3 Ultrasound p2 Check Solvent Polarity p1->p2 d2 Catalyst Used? p2->d2 p4 Degas Solvent p3->p4 p4->d2 p5 Check Catalyst Activity/Loading d2->p5 Yes p6 Verify Reactant Stoichiometry & Purity d2->p6 No p5->p6 p6->end_node

Caption: Troubleshooting workflow for low yields in green thiazole synthesis.

Green_Thiazole_Synthesis_Selection start_node Select Green Synthesis Approach d1 Thermally Labile Substrates? start_node->d1 decision_node decision_node process_node process_node d2 Heterogeneous Reaction? d1->d2 No p1 Microwave-Assisted Synthesis d1->p1 Yes d3 Need for High Atom Economy? d2->d3 No p2 Ultrasound-Assisted Synthesis d2->p2 Yes p3 Multicomponent Reaction d3->p3 Yes p4 Use Green Solvent/Catalyst d3->p4 No

Caption: Decision tree for selecting a green thiazole synthesis approach.

References

Technical Support Center: Scaling Up Laboratory Synthesis of Thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thiazole-4-carbohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this important synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: The most prevalent and scalable method is a three-step synthesis based on the Hantzsch thiazole synthesis. The process involves:

  • Halogenation: Synthesis of an α-haloketone, typically ethyl 2-chloro-3-oxobutanoate, from a starting material like ethyl acetoacetate.

  • Cyclization: The Hantzsch reaction of the α-haloketone with a thioamide, such as thiourea, to form the thiazole ring, yielding ethyl thiazole-4-carboxylate.

  • Hydrazinolysis: Conversion of the ethyl ester to the final product, this compound, using hydrazine hydrate.

Q2: What are the primary safety concerns when working with hydrazine hydrate at a larger scale?

A2: Hydrazine hydrate is a hazardous substance, and its risks are magnified at a larger scale. Key safety concerns include:

  • Toxicity: It is toxic via inhalation, ingestion, and skin absorption.[1] Appropriate personal protective equipment (PPE), including permeation-resistant gloves and clothing, goggles, and respiratory protection, is mandatory.[2]

  • Flammability: Hydrazine has a wide flammability range, and its decomposition can be energetic enough to sustain combustion without oxygen.[3]

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents and certain metals.[4]

  • Thermal Instability: The presence of impurities, such as acid byproducts from the reaction, can significantly lower the decomposition temperature of hydrazine hydrate, posing a risk of thermal runaway.[4]

Q3: How can I monitor the progress of each reaction step effectively?

A3: Thin-layer chromatography (TLC) is a highly effective technique for monitoring the progress of all three steps. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of reactants and the appearance of the product spot. For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed, especially in a production environment.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up synthesis of this compound.

Low Yield in Hantzsch Thiazole Synthesis (Step 2)
Potential Cause Troubleshooting Action
Incomplete Reaction Ensure the reaction is heated to the optimal temperature (typically reflux in ethanol) and run for a sufficient duration. Monitor closely with TLC or HPLC until the starting materials are consumed.
Side Product Formation The formation of oxazoles can occur if the thioamide is contaminated with its corresponding amide. Ensure the purity of the thioamide. Dimerization or polymerization of reactants can also be an issue; control the temperature and reagent addition rate to minimize these side reactions.[5]
Suboptimal Reaction Conditions The choice of solvent and temperature is critical. Ethanol is a commonly used solvent. Microwave irradiation has been shown to reduce reaction times and potentially improve yields in some cases.[5]
Poor Quality of Starting Materials The purity of the α-haloketone and thioamide is crucial. Impurities can lead to unwanted side reactions and lower yields.[5]
Difficulties in the Conversion to Carbohydrazide (Step 3)
Potential Cause Troubleshooting Action
Incomplete Reaction Ensure a sufficient molar excess of hydrazine hydrate is used and that the reaction is heated for an adequate amount of time. The reaction can be monitored by the disappearance of the starting ester on TLC.
Product Isolation Issues This compound may be soluble in the reaction mixture. If precipitation upon cooling is not efficient, careful removal of the solvent under reduced pressure may be necessary. The product can then be precipitated by the addition of a non-solvent like cold water.
Residual Hydrazine Hydrate Excess hydrazine hydrate can be difficult to remove. Thorough washing of the isolated product with a suitable solvent in which the product has low solubility (e.g., cold ethanol or water) is recommended. On a large scale, azeotropic distillation with a suitable solvent can be considered to remove residual hydrazine hydrate.

Data Presentation

The following tables summarize typical quantitative data for the laboratory-scale synthesis and provide estimated ranges for a scaled-up process.

Table 1: Synthesis of Ethyl thiazole-4-carboxylate (Step 2)

Parameter Laboratory Scale Estimated Scale-Up Range
Reactant Ratio (Thiourea:α-haloketone) 1.2:1 to 1.5:11.1:1 to 1.3:1
Solvent EthanolEthanol, Isopropanol
Temperature Reflux (~78°C)70-85°C
Reaction Time 1-4 hours2-6 hours
Typical Yield 70-95%75-90%

Table 2: Synthesis of this compound (Step 3)

Parameter Laboratory Scale Estimated Scale-Up Range
Reactant Ratio (Hydrazine Hydrate:Ester) 2-5 equivalents1.5-3 equivalents
Solvent EthanolEthanol, Methanol
Temperature Reflux (~78°C)60-80°C
Reaction Time 2-6 hours4-8 hours
Typical Yield 80-95%85-95%

Experimental Protocols

Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate

This protocol is a general guideline and should be optimized for specific equipment and scale.

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethyl acetoacetate and a suitable solvent such as dichloromethane.

  • Cooling: Cool the reaction mixture to 0-5°C using a cooling bath.

  • Reagent Addition: Slowly add a chlorinating agent, such as sulfuryl chloride, dropwise via the addition funnel, maintaining the temperature below 10°C.

  • Reaction Monitoring: Monitor the reaction by TLC until the ethyl acetoacetate is consumed.

  • Work-up: Carefully quench the reaction with a cold, dilute solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.

Step 2: Synthesis of Ethyl thiazole-4-carboxylate (Hantzsch Synthesis)
  • Reaction Setup: In a reactor equipped with a reflux condenser, mechanical stirrer, and thermometer, dissolve thiourea in ethanol.

  • Reagent Addition: To the stirred solution, add ethyl 2-chloro-3-oxobutanoate.

  • Heating: Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, the volume can be reduced under vacuum to induce crystallization.

  • Purification: Collect the solid product by filtration and wash with cold ethanol or water to remove any unreacted starting materials. The product can be further purified by recrystallization from ethanol.

Step 3: Synthesis of this compound
  • Reaction Setup: In a reactor equipped with a reflux condenser, mechanical stirrer, and thermometer, suspend ethyl thiazole-4-carboxylate in ethanol.

  • Reagent Addition: Add hydrazine hydrate to the suspension.

  • Heating: Heat the mixture to reflux and maintain for 4-8 hours. The suspension should become a clear solution as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible.

  • Product Isolation: Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with cold ethanol and then with water to remove excess hydrazine hydrate and other impurities. Dry the product under vacuum.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Scaling Up this compound Synthesis cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Hantzsch Cyclization cluster_step3 Step 3: Hydrazinolysis s1_start Ethyl Acetoacetate s1_process Chlorination (e.g., SO2Cl2) s1_start->s1_process s1_product Ethyl 2-chloro-3-oxobutanoate s1_process->s1_product s2_start1 Ethyl 2-chloro-3-oxobutanoate s1_product->s2_start1 s2_process Cyclization (Ethanol, Reflux) s2_start1->s2_process s2_start2 Thiourea s2_start2->s2_process s2_product Ethyl thiazole-4-carboxylate s2_process->s2_product s3_start Ethyl thiazole-4-carboxylate s2_product->s3_start s3_process Reaction (Ethanol, Reflux) s3_start->s3_process s3_reagent Hydrazine Hydrate s3_reagent->s3_process s3_product This compound s3_process->s3_product

Caption: Overall workflow for the three-step synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Side Product Formation start->side_products poor_reagents Poor Reagent Quality start->poor_reagents suboptimal_conditions Suboptimal Conditions start->suboptimal_conditions check_time_temp Increase Reaction Time/ Temperature incomplete_reaction->check_time_temp Action monitor_tlc Monitor by TLC/HPLC incomplete_reaction->monitor_tlc Verification purify_reagents Purify/Verify Reagents side_products->purify_reagents Prevention control_addition Control Reagent Addition side_products->control_addition Action poor_reagents->purify_reagents Action optimize_conditions Optimize Solvent/ Temperature suboptimal_conditions->optimize_conditions Action

Caption: Decision tree for troubleshooting low product yield.

References

Validation & Comparative

The Versatile Thiazole Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole nucleus represents a cornerstone in medicinal chemistry. This five-membered heterocyclic ring, containing both sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds.[1][2][3][4] Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiazole derivatives across key therapeutic areas: oncology, infectious diseases, and inflammation. The data presented herein is collated from various studies to facilitate the rational design of novel and more potent thiazole-based therapeutic agents.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[5][6][7][8] Structure-activity relationship studies have been instrumental in identifying key structural features that govern their cytotoxic efficacy.

Comparative Anticancer Activity (IC50) of Representative Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of various thiazole derivatives against different cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Compound ID/SeriesR1-Substituent (Position 2)R2-Substituent (Position 4)R3-Substituent (Position 5)Cancer Cell LineIC50 (µM)Reference
Thiazole-Naphthalene Series [9]
5b-NH2Naphthalene-phenylHMCF-7 (Breast)0.48 ± 0.03[9]
5b-NH2Naphthalene-phenylHA549 (Lung)0.97 ± 0.13[9]
2,4-Disubstituted Thiazole Series [10][11]
7cAmide linkage to indole3,4,5-trimethoxyphenylHMCF-7 (Breast)3.35 ± 0.2[10][11]
9aUrea linkage to indole3,4,5-trimethoxyphenylHMCF-7 (Breast)4.81 ± 0.3[10][11]
Thiazolyl-Indole-2-Carboxamide Series [4][5]
6iIndole-2-carboxamideSubstituted phenylHydrazinyl-oxoethylMCF-7 (Breast)6.10 ± 0.4[4][5]
6vIndole-2-carboxamideSubstituted phenylHydrazinyl-oxoethylMCF-7 (Breast)6.49 ± 0.3[4][5]
Diphyllin Thiazole Derivatives [3]
5dSubstituted phenylDiphyllinHHepG2 (Liver)0.3[3]
5eSubstituted phenylDiphyllinHHepG2 (Liver)0.4[3]

SAR Insights for Anticancer Activity:

  • Substitution at the 2- and 4-positions of the thiazole ring is crucial for anticancer activity. The presence of bulky aromatic groups, such as naphthalene and substituted phenyl rings, often enhances cytotoxicity.[9][10][11]

  • The nature of the substituent at the 2-amino group can significantly modulate activity. In some series, a free amino group is preferred for potent activity, while in others, acylation or the formation of Schiff bases can be beneficial.[9]

  • Hybrid molecules that combine the thiazole scaffold with other pharmacologically active moieties, such as indole or diphyllin, have shown promising and potent anticancer effects.[3][4][5]

  • For thiazole-naphthalene derivatives, an ethoxy group at the 4-position of the phenyl ring attached to the naphthalene moiety was found to be optimal for activity.[9]

Antimicrobial Activity of Thiazole Derivatives

The thiazole ring is a key component of many antimicrobial agents. SAR studies have focused on elucidating the structural requirements for potent activity against a broad spectrum of bacteria and fungi.

Comparative Antimicrobial Activity (MIC) of Representative Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for various thiazole derivatives against selected microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ID/SeriesR1-Substituent (Position 2)R2-Substituent (Position 4)R3-Substituent (Position 5)Microbial StrainMIC (µg/mL)Reference
Thiazolyl-Pyrazoline Hybrids [1]
26bN-mustardp-chlorophenyl2-pyrazolineS. aureus15.6[1]
26bN-mustardp-chlorophenyl2-pyrazolineC. albicans3.9[1]
Bisthiazole Derivatives [12]
42Thiazolyl hydrazoneSubstituted phenylHS. pneumoniae0.03[12]
42Thiazolyl hydrazoneSubstituted phenylHB. subtilis0.06[12]
Benzo[d]thiazole Derivatives [13]
134-hydroxyphenyl--MRSA50-75[13]
144-hydroxyphenyl--E. coli50-75[13]

SAR Insights for Antimicrobial Activity:

  • Hybridization with other heterocyclic rings , such as pyrazoline, often leads to enhanced antimicrobial activity.[1] The nature and substitution pattern of the appended ring are critical for potency and spectrum of activity.

  • For thiazolyl-pyrazoline hybrids, the presence of a chloro substituent on the phenyl ring at the 4-position of the thiazole was favorable for antibacterial activity.[1]

  • Bisthiazole derivatives have shown potent activity, particularly against Gram-positive bacteria.[12]

  • The presence of a phenyl ring attached to the thiazole nucleus appears to enhance antibacterial action in thiazole-pyrazoline hybrids.[14][15]

  • Structural modifications, such as the benzannulation of the thiazole ring to form benzo[d]thiazole derivatives , can positively influence antimicrobial activity.[13]

Anti-inflammatory Activity of Thiazole Derivatives

Thiazole derivatives have emerged as promising anti-inflammatory agents by targeting key inflammatory mediators and pathways, such as cyclooxygenase (COX) enzymes and nitric oxide (NO) production.

Comparative Anti-inflammatory Activity of Representative Thiazole Derivatives

The following table highlights the in vitro anti-inflammatory activity of selected thiazole derivatives.

Compound ID/SeriesAssayCell LineIC50 or % InhibitionReference
Indole-2-formamide benzimidazole[2,1-b]thiazole Series [12][16]
13bNO Production InhibitionRAW264.7Potent Inhibition[12][16]
Thiazolidinedione Derivative [17]
TZD-OCH2CH3NO Production InhibitionRAW264.7IC50 = 65 µg/mL[17]
2,4-Disubstituted Thiazoles [18]
3c (Nitro-substituted)Carrageenan-induced rat paw edema-44% inhibition[18]
3d (Nitro-substituted)Carrageenan-induced rat paw edema-41% inhibition[18]

SAR Insights for Anti-inflammatory Activity:

  • The inhibition of nitric oxide (NO) production in LPS-stimulated macrophages is a common mechanism for the anti-inflammatory effects of thiazole derivatives.[17][19]

  • Molecular hybridization , combining the thiazole scaffold with other anti-inflammatory pharmacophores like indole and benzimidazole, can lead to potent anti-inflammatory agents.[12][16]

  • For some series of 2,4-disubstituted thiazoles, the presence of a nitro group on the phenyl ring was shown to enhance anti-inflammatory activity in vivo.[18]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of key experimental protocols frequently used in the evaluation of thiazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[20]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[21]

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives for a specified period (e.g., 48 or 72 hours).[21]

  • MTT Addition: After the treatment period, an MTT solution is added to each well.[22]

  • Formazan Solubilization: The viable cells metabolize the MTT into a purple formazan product, which is then solubilized using a suitable solvent like DMSO.[23]

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[20]

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[20]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The thiazole derivatives are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells).

  • Cell Culture: RAW264.7 macrophage cells are cultured in 96-well plates.

  • Compound Pre-treatment: The cells are pre-treated with different concentrations of the thiazole derivatives for a short period (e.g., 1 hour).

  • LPS Stimulation: The cells are then stimulated with LPS to induce the production of NO.

  • Griess Assay: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells. The IC50 value can then be determined.

Visualizing Structure-Activity Relationship Studies and Cellular Pathways

Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts in the study of thiazole derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design of Thiazole Derivatives synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Assays (Anticancer, Antimicrobial, Anti-inflammatory) characterization->invitro invivo In Vivo Models (e.g., Xenograft, Infection models) invitro->invivo Promising Hits data Data Collection (IC50, MIC values) invitro->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization optimization->start New Design Cycle

Caption: General workflow for structure-activity relationship (SAR) studies of thiazole derivatives.

Tubulin_Inhibition cluster_tubulin Microtubule Dynamics tubulin αβ-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubule Microtubule polymerization->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) polymerization->mitotic_arrest depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin thiazole Thiazole Derivative (e.g., Naphthalene-thiazole) thiazole->polymerization Inhibition apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Caption: Mechanism of action of tubulin-targeting thiazole derivatives in cancer cells.

References

A Comparative Guide to the Anticancer Activity of Thiazole-4-Carbohydrazide Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of emerging Thiazole-4-carbohydrazide derivatives against the well-established chemotherapeutic agent, Cisplatin. This document synthesizes available experimental data to offer an objective performance analysis, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows to support further research and development in this promising area of oncology.

Executive Summary

This compound derivatives represent a class of heterocyclic compounds that have garnered significant interest for their potential as anticancer agents. These compounds are explored as alternatives to traditional platinum-based drugs like Cisplatin, which, despite its efficacy, is associated with severe side effects and the development of drug resistance. This guide presents a side-by-side comparison of their in vitro cytotoxic activities, shedding light on their relative potencies and mechanisms of action.

Quantitative Performance Comparison

The in vitro anticancer activity of novel therapeutic compounds is commonly assessed by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. The following tables summarize the IC50 values of various this compound derivatives and Cisplatin against different human cancer cell lines as reported in scientific literature.

Table 1: Comparative in vitro Anticancer Activity of Thiazole Derivatives and Cisplatin

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-based SulfonamideCompound M5MCF-7 (Breast Cancer)Comparable to Cisplatin[1][2][3]
Cisplatin-MCF-7 (Breast Cancer)Comparable to Compound M5[1][2][3]

Note: While not a this compound, the comparable activity of this thiazole derivative provides a benchmark for the potential of the broader thiazole class against Cisplatin.

Table 2: Anticancer Activity of Thiazole-Hydrazide Derivatives with Doxorubicin as a Standard

CompoundCancer Cell LineIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Compound 4aA549 (Lung Cancer)26.53DoxorubicinApprox. 13.27[4]
Compound 4dMCF-7 (Breast Cancer)40.18Doxorubicin5.51[4]

Note: This study utilized Doxorubicin as the standard. The data is included to provide a broader context of the cytotoxic potential of Thiazole-Hydrazide derivatives, though a direct comparison with Cisplatin from this study is not available.

Mechanisms of Action: A Comparative Overview

Cisplatin: The DNA Damaging Agent

Cisplatin exerts its anticancer effects primarily by inducing DNA damage in cancer cells. It forms covalent adducts with DNA, leading to intra- and inter-strand crosslinks. This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

This compound Derivatives: A Multi-targeted Approach

Thiazole derivatives, including the this compound scaffold, exhibit a broader range of mechanisms of action.[5] They have been shown to target various cellular components and signaling pathways involved in cancer progression.[5][6] Notably, some derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[1] By inhibiting such kinases, these compounds can stifle tumor growth and metastasis. Furthermore, many thiazole derivatives are potent inducers of apoptosis, often through pathways independent of direct DNA damage, potentially offering an advantage in overcoming resistance mechanisms associated with Cisplatin.[1][7]

Visualizing the Pathways and Processes

To better understand the experimental and biological contexts, the following diagrams have been generated using Graphviz (DOT language).

Experimental Workflow: In Vitro Anticancer Activity Screening

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay for Cell Viability cluster_analysis Data Analysis cell_culture Cancer Cell Lines (e.g., MCF-7, A549) seeding Cell Seeding in 96-well plates cell_culture->seeding thiazole This compound Derivatives (Varying Conc.) cisplatin Cisplatin (Positive Control) control Vehicle Control (e.g., DMSO) treatment Incubation (24-72 hours) thiazole->treatment cisplatin->treatment control->treatment mtt_reagent Addition of MTT Reagent treatment->mtt_reagent formazan Incubation & Formazan Crystal Formation mtt_reagent->formazan solubilization Solubilization of Formazan Crystals formazan->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance ic50 IC50 Value Calculation absorbance->ic50

Experimental workflow for MTT cytotoxicity assay.
Signaling Pathway: Apoptosis Induction by Thiazole Derivatives

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway death_receptor Death Receptors (e.g., FAS, TRAIL-R) caspase8 Caspase-8 Activation death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases Activates bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->execution_caspases Activates thiazole This compound Derivatives thiazole->death_receptor May sensitize thiazole->bcl2_family Modulates apoptosis Apoptosis execution_caspases->apoptosis

Potential apoptosis induction pathways by thiazole derivatives.

Detailed Experimental Protocols

For the accurate assessment of anticancer activity, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays cited in the comparison of this compound derivatives and Cisplatin.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives and Cisplatin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and Cisplatin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol, followed by storage at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in the PI staining solution. Incubate in the dark to allow for DNA staining and RNA degradation.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

The available data suggests that this compound derivatives and related thiazole compounds hold considerable promise as anticancer agents. While direct, extensive comparative studies with Cisplatin are still emerging, preliminary findings indicate that some thiazole derivatives can achieve comparable in vitro cytotoxicity. Their diverse mechanisms of action, which are not solely reliant on DNA damage, may offer a significant advantage in overcoming the limitations of current chemotherapies, including drug resistance. Further rigorous preclinical and clinical evaluations are warranted to fully elucidate the therapeutic potential of this exciting class of compounds.

References

Thiazole vs. Thiadiazole: A Comparative Analysis of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological properties of thiazole and thiadiazole derivatives, supported by experimental data and mechanistic insights.

The five-membered heterocyclic rings, thiazole and thiadiazole, are prominent scaffolds in medicinal chemistry, each conferring a diverse range of biological activities to their derivatives. While structurally similar, the presence of an additional nitrogen atom in the thiadiazole ring in place of a carbon atom in the thiazole ring can significantly influence their physicochemical properties and pharmacological profiles. This guide provides an objective comparison of the biological activities of thiazole and thiadiazole derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties, supported by quantitative data from referenced studies.

At a Glance: Key Biological Activity Comparison

Biological ActivityThiazole DerivativesThiadiazole DerivativesKey Observations
Antimicrobial Broad-spectrum activity against bacteria and fungi.[1][2][3]Often exhibit potent and, in some cases, superior antimicrobial activity, particularly against certain bacterial strains and fungi.[1][4][5]The additional nitrogen atom in thiadiazole can enhance interactions with biological targets, potentially leading to increased potency.
Anticancer Significant cytotoxic effects against various cancer cell lines through mechanisms like kinase inhibition.[6][7][8][9][10]Potent anticancer agents, often acting as inhibitors of key signaling pathways like PI3K/Akt and MAPK/ERK.[11][12][13]Both scaffolds are effective, with specific substitutions determining the potency and selectivity against different cancer types.
Anti-inflammatory Demonstrate anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes.Exhibit significant anti-inflammatory properties, with some derivatives showing potent inhibition of inflammatory mediators.The specific substitution patterns on both rings are crucial for their anti-inflammatory efficacy.

In-Depth Comparison of Biological Activities

Antimicrobial Activity

Both thiazole and thiadiazole derivatives have been extensively investigated for their antimicrobial properties. While both classes of compounds exhibit broad-spectrum activity, studies suggest that thiadiazole-containing compounds can, in some instances, display superior efficacy.

A comparative study on new 1,2,4-triazole and 1,3,4-thiadiazole derivatives revealed that derivatives carrying a 1,3,4-thiadiazole ring generally showed higher antimicrobial activity against Bacillus subtilis and fungal strains compared to their triazole counterparts.[4] This suggests that the structural features of the thiadiazole ring may be more conducive to antimicrobial action in certain contexts. The antimicrobial mechanisms often involve targeting essential microbial processes such as DNA synthesis, protein translation, and cell wall biosynthesis.[1]

Table 1: Comparative Antimicrobial Activity Data

Compound ClassOrganismMIC (µg/mL)Reference
Thiazole DerivativeStaphylococcus aureus1.95 - 125FAP-AMR-RefLabCap
Thiadiazole DerivativeBacillus subtilis3.12 - 100[4]
Thiazole DerivativeEscherichia coli3.9 - 250FAP-AMR-RefLabCap
Thiadiazole DerivativeCandida albicans6.25 - 100[4]
Anticancer Activity

The anticancer potential of both thiazole and thiadiazole derivatives is well-documented, with numerous compounds from both classes demonstrating significant cytotoxicity against a range of cancer cell lines.[6][7][8][9][10][11][12][13]

A study focused on the design and synthesis of thiazole/thiadiazole carboxamide derivatives as potential c-Met kinase inhibitors provides a direct comparison. In this research, both thiazole and thiadiazole-based compounds were evaluated for their in vitro activity against c-Met and several human cancer cell lines. The results indicated that specific substitution patterns on both heterocyclic rings were crucial for potent anticancer activity, with some of the most promising inhibitors belonging to the thiadiazole series.[6][7] For instance, one of the most potent compounds identified, 51am (a thiadiazole derivative), exhibited remarkable antiproliferative activity against A549, HT-29, and MDA-MB-231 cell lines with IC50 values of 0.83, 0.68, and 3.94 µM, respectively.[6]

Another study highlighted that the replacement of a 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole scaffold in a series of anticancer agents led to a drastic increase in activity, with the thiadiazole derivatives showing IC50 values in the range of 1.62–4.61 μM against various cancer cell lines, while the oxadiazole counterparts had IC50 values ranging from 18.75 to 60.62 μM.[13] This underscores the significant contribution of the thiadiazole moiety to the anticancer potency.

Table 2: Comparative Anticancer Activity Data (IC50 in µM)

Compound ClassCancer Cell LineThiazole DerivativeThiadiazole DerivativeReference
Carboxamide DerivativesMKN-45 (Gastric)-Potent Inhibition[6][7]
Ciprofloxacin AnalogsA549 (Lung)-1.62 - >5.00[13]
Acetanilide AnalogsMCF-7 (Breast)Moderate Activity7.22 ± 0.65 (5d)[8]
Triazole HybridsDU-145 (Prostate)-0.19 ± 0.011 (8e)[14]
Anti-inflammatory Activity

Thiazole and thiadiazole derivatives have also emerged as promising anti-inflammatory agents. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

While direct comparative studies with quantitative data are less common in the readily available literature, separate investigations have demonstrated the anti-inflammatory potential of both scaffolds. The anti-inflammatory effect is typically evaluated using in vivo models like the carrageenan-induced paw edema assay in rats.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language.

Signaling Pathways

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Effectors\n(Cell Survival, Proliferation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Thiadiazole [label="Thiadiazole\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges GF -> RTK [color="#202124"]; RTK -> PI3K [color="#202124"]; PI3K -> PIP2 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PIP2 -> PIP3 [style=dashed, color="#202124"]; PIP3 -> PDK1 [color="#202124"]; PDK1 -> Akt [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; Akt -> Downstream [color="#202124"]; Thiadiazole -> PI3K [label=" inhibit", color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: PI3K/Akt Signaling Pathway Inhibition.

// Nodes Signal [label="Extracellular Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription Factors\n(Proliferation, Differentiation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Thiadiazole [label="Thiadiazole\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Signal -> Receptor [color="#202124"]; Receptor -> Ras [color="#202124"]; Ras -> Raf [color="#202124"]; Raf -> MEK [color="#202124"]; MEK -> ERK [color="#202124"]; ERK -> Transcription [color="#202124"]; Thiadiazole -> Raf [label=" inhibit", color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: MAPK/ERK Signaling Pathway Inhibition.

// Nodes Stimuli [label="Inflammatory Stimuli", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", fillcolor="#FBBC05", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="COX-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins\n(Inflammation, Pain)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Thiazole [label="Thiazole/Thiadiazole\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stimuli -> PLA2 [label=" activates", fontsize=8, fontcolor="#5F6368", color="#202124"]; PLA2 -> Membrane [label=" acts on", fontsize=8, fontcolor="#5F6368", color="#202124"]; Membrane -> AA [style=dashed, color="#202124"]; AA -> COX2 [label=" substrate for", fontsize=8, fontcolor="#5F6368", color="#202124"]; COX2 -> PGs [color="#202124"]; Thiazole -> COX2 [label=" inhibit", color="#EA4335", style=dashed, arrowhead=tee]; } . Caption: COX-2 Inflammatory Pathway Inhibition.

Experimental Workflow

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity cluster_antiinflammatory Anti-inflammatory Activity a1 Compound Preparation a3 Broth Microdilution Assay a1->a3 a2 Bacterial/Fungal Culture a2->a3 a4 MIC Determination a3->a4 b1 Compound Preparation b3 MTT Assay b1->b3 b2 Cancer Cell Culture b2->b3 b4 IC50 Determination b3->b4 c1 Compound Administration (in vivo) c2 Carrageenan-induced Paw Edema c1->c2 c3 Measurement of Paw Volume c2->c3 c4 Calculation of Inhibition % c3->c4

Experimental Protocols

MTT Assay for Anticancer Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17][18]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (thiazole or thiadiazole derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21][22][23]

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared to a specific concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.[24][25][26][27][28]

  • Animal Grouping and Fasting: Rats are divided into groups and fasted overnight before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally to the respective groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), a subs-plantar injection of carrageenan (typically 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Conclusion

Both thiazole and thiadiazole scaffolds are invaluable in the development of new therapeutic agents. While they share a broad spectrum of biological activities, the subtle structural difference of an additional nitrogen atom in thiadiazoles can lead to significant variations in potency and selectivity. The available data suggests that thiadiazole derivatives may hold a slight edge in certain antimicrobial and anticancer applications, although the specific substitutions on the heterocyclic ring are paramount in determining the ultimate biological effect. This guide provides a foundational comparison to aid researchers in the rational design and development of novel thiazole and thiadiazole-based drugs. Further head-to-head comparative studies of structurally analogous compounds are warranted to delineate more precise structure-activity relationships and to fully exploit the therapeutic potential of these versatile heterocyclic systems.

References

A Comparative Guide to the In Vitro Anticancer Activity of Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold continues to be a cornerstone in the development of novel anticancer agents, demonstrating a wide range of cytotoxic and targeted activities. This guide provides an objective comparison of recently developed thiazole-containing compounds, summarizing their in vitro anticancer performance with supporting experimental data.

Comparative Anticancer Activity of Novel Thiazole Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of promising thiazole compounds against various cancer cell lines. These values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency of the compound.

Thiazole Derivatives Targeting PI3K/mTOR Signaling

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3] Several novel thiazole derivatives have been designed as inhibitors of this pathway.[1][2][3]

CompoundCancer Cell LineIC50 (µM)Reference
Compound 3b Leukemia (HL-60)2.32 (GI50)[1]
Leukemia (MOLT-4)1.74 (GI50)[1]
NSCLC (NCI-H226)2.36 (GI50)[1]
PI3Kα (enzyme)0.086 ± 0.005[1]
mTOR (enzyme)0.221 ± 0.014[1]
Compound 19 Breast (MCF-7)0.30 - 0.45[2]
Glioblastoma (U87 MG)0.30 - 0.45[2]
Lung (A549)0.30 - 0.45[2]
Colon (HCT116)0.30 - 0.45[2]
Compound 23 Colon (HCT-116)0.184 ± 0.01[2]
Liver (HepG2)0.719 ± 0.04[2]
Breast (MCF-7)0.131 ± 0.007[2]

GI50: The concentration for 50% of maximal inhibition of cell proliferation.

Thiazole Derivatives as Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[4] Thiazole derivatives have been developed as potent inhibitors of tubulin polymerization.[4][5]

CompoundCancer Cell LineIC50 (µM)Tubulin Polymerization IC50 (µM)Reference
Compound 5b Breast (MCF-7)0.48 ± 0.033.3[4]
Lung (A549)0.97 ± 0.13[4]
Compound 2e Ovary (Ovar-3)1.55 (GI50)7.78[6]
Breast (MDA-MB-468)2.95 (GI50)[6]
Compound 7c Liver (HepG2)3.35 ± 0.22.00 ± 0.12[5]
Breast (MCF-7)4.81 ± 0.3[5]
Colon (HCT116)5.12 ± 0.3[5]
Cervical (HeLa)6.24 ± 0.4[5]
Compound 9a Liver (HepG2)3.84 ± 0.22.38 ± 0.14[5]
Breast (MCF-7)5.27 ± 0.3[5]
Colon (HCT116)6.43 ± 0.4[5]
Cervical (HeLa)7.18 ± 0.5[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the thiazole compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the thiazole compounds for a specified time.

  • Cell Fixation: Cells are harvested, washed, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by novel thiazole compounds and a typical experimental workflow for their in vitro evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Thiazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture enzyme_assay Enzyme Inhibition Assay (e.g., Kinase) characterization->enzyme_assay mtt_assay Cell Viability (MTT Assay) cell_culture->mtt_assay apoptosis_assay Apoptosis Analysis (Flow Cytometry) mtt_assay->apoptosis_assay cell_cycle_assay Cell Cycle Analysis mtt_assay->cell_cycle_assay western_blot Western Blotting (Protein Expression) apoptosis_assay->western_blot cell_cycle_assay->western_blot western_blot->enzyme_assay

Experimental workflow for in vitro anticancer evaluation.

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Thiazole->mTOR

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Tubulin_Polymerization cluster_cytoskeleton Microtubule Dynamics Tubulin α/β-Tubulin Heterodimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Arrest & Apoptosis Microtubule->CellCycleArrest Thiazole Thiazole Derivative Thiazole->Tubulin Inhibition

Inhibition of tubulin polymerization by thiazole derivatives.

References

A Comparative Analysis of Synthetic Pathways to the Thiazole Ring: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thiazole ring represents a cornerstone of medicinal chemistry. This privileged heterocyclic scaffold is a key component in a wide array of pharmacologically active compounds, from antibiotics to anticancer agents. The efficient and versatile synthesis of thiazole derivatives is therefore a critical endeavor in the discovery and development of new therapeutic agents.

This guide provides a comprehensive and objective comparison of the most prominent synthetic pathways to the thiazole ring. We will delve into the classical Hantzsch and Robinson-Gabriel syntheses, the valuable Cook-Heilbron method for producing aminothiazoles, and modern advancements such as microwave-assisted techniques. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the reaction pathways, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

At a Glance: Comparison of Key Thiazole Synthesis Routes

The selection of an optimal synthetic strategy for a target thiazole derivative hinges on several factors, including the desired substitution pattern, the availability and cost of starting materials, reaction efficiency, and scalability. The following table summarizes the key quantitative parameters of the synthetic routes discussed in this guide.

Synthetic RouteStarting MaterialsKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesCommon Drawbacks
Hantzsch Synthesis α-Haloketone, Thioamide/ThioureaBase (e.g., Na2CO3)30 min - 12 hRoom Temp. - Reflux80 - 99%Well-established, broad substrate scope, high yields.[1]Use of lachrymatory and toxic α-haloketones.
Microwave-Assisted Hantzsch α-Haloketone, ThioureaIodine or catalyst-free5 - 15 min170 W~92%Dramatically reduced reaction times, often higher yields.[2]Requires specialized microwave equipment.
Cook-Heilbron Synthesis α-Aminonitrile, Carbon Disulfide-Not specifiedRoom Temperature"Significant"Access to 5-aminothiazoles, mild reaction conditions.[3]Primarily for 5-amino substituted thiazoles.
Robinson-Gabriel Synthesis α-Acylamino ketonePhosphorus Pentasulfide (P4S10)Not specified~170 °CNot specifiedAccess to 2,5-disubstituted thiazoles.Harsh reaction conditions (high temperature).[4]

Visualizing the Pathways: Synthetic Schemes

To further elucidate the transformations involved in these syntheses, the following diagrams, generated using the DOT language, illustrate the core reaction pathways.

Hantzsch_Synthesis Hantzsch Thiazole Synthesis Workflow Reactants α-Haloketone + Thioamide Intermediate1 S-alkylation Reactants->Intermediate1 Intermediate2 Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product Thiazole Intermediate3->Product

Hantzsch Thiazole Synthesis Workflow

Cook_Heilbron_Synthesis Cook-Heilbron Synthesis Workflow Reactants α-Aminonitrile + Carbon Disulfide Intermediate1 Nucleophilic Addition Reactants->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Tautomerization Intermediate2->Intermediate3 Product 5-Aminothiazole Intermediate3->Product

Cook-Heilbron Synthesis Workflow

Robinson_Gabriel_Synthesis Robinson-Gabriel Synthesis Workflow Reactants α-Acylamino ketone + P4S10 Intermediate1 Thionation Reactants->Intermediate1 Intermediate2 Cyclodehydration Intermediate1->Intermediate2 Product 2,5-Disubstituted Thiazole Intermediate2->Product

Robinson-Gabriel Synthesis Workflow

Detailed Experimental Protocols

A critical aspect of selecting a synthetic route is a clear and reproducible experimental procedure. Below are detailed methodologies for the key syntheses discussed.

Hantzsch Thiazole Synthesis: Synthesis of 2-Amino-4-phenylthiazole[1]

This protocol provides a classic example of the Hantzsch synthesis, known for its high yields and straightforward procedure.[1]

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na2CO3) solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]

  • Add methanol (5 mL) and a stir bar to the vial.[1]

  • Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[1]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na2CO3 solution and swirl to mix.[1]

  • Filter the resulting mixture through a Buchner funnel.[1]

  • Wash the collected solid with water.[1]

  • Spread the collected solid on a tared watchglass and allow it to air dry.[1]

  • Once dry, determine the mass of the product and calculate the percent yield.[1]

Microwave-Assisted Hantzsch Synthesis

This modern adaptation of the Hantzsch synthesis significantly reduces reaction times while often improving yields.

Materials:

  • Aryl-substituted thiosemicarbazones (0.001 mol)

  • 2-bromo-4-fluoroacetophenone (0.001 mol)

  • Absolute ethanol

Procedure:

  • A mixture of the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) is prepared in absolute ethanol.

  • The reaction mixture is subjected to microwave irradiation (e.g., 170 W).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion (typically 5-15 minutes), the reaction mixture is cooled to room temperature.

  • The solid product is filtered, washed with cold ethanol, and dried.

  • The crude product is recrystallized from ethanol to afford the pure 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.

Cook-Heilbron Thiazole Synthesis: General Procedure for 5-Aminothiazoles[3]

The Cook-Heilbron synthesis is a valuable method for accessing 5-aminothiazoles under mild conditions.[3]

Materials:

  • α-Aminonitrile or aminocyanoacetate

  • Carbon disulfide, dithioacids, or isothiocyanates

  • Solvent (e.g., aqueous or mild conditions)

Procedure:

  • The α-aminonitrile or aminocyanoacetate is reacted with carbon disulfide, a dithioacid, or an isothiocyanate.

  • The reaction is typically carried out at room temperature under mild or aqueous conditions.[3]

  • The reaction mechanism involves a nucleophilic attack of the amino group on the sulfur-containing reagent, followed by an intramolecular cyclization and tautomerization to yield the aromatic 5-aminothiazole.[3]

Robinson-Gabriel Thiazole Synthesis: Synthesis of 2,5-Disubstituted Thiazoles[5]

This method provides access to 2,5-disubstituted thiazoles through the cyclization of α-acylamino ketones.[5]

Materials:

  • α-Acylamino ketone

  • Phosphorus pentasulfide (P4S10) or Lawesson's reagent

Procedure:

  • The α-acylamino ketone is heated with a stoichiometric amount of phosphorus pentasulfide or Lawesson's reagent.[4]

  • The reaction is typically conducted at elevated temperatures (around 170°C).[4]

  • The reaction proceeds through the thionation of the amide carbonyl group, followed by cyclodehydration to form the 2,5-disubstituted thiazole ring.

Conclusion

The synthesis of the thiazole ring is a well-explored area of organic chemistry, offering a variety of pathways to access a diverse range of derivatives. The classical Hantzsch synthesis remains a robust and high-yielding method, while modern adaptations such as microwave-assisted protocols provide significant advantages in terms of reaction speed and efficiency. The Cook-Heilbron synthesis offers a specific and mild route to valuable 5-aminothiazole building blocks. The Robinson-Gabriel synthesis, although requiring harsher conditions, provides a direct route to 2,5-disubstituted thiazoles.

The choice of the most appropriate synthetic route will ultimately be guided by the specific target molecule, the desired substitution pattern, and the available laboratory resources. By understanding the comparative advantages and limitations of each method, as detailed in this guide, researchers can strategically plan and execute the synthesis of novel thiazole-containing compounds for a wide range of applications in drug discovery and materials science.

References

Evaluating the Drug-Likeness of Novel Thiazole-4-Carbohydrazide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel therapeutic agents has positioned thiazole derivatives, particularly Thiazole-4-carbohydrazide analogs, as a scaffold of significant interest in medicinal chemistry. Their diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties, have prompted extensive research into their potential as drug candidates.[1][2][3] A critical step in this endeavor is the early-stage evaluation of their "drug-likeness," a qualitative concept that assesses a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of the drug-likeness of novel this compound analogs, supported by in silico data and standardized experimental protocols.

Comparative Analysis of Physicochemical Properties

The drug-likeness of a compound is often initially assessed by evaluating its physicochemical properties against established guidelines, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a LogP (a measure of lipophilicity) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

The following table summarizes the calculated physicochemical properties for a selection of recently synthesized Thiazole derivatives, including analogs with the this compound core, compared to the well-established anticancer drug, Dasatinib. The data is derived from in silico predictions using tools like SwissADME.[4]

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsMolar RefractivityReference
Thiazole-Pyrazole Analog 4c 419.483.1226115.25[4]
Thiazole-Pyrazole Analog 4d 449.923.4627121.30[4]
Pyrazine-Thiazole Analog 6c 448.094.8826128.51[5]
Ethyl (Z)-2-cyano-3-[(4-methyl-5-{2-[(Z)-1-phenylethylidene]hydrazine-1-carbonyl}thiazol-2-yl)amino]-3-(methylthio)acrylate 5a 457.553.8528125.17[2]
Dasatinib (Comparator) 488.013.2338130.18-

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

Beyond physicochemical properties, the ADMET profile of a compound is crucial for its success as a drug. In silico tools play a pivotal role in the early prediction of these properties, helping to identify potential liabilities and reduce late-stage failures in drug development.[6][7][8] These computational models use machine learning and quantitative structure-activity relationship (QSAR) methods to predict a compound's behavior in the body.[8][9]

The table below presents a comparative in silico ADMET profile for selected Thiazole analogs.

CompoundGastrointestinal (GI) AbsorptionBlood-Brain Barrier (BBB) PermeantCYP2D6 InhibitorP-glycoprotein (P-gp) SubstrateLipinski ViolationsReference
Thiazole-Pyrazole Analog 4c HighYesNoNo0[4]
Thiazole-Pyrazole Analog 4d HighYesNoNo0[4]
Pyrazine-Thiazole Analog 6c HighYesYesYes0[5]
Thiazole-Triazole-Pyrazole 5a HighYesNoYes0[10]
Dasatinib (Comparator) HighYesYesYes0-

Experimental Protocols

While in silico predictions are valuable for high-throughput screening, experimental validation is essential. The following are standardized protocols for determining key drug-likeness parameters.

Determination of LogP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical approach for determining LogP.[11]

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffered aqueous solution. Allow the two phases to separate for 24 hours.

  • Sample Preparation: Accurately weigh the test compound and dissolve it in a pre-determined volume of either the aqueous or octanol phase.

  • Partitioning: Mix equal volumes of the compound-containing phase and the corresponding empty phase in a flask. Shake the mixture for a sufficient time (e.g., 2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Allow the mixture to stand undisturbed for 24 hours to ensure complete separation of the two phases.

  • Analysis: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Molar Refractivity

Molar refractivity is a measure of the total polarizability of a mole of a substance. It can be calculated from the refractive index and density of the compound.[12][13]

  • Measurement of Refractive Index: Use a refractometer to measure the refractive index (n) of the pure liquid compound at a specific temperature (e.g., 20°C).

  • Measurement of Density: Determine the density (d) of the compound using a pycnometer or a density meter at the same temperature.

  • Calculation: The molar refractivity (MR) is calculated using the Lorentz-Lorenz equation: MR = [(n² - 1) / (n² + 2)] * (M / d) where M is the molecular weight of the compound.

Workflow for Drug-Likeness Evaluation

The evaluation of drug-likeness is a multi-step process that integrates computational and experimental methods.

DrugLikenessWorkflow cluster_in_silico In Silico Evaluation cluster_experimental Experimental Validation cluster_decision Decision Making CompoundDesign Novel this compound Analog Design Lipinski Lipinski's Rule of Five Prediction CompoundDesign->Lipinski Physicochemical Properties ADMET ADMET Profile Prediction Lipinski->ADMET Toxicity Toxicity Prediction ADMET->Toxicity Synthesis Chemical Synthesis Toxicity->Synthesis Promising Candidates LogP LogP Determination (Shake-Flask) Synthesis->LogP Solubility Aqueous Solubility Measurement Synthesis->Solubility MetabolicStability Metabolic Stability Assays Synthesis->MetabolicStability Decision Lead Candidate Selection LogP->Decision Solubility->Decision MetabolicStability->Decision

Caption: Workflow for evaluating the drug-likeness of novel compounds.

Logical Relationship of Lipinski's Rule of Five

Lipinski's Rule of Five provides a set of guidelines to assess the potential for oral bioavailability of a drug candidate.

LipinskiRule cluster_outcome Predicted Outcome MW Molecular Weight ≤ 500 Good Good Oral Bioavailability MW->Good Poor Poor Oral Bioavailability MW->Poor > 500 LogP LogP ≤ 5 LogP->Good LogP->Poor > 5 HBD H-Bond Donors ≤ 5 HBD->Good HBD->Poor > 5 HBA H-Bond Acceptors ≤ 10 HBA->Good HBA->Poor > 10

Caption: Logical diagram of Lipinski's Rule of Five for drug-likeness.

References

A Comparative Guide to Thiazole-Containing Compounds Versus Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of thiazole-containing kinase inhibitors against other prominent heterocyclic kinase inhibitors. The analysis is supported by preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer a comprehensive resource for drug discovery and development.

Introduction

Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. A key feature of these inhibitors is the heterocyclic scaffold that forms the core of the molecule, influencing potency, selectivity, and pharmacokinetic properties. The thiazole ring is a privileged scaffold in medicinal chemistry, found in several clinically successful kinase inhibitors.[1][2] This guide compares thiazole-containing inhibitors with other major classes of heterocyclic kinase inhibitors, focusing on well-established examples.

Data Presentation: A Tale of Two Kinase Targets

To provide a focused comparison, this guide examines inhibitors targeting two distinct kinase families: the Abl/Src kinases in chronic myeloid leukemia (CML) and the B-Raf kinase in melanoma.

Case Study 1: BCR-Abl/Src Inhibition in Chronic Myeloid Leukemia

Dasatinib, a potent inhibitor featuring a 2-aminothiazole core, is compared with Imatinib, which is built around a pyrimidine scaffold.

Table 1: Preclinical Potency of Dasatinib vs. Imatinib

CompoundHeterocyclic CoreTarget KinaseIC50 (nM)Fold Potency vs. ImatinibReference
DasatinibThiazoleUnmutated BCR-Abl<1>325[3]
ImatinibPyrimidineUnmutated BCR-Abl~100-3001[4][5]

Table 2: Clinical Efficacy of Dasatinib vs. Imatinib in Newly Diagnosed CML (DASISION Trial - 5-Year Follow-up)

OutcomeDasatinib (100 mg once daily)Imatinib (400 mg once daily)p-valueReference
Major Molecular Response (MMR) 76%64%0.0022[2][6]
Complete Cytogenetic Response (CCyR) 83%78%-[6]
Progression-Free Survival (5-year) 85%86%-[2][6]
Overall Survival (5-year) 91%90%-[6]
Transformation to Accelerated/Blast Phase 4.6%7.3%-[2][6]

Table 3: Pharmacokinetic Profile of Dasatinib vs. Imatinib

ParameterDasatinibImatinibReference
Bioavailability 14-34%~98%[7]
Tmax (Time to peak concentration) 0.5 - 6 hours2 - 4 hours[7]
Protein Binding ~96%~95%[7]
Metabolism Primarily CYP3A4Primarily CYP3A4[3]
Half-life 3 - 5 hours~18 hours
Case Study 2: B-Raf Inhibition in Melanoma

Dabrafenib, which incorporates a thiazole moiety, is compared with Vemurafenib, a pyrrolo-pyridine-based inhibitor. Both are potent inhibitors of the B-Raf V600E mutant.

Table 4: Preclinical Potency of Dabrafenib vs. Vemurafenib against B-Raf V600E

CompoundHeterocyclic CoreCell LineIC50 (nM)Reference
DabrafenibThiazoleMalme3M<100[8]
VemurafenibPyrrolo-pyridineMalme3M<1000[8]
DabrafenibThiazoleWM3734<100[8]
VemurafenibPyrrolo-pyridineWM3734<1000[8]

Table 5: Clinical Efficacy of Dabrafenib (+ Trametinib) vs. Vemurafenib in BRAF V600-Mutant Melanoma (COMBI-v Trial)

OutcomeDabrafenib + TrametinibVemurafenibHazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival 11.4 months7.3 months0.56 (0.46-0.69)<0.001[9]
Median Overall Survival 25.6 months18.0 months0.66 (0.53-0.81)<0.001[10]
Overall Response Rate 64%51%-<0.001[10]

Table 6: Pharmacokinetic Profile of Dabrafenib vs. Vemurafenib

ParameterDabrafenibVemurafenibReference
Bioavailability ~94%~48%[11]
Tmax (Time to peak concentration) ~2 hours~4 hours[11][12]
Protein Binding >99%>99%[11][12]
Metabolism Primarily CYP2C8 and CYP3A4Primarily CYP3A4[11][12]
Half-life ~8 hours~57 hours[11][12]

Experimental Protocols

Detailed methodologies for the key assays cited are provided below.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 1 mM DTT)

  • ATP solution (concentration determined based on the Km of the kinase)

  • Peptide or protein substrate specific to the kinase

  • Test compounds (kinase inhibitors) dissolved in DMSO

  • [γ-³²P]ATP (for radiometric assay) or ATP detection reagent (for luminescence-based assay)

  • 96-well or 384-well assay plates

  • Microplate reader (scintillation counter or luminometer)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the kinase, substrate, and test compound in kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radiometric assays).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Termination of Reaction (Radiometric Assay): Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • Signal Detection (Luminescence-based Assay): After incubation, add an ATP detection reagent (e.g., Kinase-Glo®) to measure the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • Culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and plot it against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways targeted by the discussed inhibitors.

Src_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR Grb2 Grb2 PDGFR->Grb2 EGFR EGFR EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5 STAT5 STAT5->Proliferation BCR_ABL BCR-Abl BCR_ABL->Grb2 BCR_ABL->STAT5 Src Src BCR_ABL->Src Src->STAT5 Dasatinib Dasatinib (Thiazole) Dasatinib->BCR_ABL Dasatinib->Src Imatinib Imatinib (Pyrimidine) Imatinib->BCR_ABL

Caption: Simplified Src-Abl signaling pathway in CML.

B_Raf_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras B_Raf B-Raf (V600E Mutant) Ras->B_Raf MEK MEK1/2 B_Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Dabrafenib Dabrafenib (Thiazole) Dabrafenib->B_Raf Vemurafenib Vemurafenib (Pyrrolo-pyridine) Vemurafenib->B_Raf Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Simplified B-Raf/MAPK signaling pathway in melanoma.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_clinical Clinical Trials Kinase_Assay In Vitro Kinase Assay Cell_Viability_Assay Cell Viability Assay Kinase_Assay->Cell_Viability_Assay Xenograft_Models Xenograft Models Cell_Viability_Assay->Xenograft_Models Phase_I Phase I (Safety & Dosing) Xenograft_Models->Phase_I Phase_II Phase II (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III (Comparison to Standard) Phase_II->Phase_III

Caption: General workflow for kinase inhibitor development.

Conclusion

This comparative guide highlights that thiazole-containing kinase inhibitors, such as Dasatinib and Dabrafenib, demonstrate high potency and clinical efficacy, often comparable or superior to other heterocyclic inhibitors in their respective classes. The choice of a heterocyclic scaffold is a critical element in kinase inhibitor design, profoundly impacting the drug's overall pharmacological profile. The data presented herein provides a valuable resource for researchers in the rational design and development of next-generation kinase inhibitors.

References

A Comparative Guide to Thiazole and Oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole and oxazole rings are five-membered heterocyclic scaffolds that are fundamental building blocks in medicinal chemistry. As bioisosteres, the substitution of a sulfur atom (in thiazole) for an oxygen atom (in oxazole) can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This guide provides an objective comparison of these two critical heterocycles, supported by experimental data and detailed methodologies, to inform rational drug design and development.

Physicochemical Properties: A Tale of Two Heteroatoms

The seemingly subtle difference between sulfur and oxygen imparts distinct electronic and physical characteristics to the thiazole and oxazole rings. Thiazole is generally more aromatic and less basic than its oxazole counterpart. These differences can significantly impact properties such as solubility, membrane permeability, and the ability to form key interactions with biological targets.

PropertyThiazoleOxazoleSignificance in Medicinal Chemistry
Molecular Formula C₃H₃NSC₃H₃NODifferent heteroatoms lead to variations in bond lengths, angles, and electron distribution.
Molecular Weight 85.13 g/mol 69.06 g/mol Affects overall molecular size and diffusion characteristics.
Boiling Point 116-118 °C69-70 °CReflects differences in intermolecular forces and polarity.
pKa (of conjugate acid) ~2.5~0.8Thiazole is more basic, influencing its ionization state at physiological pH and potential for ionic interactions.
Aromaticity More AromaticLess AromaticThiazole's greater π-electron delocalization contributes to its higher chemical and metabolic stability.[1]
Reactivity Electrophilic substitution typically occurs at the C5 position. The C2 proton is acidic and can be removed by strong bases.Electrophilic attack is favored at the C5 position, while nucleophiles target the more electron-deficient C2 position.Dictates synthetic strategies and potential metabolic vulnerabilities.

Synthesis of Thiazole and Oxazole Scaffolds

The construction of thiazole and oxazole rings is a well-established practice in organic synthesis, with several named reactions providing reliable access to a diverse range of derivatives.

Hantzsch Thiazole Synthesis

One of the most common methods for synthesizing thiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide-containing compound, such as thiourea.

Detailed Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

  • Reagents: In a 20 mL vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Solvent: Add methanol (5 mL) and a magnetic stir bar.

  • Reaction: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

  • Workup: After cooling to room temperature, pour the reaction mixture into a 100 mL beaker containing 20 mL of 5% sodium carbonate (Na₂CO₃) solution and swirl.

  • Isolation: Collect the resulting precipitate by filtration through a Buchner funnel, washing the filter cake with water.

  • Drying: Spread the collected solid on a watch glass to air dry. The product is often pure enough for characterization without further purification.[2]

Robinson-Gabriel Oxazole Synthesis

A cornerstone of oxazole synthesis is the Robinson-Gabriel reaction, which utilizes the cyclodehydration of a 2-acylamino ketone, typically promoted by a strong acid.

Detailed Experimental Protocol: Classic Robinson-Gabriel Synthesis

  • Starting Material: Dissolve the 2-acylamino ketone (1.0 equivalent) in acetic anhydride (5-10 mL per gram of substrate).

  • Catalyst Addition: Cool the solution to 0°C and add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 90-100°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and pour it onto crushed ice.

  • Neutralization & Extraction: Carefully neutralize the solution with a suitable base (e.g., sodium bicarbonate). Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]

Metabolic Stability

In drug development, metabolic stability is a critical parameter that influences a compound's half-life and oral bioavailability. The inherent chemical nature of the heterocycle plays a significant role here. Due to its greater aromaticity, the thiazole ring is generally more resistant to metabolic degradation than the oxazole ring. Oxazoles can be susceptible to metabolic pathways such as ring cleavage, which is less commonly observed with thiazoles.

While direct comparative data for a series of isosteres is sparse, the general consensus in medicinal chemistry is that replacing an oxazole with a thiazole can be a viable strategy to enhance metabolic stability.

Compound ClassSpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Thiadiazole Derivative Mouse32.542.6 ± 3.2[4]
Thiadiazole Derivative Human>120-[4]
Oxadiazole Derivative Human759.2[5]
Oxadiazole Derivative Human>120< 5.8[5]

Note: Data for 1,3,4-thiadiazole and 1,2,4-oxadiazole are presented as representative examples of five-membered heterocycles containing S/N and O/N, respectively, to illustrate general trends in metabolic stability assays. Direct comparison between thiazole and oxazole requires testing of specific isosteric pairs under identical conditions.

Comparative Biological Activity

The choice between a thiazole and an oxazole core can lead to significant differences in biological activity, potency, and selectivity. This is often attributed to the different hydrogen bonding capabilities and steric profiles of the sulfur versus the oxygen atom.

Anticancer Activity: VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis. Both thiazole and oxazole derivatives have been developed as potent VEGFR-2 inhibitors. A direct comparison of isosteres has shown that thiazole-containing compounds can exhibit superior inhibitory activity, potentially due to stabilizing interactions involving the sulfur atom.[6]

CompoundHeterocycleIC₅₀ (nM) for VEGFR-2
Analog 1 Thiazole51
Analog 2 Oxazole108

Data adapted from a study on thiazole versus oxazole isosteres as VEGFR-2 inhibitors.[6]

Antimicrobial Activity

Both scaffolds have been incorporated into a wide range of antimicrobial agents. The specific activity often depends more on the substitution pattern around the core ring than the nature of the heteroatom itself. However, the choice of the core can influence the overall physicochemical properties that govern cell wall penetration and target engagement.

ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Thiazole Thiazole derivative 55E. coli200[7]
Thiazole Thiazole derivative 55S. typhi50[7]
Oxazole Oxazole derivativeS. aureusZone of Inhibition (mm)[7]

Note: The available data often uses different metrics (MIC vs. Zone of Inhibition), which complicates direct quantitative comparison and highlights the need for standardized side-by-side testing.[7]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of potential anticancer drugs by measuring the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds (thiazole and oxazole derivatives) to the wells. Include a vehicle-only control. Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.[7][8][9]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is identified as the lowest compound concentration where no visible growth of the microorganism is observed.[7]

Visualizing Pathways and Workflows

Logical Relationship in a Bioisosteric Replacement Study

SAR_Comparison cluster_0 Lead Compound cluster_1 Modification Strategy cluster_2 New Analog cluster_3 Comparative Evaluation lead Lead with Oxazole Core mod Bioisosteric Replacement (O -> S) lead->mod Hypothesis: Improve Stability eval Assess Activity (IC50) Assess Stability (t1/2) lead->eval Test (Control) analog New Analog with Thiazole Core mod->analog Synthesize analog->eval Test

Caption: A logical diagram illustrating the process of a structure-activity relationship (SAR) study.

General Experimental Workflow for Analog Comparison

Experimental_Workflow start Design Isosteric Pair (Oxazole vs. Thiazole) synthesis Chemical Synthesis & Purification start->synthesis physchem Physicochemical Characterization (pKa, logP) synthesis->physchem bio_assay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) synthesis->bio_assay metabolism Metabolic Stability Assay (Microsomes) synthesis->metabolism data Data Analysis (Compare IC50, t1/2) physchem->data bio_assay->data metabolism->data conclusion Conclusion on Structure-Property Relationship data->conclusion

Caption: A typical workflow for the comparative evaluation of thiazole and oxazole analogs.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Growth Factor Receptor (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Thiazole/Oxazole Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt pathway, a common target for thiazole and oxazole-based anticancer agents.

References

Efficacy of Thiazole-4-carbohydrazide derivatives against different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research highlights the potential of thiazole-4-carbohydrazide derivatives as effective anti-cancer agents against a range of human cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancers, including liver, breast, colon, lung, and bone cancer cells, often with high potency. The mechanism of their action is multifaceted, involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

This guide provides a comparative analysis of the efficacy of various this compound and related thiazole derivatives, summarizing key experimental findings and outlining the methodologies used to evaluate their anti-cancer properties.

Comparative Efficacy Against Various Cancer Cell Lines

The anti-proliferative activity of thiazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values of several promising thiazole derivatives against different human cancer cell lines.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference CompoundReference IC50 (µM)
7b HepG-2Hepatocellular Carcinoma1.61 (µg/mL)CisplatinNot specified
11 HepG-2Hepatocellular Carcinoma1.98 (µg/mL)CisplatinNot specified
4c MCF-7Breast Adenocarcinoma2.57 ± 0.16Staurosporine6.77 ± 0.41
4c HepG2Hepatocellular Carcinoma7.26 ± 0.44Staurosporine8.4 ± 0.51
11c HepG-2Hepatocellular CarcinomaPotent ActivityDoxorubicinNot specified
6g HepG-2Hepatocellular CarcinomaPotent ActivityDoxorubicinNot specified
11c HCT-116Colorectal CarcinomaPotent ActivityDoxorubicinNot specified
6g HCT-116Colorectal CarcinomaPotent ActivityDoxorubicinNot specified
11c MCF-7Breast AdenocarcinomaPotent ActivityDoxorubicinNot specified
6g MCF-7Breast AdenocarcinomaPotent ActivityDoxorubicinNot specified
4a A549Lung CarcinomaSignificant CytotoxicityNot specifiedNot specified
4d MCF-7Breast AdenocarcinomaSignificant CytotoxicityNot specifiedNot specified
4i SaOS-2Osteosarcoma0.190 ± 0.045 (µg/mL)Not specifiedNot specified
5d HepG-2Hepatocellular Carcinoma8.80 ± 0.31 (µg/mL)Not specifiedNot specified
5d MCF-7Breast Adenocarcinoma7.22 ± 0.65 (µg/mL)Not specifiedNot specified
5d HCT-116Colorectal Carcinoma9.35 ± 0.61 (µg/mL)Not specifiedNot specified
9 MCF-7, NCI-H460, SF-268Breast, Lung, CNS CancerHigher than DoxorubicinDoxorubicinNot specified
14a MCF-7, NCI-H460, SF-268Breast, Lung, CNS CancerHigher than DoxorubicinDoxorubicinNot specified
16b HepG2-1Liver Carcinoma0.69 ± 0.41Doxorubicin0.72 ± 0.52
21 HepG2-1Liver Carcinoma1.82 ± 0.94Doxorubicin0.72 ± 0.52

Mechanisms of Action: A Multi-pronged Attack on Cancer

This compound derivatives exert their anti-cancer effects through various mechanisms, often targeting multiple cellular processes simultaneously.

Induction of Apoptosis: Many of these compounds have been shown to trigger apoptosis, or programmed cell death, in cancer cells. For instance, compound 4c was found to significantly increase the percentage of early and late apoptotic cells in the MCF-7 breast cancer cell line.[1] This is a crucial mechanism as it eliminates cancer cells without inducing an inflammatory response. In silico studies suggest that some derivatives, like 4a and 4d , may induce apoptosis by interacting with key proteins in the apoptotic pathway.[2]

Cell Cycle Arrest: Another common mechanism is the disruption of the cell cycle, preventing cancer cells from dividing and proliferating. Compound 4c was observed to cause cell cycle arrest at the G1/S phase in MCF-7 cells, leading to an accumulation of cells in the pre-G1 phase.[1] Some derivatives have also been reported to arrest the cell cycle in the G2/M phase.[3]

Inhibition of Key Enzymes and Receptors: Certain thiazole derivatives have been identified as inhibitors of specific enzymes and receptors that are vital for cancer progression. For example, compound 4c demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels that supply tumors with nutrients).[1] Other studies have pointed to the inhibition of enzymes like aromatase and protein tyrosine kinases as potential mechanisms.[4]

The following diagram illustrates a generalized signaling pathway that can be targeted by this compound derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Signal_Transduction Signal Transduction (e.g., PI3K/Akt, MAPK) VEGFR2->Signal_Transduction Transcription_Factors Transcription Factors Signal_Transduction->Transcription_Factors Aromatase Aromatase Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) Aromatase->Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Leads to Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Leads to Thiazole_Derivative This compound Derivative Thiazole_Derivative->VEGFR2 Inhibition Thiazole_Derivative->Aromatase Inhibition

Caption: Potential signaling pathways targeted by this compound derivatives.

Experimental Protocols: A Look at the Methodology

The evaluation of the anti-cancer efficacy of these compounds relies on a series of well-established in vitro assays.

1. Cell Viability and Cytotoxicity Assay (MTT Assay):

This is the most common method used to assess the cytotoxic effects of the derivatives on cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified by measuring its absorbance.

  • Procedure:

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the thiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the MTT reagent is added to each well and incubated for a few hours.

    • A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[1][5][6]

The following diagram outlines the workflow of a typical MTT assay.

G A Seed Cancer Cells in 96-well plate B Treat with Thiazole Derivatives (various conc.) A->B C Incubate (e.g., 48 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance F->G H Calculate Cell Viability & IC50 Value G->H

Caption: Experimental workflow for the MTT cell viability assay.

2. Cell Cycle Analysis:

This technique is used to determine the effect of the compounds on the progression of the cell cycle.

  • Principle: Flow cytometry is used to analyze the DNA content of cells stained with a fluorescent dye (like propidium iodide, PI). The fluorescence intensity is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Cancer cells are treated with the thiazole derivative for a specific time.

    • The cells are then harvested, fixed (e.g., with ethanol), and stained with a PI solution containing RNase (to remove RNA).

    • The stained cells are analyzed by a flow cytometer.

    • The resulting data is used to generate a histogram that shows the distribution of cells in each phase of the cell cycle.[1]

3. Apoptosis Assay (Annexin V-FITC/PI Staining):

This assay is used to detect and quantify apoptotic cells.

  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (like FITC) and used to detect these early apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify late apoptotic or necrotic cells, as it can only enter cells with compromised membranes.

  • Procedure:

    • Cells are treated with the thiazole derivative.

    • The cells are then harvested and stained with Annexin V-FITC and PI.

    • The stained cells are analyzed by flow cytometry.

    • The results allow for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[1]

Conclusion and Future Directions

The studies reviewed here provide compelling evidence for the potential of this compound derivatives as a promising class of anti-cancer agents. Their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in various cancer cell lines underscores their therapeutic potential. The favorable IC50 values, in some cases surpassing those of established chemotherapy drugs, warrant further investigation.

Future research should focus on in vivo studies to evaluate the efficacy and safety of these compounds in animal models. Further elucidation of their precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective derivatives. The development of structure-activity relationships (SAR) will also guide the optimization of these compounds to enhance their anti-cancer activity and pharmacokinetic properties, paving the way for their potential clinical application in cancer therapy.[7]

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Thiazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Thiazole-4-carbohydrazide. The following procedures are compiled to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against splashes and airborne particles.[1]
Face ShieldWorn over safety gogglesRecommended for handling large quantities or when there is a significant risk of splashing.[1]
Hand Protection Nitrile GlovesDisposable, powder-freeProvides protection against incidental contact with a broad range of chemicals.[1]
Body Protection Laboratory CoatLong-sleevedProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection N95 or N100 RespiratorNIOSH-approvedRequired when handling powders or in poorly ventilated areas to prevent inhalation of dust or aerosols.[1]

Hazard and Precautionary Information

This compound and similar compounds are associated with the following hazards:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2][3][4]

  • Causes serious eye irritation.[2][3][4]

  • May cause respiratory irritation.[2][3][4]

Precautionary Statements:

  • Avoid breathing dust/fumes.[2][5]

  • Wash hands and any exposed skin thoroughly after handling.[2][6]

  • Use only outdoors or in a well-ventilated area.[2][5]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2][5]

  • Do not eat, drink, or smoke when using this product.[2]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare well-ventilated area (e.g., fume hood) prep_ppe->prep_setup handle_weigh Carefully weigh/handle This compound to minimize dust prep_setup->handle_weigh handle_reaction Perform experimental procedures handle_weigh->handle_reaction cleanup_decon Decontaminate work surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and label all waste (solid and liquid) cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff and dispose of contaminated PPE cleanup_dispose->cleanup_ppe

Workflow for handling this compound.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[2]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[2]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2] Contaminated clothing should be removed immediately and laundered separately before reuse.[2]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[2]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • Segregation: Store separately from foodstuffs.[2]

Emergency and Disposal Plans

Emergency Procedures:

Emergency SituationProcedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention if irritation persists.[6]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical attention if irritation occurs.[2]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8] If the person is not breathing, give artificial respiration.[8] Seek medical attention.[8]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[8] Seek medical attention.[8]
Spills For minor spills, clean up immediately.[2] Wear appropriate PPE, including a respirator.[2] Use dry clean-up procedures and avoid generating dust.[2] Collect the spilled material in a clean, dry, sealable, and labeled container for disposal.[2] For major spills, evacuate the area and alert emergency services.[2]

Disposal Plan:

  • Waste Collection: Dispose of waste in a designated, labeled, and sealed container for chemical waste.[2] Do not mix with other waste streams.[9]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[9]

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Contact your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazole-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
Thiazole-4-carbohydrazide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.